Product packaging for Triammonium(Cat. No.:)

Triammonium

カタログ番号: B15348185
分子量: 866.9 g/mol
InChIキー: LYMXZAHQTVAWKE-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Triammonium citrate, also known as ammonium citrate tribasic, is the ammonium salt of citric acid with the molecular formula C6H17N3O7 and a molecular weight of 243.22 g/mol . It is identified by CAS Number 3458-72-8 and appears as a white to off-white crystalline powder . This compound serves as a versatile reagent in multiple research fields due to its buffering capacity and chelating properties. In biochemical and biophysical research, this compound citrate is widely used to study molecular interactions in aqueous solutions. Its solutions are employed to investigate the solvation behavior and hydration characteristics of biologically important molecules like monosaccharides (e.g., D-glucose and D-fructose) and disaccharides (e.g., sucrose) . These volumetric and acoustic studies help elucidate strong solute-solvent interactions, which are informative for understanding processes in food science and molecular recognition . In analytical and materials chemistry, this compound citrate functions as a key precursor and complexing agent. It is utilized as a carbon source for preparing nitrogen-functionalized carbon quantum dots (CDs), where its high nitrogen content promotes efficient emission-color tunability . Furthermore, it is applied in the conservation of paintings and in the remediation of heavy metals from contaminated soils, where its effectiveness is attributed to its chelating and buffering actions . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It requires handling in accordance with good laboratory practices, as it may cause serious eye irritation, skin irritation, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H28N5O9S3-3 B15348185 Triammonium

特性

分子式

C44H28N5O9S3-3

分子量

866.9 g/mol

IUPAC名

4-[20-(4-aminophenyl)-10,15-bis(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate

InChI

InChI=1S/C44H31N5O9S3/c45-29-9-1-25(2-10-29)41-33-17-19-35(46-33)42(26-3-11-30(12-4-26)59(50,51)52)37-21-23-39(48-37)44(28-7-15-32(16-8-28)61(56,57)58)40-24-22-38(49-40)43(36-20-18-34(41)47-36)27-5-13-31(14-6-27)60(53,54)55/h1-24,46,49H,45H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)/p-3

InChIキー

LYMXZAHQTVAWKE-UHFFFAOYSA-K

正規SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)N

製品の起源

United States

Foundational & Exploratory

Synthesis of High-Purity Triammonium Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity triammonium phosphate ((NH₄)₃PO₄), a compound of interest in various research and development applications. Due to its inherent instability, the synthesis of high-purity this compound phosphate presents unique challenges. This document outlines the primary synthesis methodologies, purification techniques, and analytical protocols necessary for the successful preparation and characterization of this compound.

Introduction

This compound phosphate is a highly ammoniated phosphate salt that serves as a source of both ammonia and phosphate. Its instability, readily releasing ammonia to form the more stable diammonium hydrogen phosphate ((NH₄)₂HPO₄), necessitates carefully controlled synthesis and handling conditions.[1][2] The demand for high-purity this compound phosphate is driven by its potential applications in specialized chemical synthesis and as a raw material in the pharmaceutical and materials science sectors.

Synthesis Methodologies

The synthesis of this compound phosphate can be broadly categorized into two main approaches: the direct neutralization of phosphoric acid and the ammoniation of other ammonium phosphate salts.

Direct Neutralization of Phosphoric Acid

This method involves the direct reaction of phosphoric acid (H₃PO₄) with an excess of ammonia (NH₃).[3][4][5][6] The reaction is highly exothermic and requires careful temperature control to prevent the decomposition of the product.

Reaction: H₃PO₄ + 3NH₃ → (NH₄)₃PO₄[3][7]

A generalized laboratory procedure is as follows:

Experimental Protocol:

  • A solution of phosphoric acid is placed in a reaction vessel equipped with a cooling system and a means for efficient gas dispersion.

  • Gaseous ammonia is bubbled through the phosphoric acid solution at a controlled rate.

  • The temperature of the reaction mixture is maintained at a low temperature (typically below 10°C) to minimize the decomposition of this compound phosphate.

  • The reaction is continued until the desired molar ratio of ammonia to phosphoric acid is achieved, which can be monitored by pH measurement.

  • The resulting crystalline this compound phosphate is then isolated by filtration.

Ammoniation of Monoammonium or Diammonium Phosphate

An alternative approach involves the use of monoammonium phosphate (MAP) or diammonium phosphate (DAP) as starting materials.[8][9] These compounds are "over-ammoniated" by reacting them with additional ammonia to form this compound phosphate. This method can offer better control over the reaction and is often employed in industrial settings.

Reaction (from DAP): (NH₄)₂HPO₄ + NH₃ → (NH₄)₃PO₄

Experimental Protocol:

  • A saturated solution of diammonium phosphate is prepared in a pressure-rated reaction vessel.

  • The vessel is sealed and pressurized with gaseous ammonia.

  • The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) and pressures (e.g., 0.3-0.6 MPa) to facilitate the formation of this compound phosphate, as described in industrial patents.[8][9]

  • After the reaction is complete, the vessel is cooled, and the pressure is carefully released.

  • The crystalline this compound phosphate is collected by filtration.

Purification of this compound Phosphate

Achieving high purity is critical for many applications. Recrystallization is a common technique for purifying solid compounds. However, due to the instability of this compound phosphate, a carefully designed recrystallization protocol is necessary.

Experimental Protocol: Recrystallization

  • The crude this compound phosphate is dissolved in a minimal amount of a suitable solvent at a low temperature. A solvent system in which the solubility of this compound phosphate is significantly higher at slightly elevated temperatures compared to low temperatures is ideal.

  • The saturated solution is then slowly cooled to induce crystallization. Rapid cooling should be avoided as it can lead to the formation of smaller, less pure crystals.

  • The recrystallized product is then collected by vacuum filtration and washed with a small amount of the cold solvent.

  • The purified crystals should be dried under vacuum at a low temperature to remove residual solvent without causing decomposition.

Stabilization

Given the inherent instability of this compound phosphate, the use of stabilizers during synthesis can be beneficial, particularly in industrial processes. Compounds such as urea and ammonium chloride have been patented as stabilizers to prevent the premature decomposition of this compound phosphate.[8] These stabilizers are thought to form adducts or otherwise interact with the this compound phosphate to increase its stability.

Data Presentation

The following tables summarize key parameters and potential outcomes for the synthesis of this compound phosphate. It is important to note that specific, high-purity laboratory data is scarce in the public domain, and these tables are compiled from industrial patents and related literature.

Table 1: Synthesis Parameters for this compound Phosphate

ParameterDirect Neutralization of H₃PO₄Ammoniation of (NH₄)₂HPO₄
Primary Reactants Phosphoric Acid, AmmoniaDiammonium Phosphate, Ammonia
Reaction Temperature Low (e.g., < 10°C)Elevated (e.g., 60-80°C)[8][9]
Reaction Pressure Atmospheric or slightly elevatedElevated (e.g., 0.3-0.6 MPa)[8][9]
Key Process Control Temperature, Rate of NH₃ additionPressure, Temperature
Reported Stabilizers -Urea, Ammonium Chloride[8]

Table 2: Analytical Techniques for Characterization and Purity Assessment

TechniquePurpose
X-Ray Diffraction (XRD) Structural identification and phase purity analysis.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (P-O, N-H) and confirmation of compound identity.
Titration Methods Quantitative determination of phosphate and ammonium content.[11]
Elemental Analysis Determination of the elemental composition (N, H, P).
Thermal Analysis (TGA/DSC) Evaluation of thermal stability and decomposition behavior.[12]

Mandatory Visualizations

Experimental Workflow for Direct Neutralization

G cluster_0 Reaction Stage cluster_1 Isolation Stage cluster_2 Purification Stage Phosphoric Acid Solution Phosphoric Acid Solution Reaction Vessel Reaction Vessel Phosphoric Acid Solution->Reaction Vessel Cooling System Cooling System Reaction Vessel->Cooling System < 10°C Filtration Filtration Reaction Vessel->Filtration Collection of Crude Product Gaseous Ammonia Gaseous Ammonia Gaseous Ammonia->Reaction Vessel Controlled Rate Crude (NH4)3PO4 Crude (NH4)3PO4 Filtration->Crude (NH4)3PO4 Recrystallization Recrystallization Crude (NH4)3PO4->Recrystallization Dissolution & Slow Cooling Vacuum Filtration Vacuum Filtration Recrystallization->Vacuum Filtration Washing (Cold Solvent) Washing (Cold Solvent) Vacuum Filtration->Washing (Cold Solvent) Drying (Vacuum, Low Temp) Drying (Vacuum, Low Temp) Washing (Cold Solvent)->Drying (Vacuum, Low Temp) High-Purity (NH4)3PO4 High-Purity (NH4)3PO4 Drying (Vacuum, Low Temp)->High-Purity (NH4)3PO4

Caption: Workflow for the synthesis of high-purity this compound phosphate via direct neutralization.

Logical Relationship of this compound Phosphate and its Decomposition Products

G (NH4)3PO4 This compound Phosphate (Unstable) (NH4)2HPO4 Diammonium Hydrogen Phosphate (More Stable) (NH4)3PO4->(NH4)2HPO4 - NH3 (spontaneous) (NH4)2HPO4->(NH4)3PO4 + NH3 (requires pressure/heat) NH3 Ammonia Gas

Caption: Equilibrium relationship between this compound phosphate and its primary decomposition product.

Conclusion

The synthesis of high-purity this compound phosphate requires careful control of reaction conditions to mitigate its inherent instability. Both the direct neutralization of phosphoric acid and the over-ammoniation of other ammonium phosphates are viable synthesis routes, with the latter often favored for industrial-scale production due to better process control. Purification via recrystallization must be conducted at low temperatures to prevent product decomposition. The use of stabilizers may further enhance the yield and stability of the final product. A combination of analytical techniques, including XRD for structural confirmation and titration or elemental analysis for quantitative purity assessment, is essential for the thorough characterization of synthesized this compound phosphate. Further research into optimized laboratory-scale synthesis and purification protocols is warranted to facilitate the availability of this compound for advanced research and development applications.

References

triammonium citrate crystal structure analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Triammonium Citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of this compound citrate, ((NH₄)₃C₆H₅O₇). It consolidates crystallographic data, details experimental methodologies, and presents logical workflows for structure determination. The information is intended to serve as a valuable resource for researchers and professionals in the fields of crystallography, materials science, and pharmaceutical development.

Crystallographic Data

The crystal structure of this compound citrate has been determined through single-crystal and powder X-ray diffraction techniques. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters for this compound Citrate [1]

Temperature (K)a (Å)b (Å)c (Å)Volume (ų)
20010.775(6)14.715(7)6.165(2)977.5
30010.826(3)14.803(4)6.187(1)990.7

Table 2: Crystal Data and Structure Refinement Details

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Z4
RadiationMoKα
Data collection temperature200 K, 300 K

Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) provided as supplementary material to the publication by Wheatley and Kaduk (2018) in the journal Powder Diffraction.[1]

Molecular Structure and Hydrogen Bonding

The crystal structure of this compound citrate is characterized by an extensive network of hydrogen bonds. The citrate anion and the three ammonium cations are linked through N-H···O interactions. The hydroxyl group of the citrate molecule also participates in hydrogen bonding with a terminal carboxylate group[1]. These interactions are crucial in stabilizing the crystal lattice.

Experimental Protocols

Crystal Growth

Single crystals of this compound citrate can be grown from a saturated aqueous solution by the slow evaporation method at room temperature. High-purity this compound citrate salt is dissolved in deionized water to create a saturated solution. This solution is then left undisturbed in a controlled environment to allow for the gradual evaporation of the solvent, leading to the formation of well-defined single crystals over time.

X-ray Diffraction Analysis

A suitable single crystal of this compound citrate is mounted on a goniometer head of a diffractometer. Data collection is typically performed at low temperatures (e.g., 200 K) to minimize thermal vibrations and obtain higher quality data. The crystal is irradiated with monochromatic X-rays (e.g., MoKα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms in the crystal.

For powder X-ray diffraction (PXRD) analysis, a polycrystalline sample of this compound citrate is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder and analyzed using a powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with CuKα radiation. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is recorded. This pattern serves as a fingerprint of the crystalline phase and can be used for phase identification and Rietveld refinement to obtain accurate lattice parameters.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of this compound citrate.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_final_structure Final Structure synthesis This compound Citrate Synthesis dissolution Dissolution in Water synthesis->dissolution powder Powder Diffraction synthesis->powder evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing refinement Structure Refinement powder->refinement structure_solution Structure Solution data_processing->structure_solution structure_solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif

Experimental workflow for this compound citrate crystal structure determination.
Historical Context of this compound Citrate Structure Determination

The determination of the correct crystal structure of this compound citrate has a notable history involving an initial misidentification, which was later corrected.

history_correction cluster_early Early Study cluster_reinvestigation Re-investigation cluster_correction Correction venkateshwarlu Venkateshwarlu et al. (1993) Reported 'this compound Citrate' Structure kaduk Kaduk et al. (2018) Re-examined Ammonium Citrates venkateshwarlu->kaduk Cited and Re-evaluated by misidentification Initial structure identified as Diammonium Hydrogen Citrate kaduk->misidentification Revealed correct_structure Authentic this compound Citrate Structure Determined kaduk->correct_structure Determined

Correction of the this compound citrate crystal structure.

Conclusion

The crystal structure of this compound citrate has been unambiguously determined to be orthorhombic with the space group P2₁2₁2₁. The structure is stabilized by a comprehensive network of N-H···O hydrogen bonds. This technical guide provides the essential crystallographic data and experimental protocols for the analysis of this compound. The provided workflows offer a clear overview of the process of structure determination and the historical context of this particular crystal structure. For researchers in drug development, a thorough understanding of the solid-state structure of citrate salts is critical for formulation, stability, and bioavailability studies.

References

chemical properties of triammonium hexafluorosilicate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of Ammonium Hexafluorosilicate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user has requested information on "triammonium hexafluorosilicate." Following an extensive search, it has been determined that the correct chemical name for the compound of interest is Ammonium Hexafluorosilicate , with the chemical formula (NH₄)₂SiF₆. This document will proceed with the properties and data pertaining to this compound.

Core Chemical Properties

Ammonium hexafluorosilicate is a white, crystalline solid that is odorless.[1][2] It is a toxic chemical, like all salts of fluorosilicic acid.[2] The compound is known to exist in at least three crystalline polymorphs: a cubic α-form (corresponding to the mineral cryptohalite), a trigonal β-form (bararite), and a hexagonal γ-form.[3]

Physical and Chemical Data

The following table summarizes the key quantitative properties of ammonium hexafluorosilicate:

PropertyValueCitation(s)
Molecular Formula (NH₄)₂SiF₆[3]
Molecular Weight 178.15 g/mol [1]
Appearance White crystalline solid[1]
Density 2.01 g/cm³ at 20 °C[4]
Melting Point Decomposes[1]
Decomposition Temperature Starts to decompose at elevated temperatures.[1]
Solubility in Water 18.6 g/100 mL at 17 °C[4]
Odor Odorless[1]

Reactivity and Stability

Ammonium hexafluorosilicate is stable under normal storage conditions.[5] However, it exhibits reactivity under specific conditions:

  • Hydrolysis: In aqueous solutions, it hydrolyzes, especially in alkaline water, to form fluoride ions.[1] The resulting solution is acidic.[2]

  • Reaction with Acids: Contact with strong acids can liberate toxic hydrogen fluoride gas.[5]

  • Corrosivity: It is corrosive to aluminum.[1] Due to its reaction with silicon-containing compounds in the presence of moisture, it should not be stored in glass containers.[5]

  • Thermal Decomposition: When heated to decomposition, it releases gaseous silicon tetrafluoride and forms a solid fluoride residue.[1] Toxic fumes of hydrogen fluoride, ammonia, and nitrogen oxides are also emitted.[1][2]

Experimental Protocols

Synthesis of Ammonium Hexafluorosilicate

A common laboratory synthesis involves the reaction of an ammonium fluoride source with a silicon source, such as silica gel.

Protocol:

  • A solution of ammonium fluoride is prepared by carefully adding an amine (e.g., ammonia, methylamine) to hydrofluoric acid in a plastic beaker at 0 °C.[6]

  • The mixture is stirred for a period of time (e.g., 2 hours) and then allowed to warm to room temperature.[6]

  • Silica gel is then slowly added to the ammonium fluoride solution.[6]

  • The resulting mixture is stirred, typically overnight.[6]

  • The solvent is subsequently removed by evaporation to yield the crystalline ammonium hexafluorosilicate product.[6]

Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be employed to determine the decomposition temperature and profile of ammonium hexafluorosilicate. The following is a general procedure adapted from a protocol for a similar compound.[7]

Protocol:

  • A small, accurately weighed sample (e.g., 5-10 mg) of ammonium hexafluorosilicate is placed into a TGA sample pan (e.g., alumina or platinum).

  • The sample is loaded into the TGA instrument.

  • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[7]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the temperature at which a significant loss of mass occurs.

Determination of Phase Transitions (Differential Scanning Calorimetry - DSC)

DSC is used to identify phase transitions and measure the enthalpy changes associated with them. The following is a general protocol.[8][9]

Protocol:

  • A small, accurately weighed sample (e.g., 5-10 mg) of ammonium hexafluorosilicate is hermetically sealed in a DSC pan (e.g., aluminum).[7]

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min) over a defined temperature range.[9]

  • The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks indicate phase transitions.

Visualizations

Reaction Pathways

Thermal_Decomposition A (NH₄)₂SiF₆(s) B 2NH₃(g) A->B Heat C SiF₄(g) A->C Heat D 2HF(g) B->D Further Decomposition

Caption: Thermal decomposition pathway of ammonium hexafluorosilicate.

Hydrolysis_Pathway A (NH₄)₂SiF₆(aq) B 2NH₄⁺(aq) A->B C SiF₆²⁻(aq) A->C F 4H₂O(l) D SiO₂(s) C->D + 2H₂O E 6F⁻(aq) C->E + 2H₂O

Caption: Hydrolysis pathway of ammonium hexafluorosilicate in water.

Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis prep1 Weigh Sample prep2 Place in TGA Pan prep1->prep2 analysis1 Load Sample prep2->analysis1 analysis2 Set Parameters (Temp. Range, Rate, Atmosphere) analysis1->analysis2 analysis3 Run Analysis analysis2->analysis3 data1 Record Mass vs. Temp. analysis3->data1 data2 Identify Decomposition Temp. data1->data2

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Unraveling the Thermal Degradation of Triammonium Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal decomposition of key triammonium compounds: this compound citrate, this compound phosphate, and this compound ethylenediaminetetraacetate (EDTA). Understanding the thermal stability and decomposition pathways of these compounds is critical in various scientific and industrial applications, including pharmaceuticals, materials science, and chemical synthesis. This document provides a comprehensive overview of their decomposition behavior, supported by quantitative data, detailed experimental protocols, and visual representations of decomposition pathways and experimental workflows.

Thermal Decomposition of this compound Citrate

This compound citrate, a fully neutralized salt of citric acid, undergoes a characteristic thermal decomposition process. Its stability and decomposition products are of significant interest in fields where it is used as a buffering agent and a nutrient source.

Quantitative Data

The thermal decomposition of this compound citrate has been investigated primarily using thermogravimetric analysis (TGA). The key quantitative data from these studies are summarized in the table below.

ParameterValueReference
Decomposition Onset Temperature~185 °C[1][2]
Peak Decomposition Temperature~201 °C[1]
Mass LossCorresponds to the loss of one molecule of ammonia (NH₃) and two molecules of water (H₂O)[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)

A detailed methodology for analyzing the thermal decomposition of this compound citrate using TGA is as follows:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound citrate (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Decomposition Pathway

The thermal decomposition of this compound citrate is believed to proceed through the loss of ammonia and water. A proposed pathway is the formation of intermediate amide and imide structures, ultimately leading to the release of volatile products.

Thermal_Decomposition_Triammonium_Citrate Triammonium_Citrate This compound Citrate ((NH₄)₃C₆H₅O₇) Intermediate_1 Intermediate Amide/Imide Structures Triammonium_Citrate->Intermediate_1 Heat (185-201°C) Ammonia Ammonia (NH₃) Intermediate_1->Ammonia Water Water (H₂O) Intermediate_1->Water Solid_Residue Solid Residue Intermediate_1->Solid_Residue

Fig. 1: Proposed thermal decomposition pathway of this compound citrate.

Thermal Decomposition of this compound Phosphate

This compound phosphate is a compound that is known to be unstable, even at room temperature, readily losing ammonia. Its thermal decomposition is a multi-step process involving the sequential loss of ammonia molecules.

Quantitative Data

The thermal decomposition of this compound phosphate is characterized by a stepwise loss of ammonia, leading to the formation of various ammonium phosphate intermediates and ultimately phosphoric acid.

ParameterValueReference
Initial DecompositionRoom Temperature (slow)[1]
Step 1: (NH₄)₃PO₄ → (NH₄)₂HPO₄ + NH₃~70 °C[1]
Further Decomposition to NH₄H₂PO₄Higher Temperatures[1]
Final Decomposition to Polyphosphoric AcidHigh Temperatures[1]
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

A combined DSC-TGA analysis provides comprehensive information on the thermal decomposition of this compound phosphate.

  • Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

  • Sample Preparation: A small, accurately weighed sample of this compound phosphate (typically 5-10 mg) is placed in a sealed aluminum or an open platinum pan, depending on the desired atmospheric control.

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a temperature sufficient to observe all decomposition steps (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA data reveals the mass loss at each decomposition step, while the DSC data shows the endothermic or exothermic nature of these transitions.

Decomposition Pathway

The thermal decomposition of this compound phosphate is a sequential process involving the loss of ammonia to form diammonium phosphate, then monoammonium phosphate, and finally phosphoric acid, which can further polymerize at higher temperatures.

Thermal_Decomposition_Triammonium_Phosphate Triammonium_Phosphate This compound Phosphate ((NH₄)₃PO₄) Diammonium_Phosphate Diammonium Phosphate ((NH₄)₂HPO₄) Triammonium_Phosphate->Diammonium_Phosphate ~70°C Ammonia1 NH₃ Monoammonium_Phosphate Monoammonium Phosphate (NH₄H₂PO₄) Diammonium_Phosphate->Monoammonium_Phosphate > 70°C Ammonia2 NH₃ Phosphoric_Acid Phosphoric Acid (H₃PO₄) Monoammonium_Phosphate->Phosphoric_Acid High Temp Ammonia3 NH₃

Fig. 2: Stepwise thermal decomposition of this compound phosphate.

Thermal Decomposition of this compound Ethylenediaminetetraacetate (EDTA)

There is a significant lack of specific experimental data on the thermal decomposition of pure this compound ethylenediaminetetraacetate in the scientific literature. However, the thermal behavior of EDTA and its metal complexes has been studied, providing some insight into the potential decomposition pathways.

Quantitative Data

Due to the absence of specific data for this compound EDTA, the following table provides general information on the thermal decomposition of EDTA and its salts. It is important to note that these values may not directly correspond to the this compound salt.

CompoundDecomposition Onset TemperatureDecomposition ProductsReference
EDTA (acid form)~200 °CStepwise decarboxylation
Disodium EDTADecomposes above 240 °CToxic fumes of nitrogen oxides and sodium oxides
Metal-EDTA ComplexesVaries depending on the metalComplex decomposition involving ligand breakdown
Experimental Protocol: General Approach for Thermal Analysis

A general methodology for investigating the thermal decomposition of a novel or uncharacterized compound like this compound EDTA would involve the following:

  • Techniques: A combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and/or Fourier Transform Infrared Spectroscopy (FTIR) would be ideal to identify the evolved gases. Differential Scanning Calorimetry (DSC) would provide information on the energetics of the decomposition process.

  • Sample Preparation: A small, pure sample would be required.

  • Atmosphere: Both inert (e.g., nitrogen, argon) and oxidative (air) atmospheres should be used to understand the decomposition mechanism under different conditions.

  • Temperature Program: A heating rate of 10-20 °C/min from ambient to a high temperature (e.g., 800 °C) would likely be sufficient to observe the complete decomposition.

  • Data Analysis: TGA would quantify mass loss, DSC would identify thermal events (endothermic/exothermic), and MS/FTIR would identify the chemical nature of the evolved gases, allowing for the elucidation of the decomposition pathway.

Postulated Decomposition Pathway

Based on the known decomposition of EDTA and its derivatives, the thermal decomposition of this compound EDTA would likely involve the initial loss of ammonia followed by the breakdown of the EDTA backbone. The decomposition of the EDTA molecule itself is a complex process involving decarboxylation (loss of CO₂) and cleavage of the C-N bonds.

Experimental_Workflow_Thermal_Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample This compound Compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MS_FTIR Mass Spectrometry (MS) / Fourier Transform Infrared (FTIR) TGA->MS_FTIR Evolved Gas Analysis Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Thermal_Events Heat Flow vs. Temperature (Endo/Exothermic Events) DSC->Thermal_Events Evolved_Gas Identification of Gaseous Products MS_FTIR->Evolved_Gas Pathway Decomposition Pathway Elucidation Mass_Loss->Pathway Thermal_Events->Pathway Evolved_Gas->Pathway

Fig. 3: General experimental workflow for thermal analysis.

Conclusion

This technical guide provides a consolidated overview of the thermal decomposition of this compound citrate, this compound phosphate, and the projected behavior of this compound EDTA. The provided quantitative data, experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals working with these compounds. While the thermal decomposition of this compound citrate and phosphate is relatively well-characterized, further research is needed to elucidate the specific thermal behavior of this compound EDTA. The methodologies and analytical approaches outlined in this guide can serve as a foundation for such future investigations.

References

An In-depth Technical Guide to the Solubility of Triammonium Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triammonium phosphate ((NH₄)₃PO₄) in common organic solvents. Due to the limited availability of quantitative data, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining the solubility of sparingly soluble inorganic salts in organic media.

Core Concepts in Solubility

The dissolution of an ionic compound like this compound phosphate in a solvent is governed by the principle of "like dissolves like." This means that polar solvents are more likely to dissolve polar or ionic compounds, while nonpolar solvents are better suited for nonpolar solutes. The process involves the overcoming of the lattice energy of the salt by the solvation energy released when solvent molecules surround the individual ions.

This compound phosphate is a highly polar, ionic inorganic salt. Organic solvents, on the other hand, exhibit a wide range of polarities. Protic solvents, such as alcohols, can engage in hydrogen bonding, while aprotic polar solvents, like DMSO and DMF, have high dipole moments but lack O-H or N-H bonds. The interaction between the ammonium and phosphate ions and the functional groups of the organic solvent molecules dictates the extent of solubility.

Solubility of this compound Phosphate: A Qualitative Overview

The available qualitative data is summarized in the table below.

Organic SolventChemical FormulaSolvent TypeReported Solubility of this compound Phosphate
MethanolCH₃OHPolar ProticNo quantitative data available; expected to be very low.
EthanolC₂H₅OHPolar ProticInsoluble[1]
Acetone(CH₃)₂COPolar AproticInsoluble[2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticNo quantitative data available; expected to be very low.
Dimethylformamide (DMF)HCON(CH₃)₂Polar AproticNo quantitative data available; expected to be very low.

It is important to note that while the solubility of this compound phosphate in pure organic solvents is negligible, the solubility of other ammonium phosphates, such as monoammonium phosphate (MAP) and diammonium phosphate (DAP), has been studied in aqueous-organic mixtures. In these cases, the solubility of the ammonium phosphate salt generally decreases as the proportion of the organic solvent in the mixture increases.

Experimental Protocols for Determining Solubility

For researchers needing to quantify the solubility of this compound phosphate or other sparingly soluble inorganic salts in organic solvents, the following experimental protocols can be employed.

This is a widely used method for determining the solubility of a compound in a given solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

  • This compound phosphate (or other inorganic salt)

  • Organic solvent of interest

  • Temperature-controlled shaker or stirrer

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., ICP-OES for phosphorus, ion chromatography for phosphate and ammonium ions, or a specific ion electrode)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound phosphate to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Place the container in a temperature-controlled shaker or on a stirrer. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the solution using a syringe filter compatible with the organic solvent. This step is critical to avoid including any solid particles in the sample for analysis.

  • Sample Dilution: Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute with an appropriate solvent to a concentration that is within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of either the cation (ammonium) or the anion (phosphate).

  • Calculation: Calculate the solubility of this compound phosphate in the organic solvent, typically expressed in g/100 mL, mg/L, or mol/L.

This method is suitable for determining the solubility of compounds that have a detectable change in a physical property of the solution upon dissolution.

Principle: The solute is gradually added to a known volume of the solvent at a constant temperature until the solution becomes saturated, which is indicated by the appearance of a persistent solid phase or a change in a physical property of the solution (e.g., conductivity, refractive index).

Apparatus and Materials:

  • This compound phosphate (or other inorganic salt)

  • Organic solvent of interest

  • Jacketed glass vessel with a temperature-controlled circulator

  • Stirrer

  • Analytical balance

  • Optional: Conductivity meter or refractometer

Procedure:

  • Solvent Preparation: Add a precise volume of the organic solvent to the jacketed glass vessel and allow it to equilibrate to the desired temperature.

  • Titration with Solute: While stirring, add small, accurately weighed portions of this compound phosphate to the solvent.

  • Observation: After each addition, allow sufficient time for the solute to dissolve completely. The point of saturation is reached when a small amount of the added solid no longer dissolves and remains as a persistent suspension.

  • Endpoint Determination (with instrumentation): If using a conductivity meter or refractometer, record the reading after each addition. A plot of the physical property versus the amount of added solute will show a change in slope at the saturation point.

  • Calculation: The total mass of the solute that dissolved in the known volume of the solvent at the saturation point represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the equilibrium concentration method of solubility determination.

experimental_workflow start Start: Sample Preparation equilibration Equilibration (Constant Temperature & Agitation) start->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation dilution Sample Dilution phase_separation->dilution analysis Quantitative Analysis (e.g., ICP-OES, IC) dilution->analysis calculation Solubility Calculation analysis->calculation end End: Report Results calculation->end

Caption: Workflow for the Equilibrium Concentration Method.

Conclusion

While quantitative data on the solubility of this compound phosphate in organic solvents is scarce, it is widely reported to be insoluble in common non-aqueous media such as ethanol and acetone. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice between the equilibrium concentration method and the dynamic method will depend on the available analytical instrumentation and the specific requirements of the research. Given the expected low solubility, sensitive analytical techniques are recommended for accurate quantification.

References

molecular formula and structure of triammonium citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triammonium citrate, detailing its chemical structure, physicochemical properties, and key applications relevant to research and development. The information is intended to support professionals in leveraging this versatile compound in various scientific and pharmaceutical contexts.

Molecular Formula and Structure

This compound citrate is the ammonium salt of citric acid. In this compound, all three carboxylic acid groups of the citric acid molecule are deprotonated and have formed ionic bonds with ammonium ions (NH₄⁺).[1][2][3][4]

  • Molecular Formula: C₆H₁₇N₃O₇[5][6][7]

  • Linear Formula: HOC(CO₂NH₄)(CH₂CO₂NH₄)₂

  • Structure: this compound citrate is comprised of a central citrate anion and three ammonium cations. The citrate anion provides a backbone with three carboxylate groups and one hydroxyl group, which are available for chelation and buffering.

Physicochemical Properties

This compound citrate is a white, crystalline, or granular solid that is highly soluble in water.[1][8][9] It is known for its buffering capacity and its ability to act as a chelating agent.[2][8][10][11] A summary of its key quantitative properties is provided in the table below.

PropertyValueReference
CAS Number 3458-72-8[5]
Molecular Weight 243.22 g/mol [6][7]
Appearance White crystalline powder/solid[1][2][7]
Melting Point ~185 °C (with decomposition)[12]
Solubility in Water >1000 g/L[8]
pH (5% aqueous solution) 6.0 - 8.0[12][13]
pKa Values (of Citric Acid at 25°C) pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[1][5][14]

Experimental Protocols

This section details methodologies for key experiments and applications involving citrate compounds, which are directly applicable to this compound citrate.

3.1. Preparation of a 0.1 M Citrate Buffer Solution

Citrate buffers are widely used in biological and chemical research due to their buffering capacity over a pH range of approximately 3.0 to 6.2.[15][16] This protocol describes the preparation of a citrate buffer using this compound citrate and citric acid.

Materials:

  • This compound citrate (MW: 243.22 g/mol )

  • Citric acid, anhydrous (MW: 192.12 g/mol )

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 1.921 g of anhydrous citric acid in deionized water and bring the final volume to 100 mL in a volumetric flask.

    • 0.1 M this compound Citrate: Dissolve 2.432 g of this compound citrate in deionized water and bring the final volume to 100 mL in a volumetric flask.

  • Buffer Preparation:

    • To prepare a buffer of a specific pH, mix the stock solutions in the ratios indicated in established tables for citrate buffers. For example, to achieve a pH of approximately 5.0, you would mix a larger volume of the this compound citrate solution with a smaller volume of the citric acid solution.

    • Alternatively, start with the 0.1 M this compound citrate solution and adjust the pH downwards by adding the 0.1 M citric acid solution until the desired pH is reached.

  • pH Adjustment:

    • Place a calibrated pH electrode in the buffer solution.

    • Slowly add 0.1 M HCl or 0.1 M NaOH to make fine adjustments to the pH until the target value is achieved.

  • Final Volume:

    • Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume (e.g., 1 L).

  • Storage:

    • Store the buffer at room temperature for up to 3 months. For longer storage, refrigeration at 4°C is recommended.[17][18]

3.2. Synthesis of Citrate-Stabilized Silver Nanoparticles (AgNPs)

Citrate ions are commonly used as both a reducing agent and a stabilizing agent in the synthesis of metallic nanoparticles.[19][20][21][22] This protocol is adapted for the use of this compound citrate.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound citrate

  • Deionized water

  • Heating mantle with magnetic stirring

  • Erlenmeyer flasks and beakers

  • Condenser

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 1 mM solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.

    • Prepare a 1% (w/v) solution of this compound citrate in deionized water.

  • Synthesis Reaction:

    • In a clean Erlenmeyer flask, add 50 mL of the 1 mM AgNO₃ solution.

    • Heat the solution to a rolling boil while stirring vigorously.

    • To the boiling solution, quickly add 5 mL of the 1% this compound citrate solution.

    • The solution will undergo a series of color changes, typically from colorless to a pale yellow, then to a deeper yellow or reddish-brown, indicating the formation of silver nanoparticles.

  • Reaction Completion and Cooling:

    • Continue heating and stirring the solution for approximately 15-20 minutes until the color is stable.

    • Remove the flask from the heat and allow it to cool to room temperature while stirring.

  • Characterization:

    • The synthesized AgNPs can be characterized using UV-Visible spectroscopy, which should show a characteristic surface plasmon resonance peak for silver nanoparticles (typically around 400-450 nm).

  • Storage:

    • Store the colloidal silver nanoparticle solution in a dark bottle at 4°C to prevent aggregation.

Key Applications and Logical Relationships

This compound citrate's utility stems from the chemical properties of the citrate ion, particularly its role as a buffer and a chelating agent.

4.1. Buffering Action

The citrate ion is the conjugate base of the weak triprotic citric acid. The presence of three carboxylate groups allows it to buffer effectively across a range of pH values. This is critical in pharmaceutical formulations to maintain the stability and solubility of active pharmaceutical ingredients (APIs) and in biological assays to ensure optimal enzyme activity.[9][11]

4.2. Chelation of Metal Ions

The carboxylate and hydroxyl groups of the citrate ion can form stable complexes with multivalent metal cations. This process, known as chelation, is fundamental to many of its applications. For example, in drug development, it can be used to sequester trace metal ions that might otherwise catalyze the degradation of an API. In industrial settings, it's used for rust removal and water treatment by sequestering iron and calcium ions.[8][10] The diagram below illustrates the chelation of a generic divalent metal ion (M²⁺) by the citrate anion.

ChelationProcess cluster_reactants Reactants cluster_products Products citrate Citrate Anion C₆H₅O₇³⁻ chelate_complex Citrate-Metal Chelate Complex [M(C₆H₅O₇)]⁻ citrate->chelate_complex Chelation metal_ion Metal Ion M²⁺ metal_ion->chelate_complex

Caption: Chelation of a metal ion by a citrate anion.

References

Spectroscopic Characterization of Triammonium Borate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the species formed in an aqueous solution of triammonium borate. Due to the limited evidence for the existence of stable, solid this compound borate, (NH₄)₃BO₃, under standard conditions, this document focuses on the characterization of the equilibrium mixture of ammonium ions and various borate species present in an aqueous solution prepared by the reaction of boric acid and ammonia. This guide details the experimental protocols for solution preparation and characterization using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative spectroscopic data are summarized in structured tables, and logical workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the structural and dynamic properties of ammonium borate solutions.

Introduction

Ammonium borates are a class of compounds with applications in various fields, including as flame retardants, corrosion inhibitors, and in the synthesis of other boron-containing materials. While the simple stoichiometry of this compound borate, (NH₄)₃BO₃, is recognized, its isolation as a stable solid has not been well-documented in scientific literature. Instead, the interaction between boric acid and ammonia in an aqueous medium results in a dynamic equilibrium involving ammonium ions (NH₄⁺) and a series of mononuclear and polynuclear borate anions. The distribution of these borate species is highly dependent on factors such as concentration, pH, and temperature.

This guide provides a detailed spectroscopic framework for identifying and quantifying the major species present in an "ammonium borate" aqueous solution, which is critical for understanding its chemical behavior and for quality control in its applications.

Synthesis of Ammonium Borate Solution

The preparation of an ammonium borate solution for spectroscopic analysis is a straightforward acid-base reaction.

Experimental Protocol: Preparation of an Ammonium Borate Stock Solution

Materials:

  • Boric acid (H₃BO₃), analytical grade

  • Ammonium hydroxide solution (NH₄OH), ~28-30% NH₃ basis

  • Deionized water

Procedure:

  • Dissolve a known mass of boric acid in deionized water with gentle heating and stirring to create a boric acid solution of a desired molarity (e.g., 0.1 M).

  • Cool the boric acid solution to room temperature.

  • While stirring, slowly add a stoichiometric amount of ammonium hydroxide solution to the boric acid solution. For the formation of a solution containing the conceptual (NH₄)₃BO₃, a 3:1 molar ratio of ammonia to boric acid is required.

  • Monitor the pH of the solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

  • Allow the solution to equilibrate at room temperature before spectroscopic analysis.

Spectroscopic Characterization

The characterization of an ammonium borate solution involves a combination of vibrational and nuclear magnetic resonance spectroscopy to identify the cationic and anionic species present.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups and molecular structures of the species in solution.

3.1.1. Experimental Protocols

  • FTIR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for aqueous solutions.

    • Sample Preparation: A small aliquot of the ammonium borate solution is placed directly onto the ATR crystal.

    • Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of deionized water should be collected and subtracted from the sample spectrum to minimize water interference bands.

  • Raman Spectroscopy:

    • Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

    • Sample Preparation: The ammonium borate solution is placed in a quartz cuvette.

    • Data Acquisition: Spectra are collected over a relevant spectral range (e.g., 200-4000 cm⁻¹) with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

3.1.2. Spectral Interpretation and Data

The vibrational spectra of an ammonium borate solution will exhibit characteristic bands for the ammonium ion (NH₄⁺) and the various borate species in equilibrium.

Table 1: Vibrational Spectroscopy Data for Species in Ammonium Borate Solution

SpeciesVibrational ModeFTIR (cm⁻¹)Raman (cm⁻¹)References
NH₄⁺ ν₁ (symmetric stretch)-~3040 (inactive in IR)[1]
ν₂ (symmetric bend)~1680~1680[1]
ν₃ (asymmetric stretch)~3145~3145[1]
ν₄ (asymmetric bend)~1400~1400[1]
B(OH)₃ ν₁ (B-O symmetric stretch)~880877[2]
B(OH)₄⁻ ν₁ (B-O symmetric stretch)~745735[2]
ν (B-O asymmetric stretch)~950-[3]
Polyborates
[B₃O₃(OH)₄]⁻Symmetric ring breathing-599[2]
[B₅O₆(OH)₄]⁻Symmetric ring breathing-521[2]

Note: The exact peak positions can vary with concentration and pH.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a highly effective technique for speciating the different borate anions in solution, as the chemical shift is sensitive to the coordination number and local environment of the boron atom.

3.2.1. Experimental Protocol

  • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: The ammonium borate solution is placed in a standard 5 mm NMR tube. A quartz NMR tube is recommended to avoid background signals from borosilicate glass.[4]

  • Data Acquisition: ¹¹B NMR spectra are typically acquired at a high frequency (e.g., >128 MHz). Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common external standard (δ = 0 ppm).

3.2.2. Spectral Interpretation and Data

The ¹¹B NMR spectrum of an ammonium borate solution will show distinct signals corresponding to trigonal (BO₃) and tetrahedral (BO₄) boron environments.

Table 2: ¹¹B NMR Chemical Shift Data for Borate Species in Aqueous Solution

Boron SpeciesCoordinationChemical Shift (δ, ppm)References
B(OH)₃ (Boric Acid)Trigonal~19.5[4]
B(OH)₄⁻ (Tetrahydroxyborate)Tetrahedral~1.5 - 3.0[5]
Polyborate ionsTrigonal & Tetrahedral~1 to 21[5]

The relative integration of these signals can be used to determine the distribution of the different borate species at equilibrium.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an ammonium borate solution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare Aqueous Solution (Boric Acid + Ammonia) ftir FTIR Spectroscopy (ATR) prep->ftir Analyze sample raman Raman Spectroscopy prep->raman Analyze sample nmr 11B NMR Spectroscopy prep->nmr Analyze sample interp Identify Vibrational Modes & Chemical Shifts ftir->interp Obtain spectra raman->interp Obtain spectra nmr->interp Obtain spectra quant Determine Species Distribution interp->quant Assign signals

Experimental workflow for spectroscopic characterization.
Interrelation of Spectroscopic Techniques

This diagram shows the relationship between the spectroscopic techniques and the structural information they provide for the components of an ammonium borate solution.

tech_relation cluster_components Components in Solution cluster_techniques Spectroscopic Techniques cluster_info Structural Information nh4 Ammonium Ion (NH4+) vib Vibrational Spectroscopy (FTIR & Raman) nh4->vib borates Borate Species (B(OH)3, B(OH)4-, Polyborates) borates->vib nmr 11B NMR Spectroscopy borates->nmr vib_info Vibrational Modes (N-H, B-O stretches/bends) vib->vib_info nmr_info Boron Coordination (Trigonal vs. Tetrahedral) nmr->nmr_info

Relationship between techniques and structural information.

Conclusion

The spectroscopic characterization of "this compound borate" is most accurately approached by analyzing the equilibrium species in an aqueous solution of boric acid and ammonia. This guide provides the necessary experimental protocols and reference data for utilizing FTIR, Raman, and ¹¹B NMR spectroscopy to identify and understand the distribution of ammonium ions and various borate anions. The presented workflows and data tables serve as a valuable resource for researchers and professionals in the consistent and accurate characterization of ammonium borate systems.

References

An In-Depth Technical Guide on the Thermodynamic Properties of Triammonium Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium phosphate, (NH₄)₃PO₄, is an inorganic compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessments, and formulation development. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound phosphate, including its formation energetics, thermal stability, and solubility characteristics. All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are described.

Core Thermodynamic Properties

The thermodynamic stability and behavior of this compound phosphate are defined by several key parameters. These properties dictate the energy changes associated with its formation and decomposition, as well as its behavior in solution.

Energetics of Formation

The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) are fundamental to understanding the energetic landscape of this compound phosphate.

PropertyValueUnits
Standard Enthalpy of Formation (ΔHf°) -1671.9[1]kJ/mol
Standard Molar Entropy (S°) Data not available in solid stateJ/mol·K
Standard Gibbs Free Energy of Formation (ΔGf°) Data not availablekJ/mol

The standard enthalpy of formation for solid this compound phosphate is reported to be -1671.9 kJ/mol[1]. This negative value indicates that the formation of this compound phosphate from its constituent elements in their standard states is an exothermic process, suggesting a thermodynamically favorable formation from an elemental standpoint. However, it is crucial to consider the compound's stability in real-world conditions.

Thermal Stability and Decomposition

This compound phosphate is known to be thermally unstable. It readily decomposes upon heating, and even at room temperature, it can exhibit instability, evolving ammonia.[1] The primary decomposition reaction involves the loss of ammonia to form diammonium hydrogen phosphate ((NH₄)₂HPO₄).

(NH₄)₃PO₄(s) → (NH₄)₂HPO₄(s) + NH₃(g)

Further heating can lead to the formation of monoammonium phosphate (NH₄H₂PO₄) and eventually polyphosphoric acids with the release of more ammonia. This inherent instability is a critical consideration in its handling, storage, and application.

The thermal decomposition of ammonium phosphates, including this compound phosphate, can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry. DSC measures the heat flow into or out of a sample as it is heated, revealing transition temperatures and enthalpies of reaction.

Heat Capacity
PropertyValueUnitsTemperature (°C)
Heat Capacity (Cp) Specific data not availableJ/mol·KNot specified

Experimentally, the heat capacity of solids can be determined using various calorimetric methods, such as the method of mixtures or adiabatic calorimetry.

Solubility

This compound phosphate is highly soluble in water.[1][2] The solubility is a key parameter for its use in aqueous solutions and for purification through crystallization.

Temperature (°C)Solubility ( g/100 mL H₂O)
2558.0[1]

While a comprehensive solubility curve as a function of temperature is not available in the public literature, the solubility of salts like this compound phosphate generally increases with temperature.

Experimental Protocols

Detailed experimental protocols specifically for the determination of all thermodynamic properties of this compound phosphate are not extensively documented in readily available literature. However, this section outlines the general methodologies that are typically employed for such determinations.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a salt like this compound phosphate is often determined indirectly using solution calorimetry and Hess's Law.

Workflow for Enthalpy of Formation Determination

cluster_0 Calorimetric Measurements cluster_1 Known Thermodynamic Data cluster_2 Calculation A Measure Enthalpy of Solution of (NH₄)₃PO₄ in a suitable solvent (e.g., dilute acid) E Apply Hess's Law to the measured and known enthalpy values A->E B Measure Enthalpy of Reaction of NH₃(aq) with the solvent B->E C Measure Enthalpy of Reaction of H₃PO₄(aq) with the solvent C->E D Standard Enthalpies of Formation of NH₃(aq) and H₃PO₄(aq) D->E F Calculate the Standard Enthalpy of Formation of (NH₄)₃PO₄ E->F

Caption: Workflow for determining the enthalpy of formation of this compound phosphate.

Methodology:

  • Sample Preparation: A pure sample of this compound phosphate is synthesized and characterized.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change.

  • Enthalpy of Solution Measurement: A precisely weighed sample of this compound phosphate is dissolved in a known volume of a suitable solvent (often a dilute acid to prevent hydrolysis) within the calorimeter. The resulting temperature change is meticulously recorded to calculate the enthalpy of solution.

  • Measurement of Related Enthalpies: The enthalpies of reaction for the components of the formation reaction (e.g., ammonia and phosphoric acid) in the same solvent are also measured calorimetrically.

  • Application of Hess's Law: The standard enthalpy of formation of this compound phosphate is then calculated by combining the measured enthalpies of solution/reaction with the known standard enthalpies of formation of the other reactants and products in the thermochemical cycle.

Determination of Solubility

The solubility of this compound phosphate at various temperatures can be determined using the isothermal equilibrium method.

Workflow for Solubility Determination

A Prepare a saturated solution of (NH₄)₃PO₄ in water at a constant temperature B Ensure equilibrium is reached through continuous stirring for an extended period A->B C Carefully withdraw a known mass or volume of the clear supernatant B->C D Analyze the concentration of the salt in the aliquot C->D E Repeat steps A-D at different temperatures D->E F Plot solubility as a function of temperature to obtain the solubility curve E->F

Caption: Workflow for determining the solubility of this compound phosphate.

Methodology:

  • Equilibrium Saturation: An excess amount of solid this compound phosphate is added to a known volume of deionized water in a thermostated vessel.

  • Temperature Control: The temperature of the vessel is precisely controlled and maintained at the desired value.

  • Agitation: The mixture is continuously agitated for a sufficient period to ensure that equilibrium between the solid and the solution is reached.

  • Sampling: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the clear saturated supernatant is carefully withdrawn using a filtered syringe to avoid including any solid particles.

  • Concentration Analysis: The concentration of this compound phosphate in the sample is determined by a suitable analytical method, such as gravimetric analysis (evaporating the solvent and weighing the residue), titration, or ion chromatography.

  • Data Collection: This procedure is repeated at various temperatures to generate a set of solubility data points.

Relationship Between Thermodynamic Properties

The fundamental thermodynamic properties are interconnected through the Gibbs free energy equation, which is a cornerstone of chemical thermodynamics. This relationship allows for the prediction of the spontaneity of processes and the position of chemical equilibrium.

G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) H->G Contributes to total energy T Temperature (T) T->G Modulates entropy contribution S Entropy (ΔS) S->G Contributes to disorder

Caption: Relationship between key thermodynamic properties.

The Gibbs free energy change (ΔG) for a process is related to the enthalpy change (ΔH) and the entropy change (ΔS) at a constant temperature (T) by the equation:

ΔG = ΔH - TΔS

  • A negative ΔG indicates a spontaneous process.

  • A positive ΔG indicates a non-spontaneous process.

  • ΔG = 0 indicates that the system is at equilibrium.

For this compound phosphate, its thermal instability suggests that the Gibbs free energy of its decomposition into diammonium hydrogen phosphate and ammonia is negative under ambient conditions.

Conclusion

This technical guide has summarized the key available thermodynamic properties of this compound phosphate and outlined the standard experimental methodologies for their determination. While a value for the standard enthalpy of formation is established, further experimental work is required to determine a comprehensive set of thermodynamic data, including standard molar entropy, Gibbs free energy of formation, and temperature-dependent heat capacity and solubility. Such data are indispensable for the precise control and optimization of processes involving this compound in research and industrial applications. The inherent thermal instability of this compound phosphate remains a paramount consideration for its practical use.

References

Triammonium Salts of Dithiocarbamic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of triammonium salts of dithiocarbamic acids, a class of compounds with significant potential in various research and drug development applications. This document elucidates their core chemical principles, synthesis, and biological activities, with a focus on their mechanisms of action. It is important to note that while the term "this compound" might be interpreted in several ways, in the context of dithiocarbamate salts, it most commonly refers to the cation formed from a tertiary amine, such as triethylamine, resulting in a trialkylammonium salt. This guide will focus on these trialkylammonium salts, with triethylammonium dithiocarbamate serving as a primary example.

Chemical Properties and Stability

Trialkylammonium salts of dithiocarbamic acids are typically pale-colored solids soluble in water and polar organic solvents[1]. The stability of these compounds is a critical consideration for their application. Dithiocarbamates are known to be unstable in acidic conditions, readily decomposing into carbon disulfide and the corresponding amine[2]. Therefore, it is recommended to prepare solutions fresh for experimental use. In alkaline conditions, their stability is significantly improved[2].

Table 1: Physicochemical Properties of Triethylammonium Chloride

PropertyValueReference
Molecular FormulaC6H16ClN[3]
Molecular Weight137.65 g/mol [1]
Melting Point255-258 °C[1]
Solubility in Water1440 g/L[1]
pH (10 g/L in H₂O)5 (at 20 °C)[1]

Note: Data for triethylammonium chloride is provided as a reference for the cation's general properties.

Synthesis of Trialkylammonium Dithiocarbamates

The synthesis of trialkylammonium salts of dithiocarbamic acids is a straightforward process involving the reaction of a secondary amine with carbon disulfide in the presence of a tertiary amine, which acts as a base.

General Experimental Protocol: Synthesis of Triethylammonium N,N-diethyldithiocarbamate

This protocol describes the synthesis of a representative trialkylammonium dithiocarbamate salt.

Materials:

  • Diethylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve diethylamine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution using a dropping funnel. A white precipitate may start to form.

  • To this mixture, add triethylamine (1 equivalent) dropwise. The triethylamine acts as a base to deprotonate the in-situ formed dithiocarbamic acid.

  • Allow the reaction mixture to stir in the ice bath for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 1-2 hours.

  • The resulting precipitate, triethylammonium N,N-diethyldithiocarbamate, is collected by filtration.

  • Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Diagram 1: Synthesis of Triethylammonium N,N-diethyldithiocarbamate

G cluster_reactants Reactants cluster_products Product Diethylamine Diethylamine (R₂NH) Diethylamine->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction Triethylamine Triethylamine (Et₃N) Triethylamine->Reaction Dithiocarbamate Triethylammonium N,N-diethyldithiocarbamate [R₂NCSS]⁻[HNEt₃]⁺ Reaction->Dithiocarbamate Reaction in Diethyl Ether G cluster_stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation DTC Dithiocarbamate DTC->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Gene Gene Transcription (Inflammatory Genes) DNA->Gene Initiates G cluster_cell Cellular Process Protein Target Protein Protein->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting Peptides Peptide Fragments Proteasome->Peptides Degradation DTC_Cu Dithiocarbamate- Copper Complex DTC_Cu->Proteasome Inhibition Ubiquitination->Ub_Protein Ubiquitination

References

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium chloride, a quaternary ammonium salt, is a versatile compound with applications ranging from a reagent in organic synthesis to a component in pharmaceutical formulations. This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed experimental protocols for two common synthetic routes are presented: the reaction of trimethylamine with hydrochloric acid and the reaction of ammonium chloride with paraformaldehyde. The guide further details the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for easy reference, and key experimental workflows are visualized using logical diagrams. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of trimethylammonium chloride.

Synthesis of Trimethylammonium Chloride

Trimethylammonium chloride can be synthesized through several methods. Two of the most common laboratory-scale preparations are the direct acid-base reaction between trimethylamine and hydrochloric acid, and the reaction of ammonium chloride with paraformaldehyde.

Synthesis from Trimethylamine and Hydrochloric Acid

This method is a straightforward acid-base neutralization reaction.

Reaction: (CH₃)₃N + HCl → [(CH₃)₃NH]⁺Cl⁻

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section. This method is advantageous due to its simplicity and high yield.

Synthesis from Ammonium Chloride and Paraformaldehyde

This method provides an alternative route to trimethylammonium chloride, particularly when handling gaseous trimethylamine is less desirable.

Reaction: 2 NH₄Cl + 9 (CH₂O)n → 2 (CH₃)₃N·HCl + 3 H₂O + 3 CO₂[1]

This reaction involves the formation of trimethylamine in situ, which is then protonated by hydrochloric acid. A detailed protocol for this procedure, adapted from Organic Syntheses, is available in the "Experimental Protocols" section. The reported yield for this method is approximately 89%.[1][2]

Characterization of Trimethylammonium Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized trimethylammonium chloride. The following techniques are commonly employed.

Physicochemical Properties

Trimethylammonium chloride is a white, crystalline, and hygroscopic solid.[3] It is highly soluble in water and ethanol.[3]

Table 1: Physicochemical Properties of Trimethylammonium Chloride

PropertyValueReference(s)
Molecular FormulaC₃H₁₀ClN[3]
Molecular Weight95.57 g/mol [3]
Melting Point283-284 °C (decomposes)[4]
AppearanceWhite crystalline powder[3]
SolubilitySoluble in water and ethanol[4]
pH (100 g/L in H₂O at 20°C)5[4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum of trimethylammonium chloride is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak is influenced by the solvent and the concentration.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance corresponding to the three equivalent methyl carbons.

The FTIR spectrum of trimethylammonium chloride displays characteristic absorption bands. Key peaks include the N-H stretching vibration of the ammonium group and various C-H bending and stretching vibrations of the methyl groups. The presence of a broad band in the region of 3000 cm⁻¹ is indicative of the N-H bond.

Mass spectrometry of trimethylammonium chloride will show the molecular ion peak corresponding to the trimethylammonium cation [(CH₃)₃NH]⁺. The fragmentation pattern is expected to be relatively simple, with potential loss of methyl groups.

Experimental Protocols

Synthesis of Trimethylammonium Chloride from Trimethylamine and Hydrochloric Acid

Materials:

  • Trimethylamine solution (e.g., 40% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured amount of trimethylamine solution.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid from the dropping funnel with continuous stirring. Monitor the pH to ensure it is acidic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain a white solid.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure trimethylammonium chloride crystals.

  • Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Synthesis of Trimethylammonium Chloride from Ammonium Chloride and Paraformaldehyde[1]

Materials:

  • Ammonium chloride (NH₄Cl), technical grade

  • Paraformaldehyde

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 5-L round-bottom flask

  • Reflux condenser

  • Oil bath

  • Separatory funnel

  • Distillation apparatus

  • Receiving flask

Procedure:

  • Thoroughly mix 500 g (9.35 moles) of technical ammonium chloride and 1330 g (14.8 moles) of paraformaldehyde in a 5-L round-bottom flask fitted with a long reflux condenser.[1]

  • Gradually heat the mixture in an oil bath. A vigorous evolution of carbon dioxide will begin between 85°C and 105°C.[1]

  • Remove the heat source if the reaction becomes too violent. Allow the reaction to proceed without external heating until the gas evolution subsides (approximately 1.5 hours).[1]

  • Resume heating and raise the bath temperature to about 160°C. Maintain this temperature until the evolution of carbon dioxide practically ceases (2.5 to 3.5 hours).[1]

  • Allow the reaction mixture to cool. Set up the apparatus for distillation, with a separatory funnel inserted in the flask and the condenser arranged for downward distillation. The condenser outlet should lead to a receiver containing 930 cc of concentrated hydrochloric acid.[1]

  • Slowly add a solution of 1100 g of sodium hydroxide in 2 L of water to the reaction mixture through the separatory funnel. The liberated trimethylamine will distill over and be trapped in the hydrochloric acid.[1]

  • After the addition of the sodium hydroxide solution is complete, gently heat the reaction flask for 10-15 minutes to ensure all the trimethylamine has distilled.[1]

  • Evaporate the hydrochloric acid solution in the receiver, initially over a flame and then on a steam bath as crystals begin to form.[1]

  • Filter the crystallized trimethylammonium chloride periodically, dry it in an air bath at 100–110°C, and store it in a tightly sealed container.[1]

Characterization Protocols
  • Prepare a solution of trimethylammonium chloride in a deuterated solvent (e.g., D₂O or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for soluble samples).

  • Acquire the FTIR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak and any significant fragment ions.

Visualizations

Synthesis_from_TMA_and_HCl TMA Trimethylamine Solution Reaction Reaction Flask (Ice Bath) TMA->Reaction HCl Hydrochloric Acid HCl->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Crude Product Recrystallization Recrystallization (Ethanol/Ether) Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Product Pure Trimethylammonium Chloride Filtration->Product

Caption: Synthesis of Trimethylammonium Chloride from Trimethylamine and HCl.

Synthesis_from_Ammonium_Chloride Reagents Ammonium Chloride & Paraformaldehyde Reaction Reaction Flask (Heated) Reagents->Reaction Distillation Distillation of Trimethylamine Reaction->Distillation Addition of NaOH Trapping Trapping in HCl Distillation->Trapping Evaporation Evaporation Trapping->Evaporation Crystallization Crystallization Evaporation->Crystallization Product Trimethylammonium Chloride Crystallization->Product

Caption: Synthesis from Ammonium Chloride and Paraformaldehyde.

Characterization_Workflow Sample Synthesized Trimethylammonium Chloride Physicochemical Physicochemical Properties Sample->Physicochemical Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Data Data Analysis and Structure Confirmation Physicochemical->Data NMR NMR (¹H, ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS NMR->Data FTIR->Data MS->Data

Caption: Characterization Workflow for Trimethylammonium Chloride.

Conclusion

This technical guide has detailed the synthesis and characterization of trimethylammonium chloride, providing comprehensive experimental protocols and an overview of the analytical techniques required for its identification and purity assessment. The information presented herein is intended to serve as a practical resource for chemists and pharmaceutical scientists, facilitating the efficient and accurate production and analysis of this important chemical compound.

References

Unraveling the Thermal Degradation of Triammonium Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition mechanism of triammonium phosphate ((NH₄)₃PO₄), a compound of interest in various chemical and pharmaceutical applications. Understanding its thermal stability and decomposition pathway is critical for its effective use and handling. This document provides a comprehensive overview of the decomposition process, supported by experimental data from related compounds, detailed experimental protocols, and visual representations of the decomposition pathway.

Core Mechanism of Decomposition

This compound phosphate is an inherently unstable compound that readily decomposes upon heating. The decomposition is a multi-stage process involving the sequential loss of ammonia (NH₃) and water (H₂O), leading to the formation of various ammonium phosphates and ultimately polyphosphoric acids.

The thermal decomposition of the hydrated form, this compound phosphate trihydrate ((NH₄)₃PO₄·3H₂O), commences with the loss of its water of hydration. This is followed by a series of deammonation steps. The initial decomposition yields diammonium hydrogen phosphate ((NH₄)₂HPO₄) and ammonia.[1] As the temperature increases, diammonium phosphate further decomposes to monoammonium phosphate (NH₄H₂PO₄) and another molecule of ammonia.[1] Monoammonium phosphate, being more thermally stable, decomposes at higher temperatures to form polyphosphoric acids through the loss of ammonia and water.

Quantitative Decomposition Data

Table 1: Thermal Decomposition of Diammonium Phosphate ((NH₄)₂HPO₄)

Temperature Range (°C)Mass Loss (%)Evolved ProductsSolid Residue
~70 - 170~13NH₃NH₄H₂PO₄

Note: Data synthesized from qualitative descriptions in the literature.[1][2]

Table 2: Thermal Decomposition of Monoammonium Phosphate (NH₄H₂PO₄)

Temperature Range (°C)Mass Loss (%)Evolved ProductsSolid Residue
>190VariableNH₃, H₂OPolyphosphoric Acids

Note: Data synthesized from qualitative descriptions in the literature.

Visualizing the Decomposition Pathway

The stepwise decomposition of this compound phosphate can be visualized as a linear progression of reactions, each triggered by an increase in temperature.

DecompositionPathway TAP_hydrate (NH₄)₃PO₄·3H₂O TAP (NH₄)₃PO₄ TAP_hydrate->TAP + 3H₂O DAP (NH₄)₂HPO₄ TAP->DAP + NH₃ MAP NH₄H₂PO₄ DAP->MAP + NH₃ PPA Polyphosphoric Acids (HPO₃)n MAP->PPA + NH₃ + H₂O

Caption: Stepwise thermal decomposition of this compound phosphate.

Experimental Protocols

To investigate the thermal decomposition of this compound phosphate, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended. The following protocol is a generalized procedure based on best practices for analyzing inorganic salts.

Instrumentation and Sample Preparation
  • Instrument: A simultaneous TGA-DSC instrument is ideal for correlating mass loss with thermal events (endothermic or exothermic processes).

  • Sample: Use a small sample mass (typically 5-10 mg) of finely ground this compound phosphate to ensure uniform heat distribution.

  • Crucible: Use an inert crucible, such as alumina or platinum.

Experimental Conditions
  • Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) is recommended to prevent oxidative side reactions and to efficiently remove evolved gases.

  • Temperature Program:

    • Initial Temperature: Start at ambient temperature (e.g., 25°C).

    • Heating Rate: A linear heating rate of 10°C/min is a common starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

    • Final Temperature: Heat to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Collection: Record the sample mass, rate of mass change (DTG), heat flow (DSC), and temperature continuously throughout the experiment.

Evolved Gas Analysis (EGA)

For a more comprehensive analysis, coupling the TGA-DSC instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This allows for the real-time identification of the gaseous decomposition products (e.g., H₂O and NH₃).

Logical Workflow for Decomposition Analysis

The process of analyzing the thermal decomposition of this compound phosphate follows a logical sequence from sample preparation to data interpretation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Grind Grind Sample Weigh Weigh Sample (5-10 mg) Grind->Weigh TGA_DSC TGA-DSC Analysis (10°C/min, N₂ atmosphere) Weigh->TGA_DSC EGA Evolved Gas Analysis (MS or FTIR) TGA_DSC->EGA Identify_Steps Identify Decomposition Steps TGA_DSC->Identify_Steps Correlate_DSC Correlate with DSC Events TGA_DSC->Correlate_DSC Determine_Products Determine Gaseous Products EGA->Determine_Products Quantify_Mass_Loss Quantify Mass Loss Identify_Steps->Quantify_Mass_Loss Quantify_Mass_Loss->Determine_Products Determine_Products->Correlate_DSC Propose_Mechanism Propose Decomposition Mechanism Correlate_DSC->Propose_Mechanism

Caption: Workflow for thermal decomposition analysis.

References

In-Depth Technical Guide: The Crystal System of Triammonium Phosphate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal system of triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O), presenting key crystallographic data, detailed experimental protocols for its characterization, and a visualization of its structural information.

Core Crystallographic Data

This compound phosphate trihydrate crystallizes in a monoclinic system , a fact established through single-crystal X-ray diffraction studies. The crystallographic data, as determined by a definitive study, are summarized in the table below for clear and concise reference.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a6.398 Å
b11.786 Å
c8.973 Å
β100.12°
Unit Cell Volume (V) 666.1 ų
Formula Units per Cell (Z) 4
Calculated Density 2.02 g/cm³

Experimental Protocols

The determination of the crystal structure of this compound phosphate trihydrate involves precise experimental procedures for both the synthesis of single crystals and their subsequent analysis using X-ray diffraction.

Synthesis of this compound Phosphate Trihydrate Crystals

A common laboratory method for the preparation of this compound phosphate trihydrate crystals is as follows:

  • Reaction Setup: 85% phosphoric acid (H₃PO₄) is carefully reacted with a 30% ammonia (NH₃) solution in a controlled environment.

  • Stoichiometry: The reactants are combined in a 1:3 molar ratio to ensure the formation of the this compound salt. The reaction is: H₃PO₄ + 3NH₃ → (NH₄)₃PO₄

  • Crystallization: The resulting solution is slowly cooled to facilitate the crystallization of this compound phosphate trihydrate. The presence of water in the reaction mixture allows for the incorporation of three water molecules into the crystal lattice.

  • Isolation: The formed colorless, crystalline solid is then isolated from the solution.

Alternatively, crystals can be prepared by reacting diammonium hydrogen phosphate ((NH₄)₂HPO₄) with a 27-28% ammonia water solution.

Crystal Structure Determination via X-ray Diffraction

The definitive crystal structure was elucidated using single-crystal X-ray diffraction. The general workflow for this characterization is outlined below:

  • Crystal Selection: A suitable single crystal of this compound phosphate trihydrate with well-defined faces and of appropriate dimensions is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an automated four-circle X-ray diffractometer. X-ray radiation (commonly Mo Kα or Cu Kα) is directed at the crystal. As the crystal is rotated, the diffraction pattern of the X-rays is recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group. The intensities of the reflections are corrected for various factors, including Lorentz and polarization effects.

  • Structure Solution and Refinement: The positions of the atoms within the crystal lattice are determined from the diffraction data using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Crystallographic Data

The logical relationship between the key crystallographic parameters can be visualized to provide a clearer understanding of the crystal structure.

G cluster_crystal_system Crystal System cluster_space_group Space Group cluster_unit_cell Unit Cell Parameters cluster_derived_properties Derived Properties This compound Phosphate Trihydrate This compound Phosphate Trihydrate Monoclinic Monoclinic This compound Phosphate Trihydrate->Monoclinic belongs to P2₁/c P2₁/c Monoclinic->P2₁/c has space group a a = 6.398 Å P2₁/c->a b b = 11.786 Å P2₁/c->b c c = 8.973 Å P2₁/c->c beta β = 100.12° P2₁/c->beta V Volume (V) = 666.1 ų a->V b->V c->V beta->V Density Density (calc) = 2.02 g/cm³ V->Density Z Formula Units (Z) = 4 Z->Density

Caption: Relationship of crystallographic data for this compound phosphate trihydrate.

An In-depth Technical Guide to the Thermal Decomposition of Triammonium Hexafluoroaluminate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition process of triammonium hexafluoroaluminate ((NH₄)₃AlF₆). The information presented herein is intended to support research and development activities where the controlled thermal degradation of this compound is critical. This document details the decomposition pathway, intermediate and final products, and the experimental methodologies used to characterize this process.

Introduction

This compound hexafluoroaluminate, a white crystalline solid, is a key inorganic compound with applications in the synthesis of aluminum-based materials.[1] Its thermal decomposition is a crucial process for producing high-purity anhydrous aluminum fluoride (AlF₃), a material of significant interest in various chemical and pharmaceutical processes.[2][3] Understanding the precise mechanism and kinetics of this decomposition is paramount for controlling the purity and properties of the final product.

The Thermal Decomposition Pathway

The thermal decomposition of this compound hexafluoroaluminate is not a single-step event but rather a multi-stage process.[3][4] As the temperature is gradually increased, (NH₄)₃AlF₆ decomposes through distinct intermediate compounds before yielding the final product, anhydrous aluminum fluoride. The decomposition is an endothermic process, with gaseous byproducts being released at each stage.[2]

The decomposition proceeds through three primary steps:

  • Step 1: this compound hexafluoroaluminate decomposes to form ammonium tetrafluoroaluminate (NH₄AlF₄).

  • Step 2: Ammonium tetrafluoroaluminate further decomposes into a non-stoichiometric intermediate.

  • Step 3: The final decomposition step yields pure anhydrous aluminum fluoride (α-AlF₃).

A visual representation of this decomposition pathway is provided in the diagram below.

Decomposition_Pathway (NH4)3AlF6 (NH4)3AlF6 NH4AlF4 NH4AlF4 (NH4)3AlF6->NH4AlF4  Step 1 Intermediate Non-stoichiometric Intermediate NH4AlF4->Intermediate  Step 2 AlF3 AlF3 Intermediate->AlF3  Step 3

Figure 1: Thermal Decomposition Pathway of (NH₄)₃AlF₆

Quantitative Decomposition Data

The thermal decomposition of (NH₄)₃AlF₆ has been quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These analyses provide critical data on the temperature ranges, mass loss, and thermodynamic parameters associated with each decomposition step.

Table 1: Decomposition Stages and Products

Decomposition StepStarting CompoundSolid ProductGaseous Byproducts
1(NH₄)₃AlF₆NH₄AlF₄2NH₃ + 2HF
2NH₄AlF₄AlF₃·0.31NH₄F (approx.)0.69NH₃ + 0.69HF
3AlF₃·0.31NH₄F (approx.)AlF₃0.31NH₃ + 0.31HF

Table 2: Thermal Decomposition Temperatures and Mass Loss

Decomposition StepOnset Temperature (°C)[3][4]Peak Temperature (°C)[3][4]Theoretical Mass Loss (%)Observed Mass Loss (%)
1194.9-19.018.5
2222.5-13.112.5
3258.4-5.96.0
Overall - - 38.0 37.0

Note: Observed mass loss values are approximate and can vary with experimental conditions such as heating rate.

Table 3: Thermodynamic Data for the Decomposition Process

Reaction StepEnthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/mol·K)
1148.5317.2
2114.2230.1
360.3113.4

Experimental Protocols

The characterization of the thermal decomposition of this compound hexafluoroaluminate typically involves a combination of thermoanalytical and structural analysis techniques.

4.1. Thermogravimetric Analysis - Differential Thermal Analysis (TGA-DTA)

  • Objective: To determine the temperature and mass loss associated with each decomposition step.

  • Methodology:

    • A small sample of (NH₄)₃AlF₆ (typically 5-10 mg) is placed in an alumina or platinum crucible.

    • The crucible is placed in a TGA-DTA instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • The mass of the sample and the temperature difference between the sample and a reference are continuously monitored as a function of temperature.

    • The resulting TGA curve shows mass loss as a function of temperature, while the DTA curve indicates endothermic or exothermic events.

4.2. X-ray Diffraction (XRD)

  • Objective: To identify the crystalline structure of the solid products at different stages of decomposition.

  • Methodology:

    • Samples of (NH₄)₃AlF₆ are heated to specific temperatures corresponding to the completion of each decomposition step, as identified by TGA-DTA.

    • The heated samples are then cooled to room temperature.

    • The crystalline phases present in each sample are identified by powder X-ray diffraction. The resulting diffraction patterns are compared with standard diffraction data for known compounds.

An illustration of a typical experimental workflow for studying this decomposition is provided below.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Interpretation (NH4)3AlF6_Sample (NH4)3AlF6 Sample TGA_DTA TGA-DTA Analysis (NH4)3AlF6_Sample->TGA_DTA Identify_Temps Identify Decomposition Temperatures & Mass Loss TGA_DTA->Identify_Temps Heating_Stages Heat Samples to Key Temperatures Identify_Temps->Heating_Stages Combine_Data Combine TGA-DTA and XRD Results Identify_Temps->Combine_Data XRD_Analysis XRD Analysis Heating_Stages->XRD_Analysis Identify_Products Identify Crystalline Products XRD_Analysis->Identify_Products Identify_Products->Combine_Data Determine_Pathway Determine Decomposition Pathway & Kinetics Combine_Data->Determine_Pathway

Figure 2: Experimental Workflow for Characterization

Production of High-Purity Anhydrous Aluminum Fluoride

For the practical application of producing high-purity α-AlF₃, complete decomposition of (NH₄)₃AlF₆ is essential. This is typically achieved by heating the material to a temperature significantly above the final decomposition step.[2][3] A common protocol involves heating this compound hexafluoroaluminate at 400 °C for a period of 2 to 3 hours to ensure all intermediates are converted to the final product.[3][4] The purity of the resulting AlF₃ can be confirmed using XRD analysis.[2]

Conclusion

The thermal decomposition of this compound hexafluoroaluminate is a well-defined, multi-step process that can be precisely controlled to yield high-purity anhydrous aluminum fluoride. A thorough understanding of the decomposition pathway, reaction temperatures, and associated mass changes, as detailed in this guide, is critical for researchers and professionals working with this compound. The application of thermoanalytical and structural characterization techniques is indispensable for monitoring and optimizing this process for various applications.

References

Methodological & Application

Triammonium Citrate: Application Notes and Protocols for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium citrate is a versatile reagent that functions as both a buffering agent and a chelating agent in a variety of biological applications. Its ability to maintain a stable pH, coupled with its capacity to sequester divalent cations, makes it a valuable component in numerous experimental protocols. These application notes provide detailed methodologies and data to guide researchers in the effective use of this compound citrate in biological assays.

This compound citrate, the tribasic ammonium salt of citric acid, is a white crystalline solid freely soluble in water.[1] In solution, it dissociates to provide a buffering system and citrate ions that can chelate metal ions. This dual functionality is particularly useful in enzymatic reactions and when working with nucleic acids and proteins.

Properties of this compound Citrate

A summary of the key physical and chemical properties of this compound citrate is presented in the table below.

PropertyValueReference
Chemical Formula (NH₄)₃C₆H₅O₇[1]
Molecular Weight 243.22 g/mol [1]
Appearance White crystalline powder[1]
Solubility in Water Freely soluble[1]
pH (5% aqueous solution) 6.0 - 7.5[2]

Applications in Biological Assays

This compound citrate is a suitable buffering agent for a range of biological assays, particularly those where the chelation of metal ions is also desirable.

Enzyme Assays

The activity of many enzymes is highly dependent on a stable pH. Furthermore, some enzymes can be inhibited by divalent cations, which can be effectively sequestered by the citrate ions from this compound citrate.

Protocol: General Enzymatic Assay using this compound Citrate Buffer

This protocol provides a general framework for utilizing a this compound citrate buffer in an enzyme assay. The optimal concentration and pH should be determined empirically for each specific enzyme.

Materials:

  • This compound citrate

  • Deionized water

  • Enzyme of interest

  • Substrate

  • Spectrophotometer or other appropriate detection instrument

  • pH meter

Buffer Preparation (0.1 M this compound Citrate, pH 7.0):

  • Dissolve 24.32 g of this compound citrate in 800 mL of deionized water.

  • Adjust the pH to 7.0 using a concentrated solution of citric acid or ammonium hydroxide.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize by autoclaving or filtration if necessary.

Enzyme Assay Protocol:

  • Prepare the reaction mixture by combining the this compound citrate buffer, substrate, and any other necessary co-factors in a microcentrifuge tube or cuvette.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or other appropriate output over time.

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

Data Presentation: Comparison of Buffering Agents in Enzymatic Assays

The choice of buffer can significantly impact enzyme activity. The following table summarizes a hypothetical comparison of enzyme activity in different common biological buffers. Note: This data is illustrative and the actual performance will vary depending on the specific enzyme and assay conditions.

Buffer (50 mM, pH 7.4)Relative Enzyme Activity (%)Key Considerations
This compound Citrate 100Chelates divalent cations; may be advantageous for metalloenzyme studies.
Tris-HCl 95Commonly used, but pH is temperature-dependent.
HEPES 110Good buffering capacity in the physiological pH range; generally non-interfering.
Phosphate 85Can inhibit some enzymes and precipitates with divalent cations.
Nucleic Acid Applications

Citrate buffers are utilized in protocols for the isolation and preservation of RNA and DNA. The chelating properties of citrate help to inhibit nucleases that require divalent cations for their activity.

Protocol: Use of this compound Citrate in a Modified Nucleic Acid Precipitation Step

This protocol is adapted from standard nucleic acid precipitation methods, incorporating this compound citrate to aid in the inactivation of nucleases.

Materials:

  • Cell or tissue lysate containing nucleic acids

  • This compound citrate solution (1 M, pH 7.0)

  • Isopropanol or ethanol

  • 70% Ethanol

  • Nuclease-free water

Protocol:

  • To your aqueous sample containing nucleic acids, add this compound citrate solution to a final concentration of 50 mM.

  • Add 0.7-1 volume of isopropanol or 2-2.5 volumes of cold ethanol.

  • Mix gently and incubate at -20°C for at least 1 hour to precipitate the nucleic acids.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the nucleic acids.

  • Carefully discard the supernatant.

  • Wash the pellet with 70% ethanol to remove residual salts.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet.

  • Resuspend the nucleic acid pellet in nuclease-free water or a suitable buffer.

Visualizations

Signaling Pathway: The Citric Acid Cycle

Citrate is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway. The following diagram illustrates the cyclical reactions of this pathway.

CitricAcidCycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate CellFractionation cluster_0 Cell Lysis cluster_1 Fractionation cluster_2 Downstream Analysis Cultured Cells Cultured Cells Cell Pellet Cell Pellet Cultured Cells->Cell Pellet Centrifugation Lysed Cells Lysed Cells Cell Pellet->Lysed Cells Add Lysis Buffer (e.g., this compound Citrate based) Separation Separation Lysed Cells->Separation High-Speed Centrifugation Cytosolic Fraction (Supernatant) Cytosolic Fraction (Supernatant) Separation->Cytosolic Fraction (Supernatant) Membrane Fraction (Pellet) Membrane Fraction (Pellet) Separation->Membrane Fraction (Pellet) Western Blot / Assay Western Blot / Assay Cytosolic Fraction (Supernatant)->Western Blot / Assay Membrane Fraction (Pellet)->Western Blot / Assay

References

Application Notes and Protocols for Utilizing Triammonium Phosphate as a Nitrogen Source for Microbial Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrogen is an essential macronutrient for microbial growth, serving as a key component of proteins, nucleic acids, and other cellular constituents. The choice of a nitrogen source in culture media can significantly impact biomass production, metabolic activity, and the yield of desired products in fermentation processes. While inorganic nitrogen sources like ammonium sulfate and diammonium phosphate are commonly used, triammonium phosphate ((NH₄)₃PO₄) presents an alternative that provides both nitrogen and phosphorus.[1][2][3] This document provides detailed application notes and protocols for the evaluation and use of this compound phosphate as a nitrogen source for microbial growth.

This compound phosphate is a white crystalline solid that is highly soluble in water, with its aqueous solution being neutral or weakly alkaline.[1][2][3] It is important to note that this compound phosphate is less stable than diammonium and monoammonium phosphate and can release ammonia, which may affect the pH of the culture medium.[2][3]

Data Presentation: Comparative Analysis of Nitrogen Sources

Quantitative data from experiments evaluating different nitrogen sources is crucial for media optimization. Below is a template table for researchers to summarize their findings when comparing this compound phosphate to other nitrogen sources.

Nitrogen SourceConcentration (g/L)Maximum Optical Density (OD₆₀₀)Specific Growth Rate (µ) (h⁻¹)Biomass Yield (g/L)Substrate Consumption Rate (g/L/h)Product Titer (g/L)
This compound PhosphateX
Diammonium PhosphateY
Ammonium SulfateZ
Yeast ExtractW
PeptoneV

Caption: Template for summarizing quantitative data from microbial growth experiments with various nitrogen sources.

Experimental Protocols

Protocol for Preparation of a Defined Microbial Growth Medium with a Variable Nitrogen Source

This protocol outlines the preparation of a basal minimal medium that can be supplemented with different nitrogen sources, including this compound phosphate, for comparative growth studies.

Materials:

  • Glucose (or other carbon source)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Magnesium sulfate (MgSO₄·7H₂O)

  • Trace minerals solution

  • Nitrogen source to be tested (e.g., this compound phosphate, diammonium phosphate, ammonium sulfate)

  • Deionized water

  • Autoclave

  • Sterile filters (0.22 µm)

  • pH meter

Procedure:

  • Prepare Basal Medium: In a 1 L flask, dissolve the following in 800 mL of deionized water:

    • Glucose: 10 g

    • KH₂PO₄: 3 g

    • Na₂HPO₄: 6 g

    • MgSO₄·7H₂O: 0.25 g

    • Trace minerals solution: 1 mL

  • Adjust pH: Adjust the pH of the basal medium to the desired level (e.g., 7.0) using sterile NaOH or HCl.

  • Aliquot and Add Nitrogen Source: Aliquot the basal medium into separate flasks for each nitrogen source to be tested. Add the nitrogen source to each flask to achieve the desired final concentration. Ensure the amount of nitrogen is molar-equivalent across all conditions for a fair comparison.

  • Volume Adjustment and Sterilization: Adjust the final volume of each medium to 1 L with deionized water. Sterilize the media by autoclaving at 121°C for 15 minutes. Note: If any components are heat-labile, they should be filter-sterilized and added to the autoclaved medium after it has cooled. This compound phosphate solution should be freshly prepared as it can be unstable.[2]

  • Final pH Check: After cooling, aseptically check and record the final pH of each medium.

Protocol for Evaluating Microbial Growth with Different Nitrogen Sources

This protocol describes the experimental procedure to assess the impact of different nitrogen sources on microbial growth kinetics and biomass production.

Materials:

  • Prepared sterile media with different nitrogen sources (from Protocol 3.1)

  • Microbial seed culture (e.g., Escherichia coli, Saccharomyces cerevisiae)

  • Shaking incubator

  • Spectrophotometer

  • Sterile culture tubes or flasks

  • Micropipettes and sterile tips

Procedure:

  • Inoculation: Inoculate each sterile medium with the microbial seed culture to a starting optical density (OD₆₀₀) of 0.05.

  • Incubation: Incubate the cultures in a shaking incubator at the optimal temperature and agitation speed for the specific microorganism.

  • Growth Monitoring: At regular time intervals (e.g., every 1-2 hours), aseptically withdraw a sample from each culture and measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time on a semi-logarithmic scale to generate a growth curve.

    • Determine the maximum specific growth rate (µ) from the slope of the exponential phase of the growth curve.

    • Measure the final OD₆₀₀ at the stationary phase to determine the maximum biomass concentration.

  • (Optional) Substrate and Product Analysis: At each time point, samples can also be collected for analyzing substrate consumption and product formation using appropriate analytical techniques (e.g., HPLC).

Visualizations

Signaling Pathway: Ammonium Assimilation in Bacteria

The following diagram illustrates the primary pathways for the assimilation of ammonium, the nitrogen component of this compound phosphate, into central nitrogenous metabolites in bacteria.

Ammonium_Assimilation NH4 Ammonium (NH₄⁺) Gln Glutamine NH4->Gln Glutamine Synthetase (GS) Glu Glutamate AminoAcids Other Amino Acids Glu->AminoAcids Transaminases Gln->Glu Glutamate Synthase (GOGAT) Biomass Biomass Synthesis (Proteins, Nucleic Acids) Gln->Biomass aKG α-Ketoglutarate AminoAcids->Biomass

Caption: Primary pathways of ammonium assimilation in bacteria.

Experimental Workflow: Comparison of Nitrogen Sources

This diagram outlines the key steps in the experimental protocol for evaluating and comparing different nitrogen sources for microbial growth.

Nitrogen_Source_Workflow start Start prep_media Prepare Basal Medium start->prep_media add_n_sources Add Different Nitrogen Sources (e.g., this compound Phosphate) prep_media->add_n_sources sterilize Sterilize Media add_n_sources->sterilize inoculate Inoculate with Microbial Culture sterilize->inoculate incubate Incubate under Optimal Conditions inoculate->incubate monitor_growth Monitor Growth (OD₆₀₀) incubate->monitor_growth analyze_data Analyze Data (Growth Rate, Yield) monitor_growth->analyze_data end End analyze_data->end

Caption: Experimental workflow for comparing nitrogen sources.

References

Application of Triammonium Citrate in Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium citrate, the tribasic ammonium salt of citric acid, is a valuable precipitant in the field of protein crystallography. Its utility stems from its high solubility in aqueous solutions, buffering capacity, and its role as a chelating agent. As a salt, it primarily functions by the "salting-out" principle, reducing the solubility of proteins to promote the formation of a supersaturated state conducive to crystallization. This document provides detailed application notes and protocols for the use of this compound citrate in protein crystallization experiments.

Physicochemical Properties and Mechanism of Action

This compound citrate ((NH₄)₃C₆H₅O₇) is a white crystalline powder that is highly soluble in water.[1] Its aqueous solutions are slightly alkaline.[2] In the context of protein crystallization, this compound citrate offers several advantageous properties:

  • Precipitating Agent: Like other neutral salts, this compound citrate reduces the solubility of proteins by competing for water molecules, thereby increasing protein-protein interactions that can lead to crystallization. This "salting-out" effect is a cornerstone of many protein crystallization strategies.

  • Buffering Agent: this compound citrate has buffering capacity, which can help maintain a stable pH during the crystallization process.[3] This is crucial as protein solubility is highly dependent on pH.

  • Chelating Agent: The citrate ion is a known chelating agent for divalent cations. This property can be beneficial in cases where trace amounts of metal ions might inhibit crystallization or cause aggregation.[3] By sequestering these ions, this compound citrate can promote a more homogenous protein solution.

The mechanism of action of this compound citrate as a precipitant is primarily through the salting-out effect. At high salt concentrations, the salt ions effectively "strip" the hydration shell from the protein molecules. This desolvation exposes hydrophobic patches on the protein surface, leading to an increase in protein-protein interactions and, under optimal conditions, the ordered packing of molecules into a crystal lattice.

Data Presentation: Crystallization Conditions with Ammonium Citrates

The following table summarizes known crystallization conditions utilizing this compound citrate and related ammonium citrate compounds. Due to the limited number of published specific examples for this compound citrate, conditions for the closely related diammonium citrate are also included to provide a broader reference.

Protein/ComplexPrecipitantConcentrationBuffer/pHCo-precipitantTemperature (°C)MethodReference
FAB complex (C836/IL13)Ammonium citrate0.2 M-20% (w/v) PEG 3350Not SpecifiedMicroseed Matrix Screening[4]
Various ProteinsAmmonium citrate dibasic0.2 MpH 5.430% (v/v) PEG 300Not SpecifiedSparse Matrix Screen[5]
Various ProteinsAmmonium citrate dibasic0.2 MpH 5.430% (v/v) PEG 400Not SpecifiedSparse Matrix Screen[5]
Various ProteinsAmmonium citrate dibasic0.2 MpH 5.530% (v/v) PEG MME 550Not SpecifiedSparse Matrix Screen[5]

Experimental Protocols

Stock Solution Preparation

Materials:

  • This compound citrate (reagent grade)

  • Ultrapure water (Milli-Q or equivalent)

  • 0.22 µm syringe filter

Procedure:

  • To prepare a 2.0 M stock solution, dissolve 48.64 g of this compound citrate in approximately 80 mL of ultrapure water.

  • Stir until the salt is completely dissolved. The dissolution process may be endothermic, so gentle warming can be applied if necessary.

  • Adjust the final volume to 100 mL with ultrapure water.

  • Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

  • Store the stock solution at room temperature. Note that upon prolonged exposure to air, the solution may lose ammonia and become more acidic.[2]

Initial Screening using Hanging Drop Vapor Diffusion

This protocol describes a typical setup for an initial sparse matrix screen to identify promising crystallization conditions.

Materials:

  • Purified protein sample (5-20 mg/mL, >95% purity) in a low ionic strength buffer.

  • This compound citrate stock solution (e.g., 2.0 M).

  • Other components of a sparse matrix screen (e.g., various PEGs, other salts, and buffers).

  • 24-well or 96-well crystallization plates.

  • Siliconized glass cover slips.

  • Pipettes and tips.

Procedure:

  • Pipette 500 µL of the reservoir solution (containing this compound citrate and other screen components) into the reservoir of a crystallization plate well.

  • On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

  • Pipette 1 µL of the reservoir solution into the protein drop. Avoid touching the protein drop with the pipette tip.

  • If desired, gently mix the drop by aspirating and dispensing the combined volume a few times with the pipette tip.

  • Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or sealant on the well rim.

  • Repeat for all conditions to be screened.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over a period of days to weeks.

Optimization of a Crystallization "Hit"

Once initial crystals or promising precipitates are obtained, the conditions must be optimized to produce larger, diffraction-quality crystals.

Procedure:

  • Vary Precipitant Concentration: Set up a grid screen around the initial hit condition, varying the concentration of this compound citrate in small increments (e.g., 0.1 M steps) above and below the initial concentration.

  • Vary pH: Prepare a series of buffers with pH values in 0.2 unit increments around the pH of the initial hit. Use these buffers to prepare the reservoir solutions.

  • Vary Protein Concentration: If the initial screen resulted in heavy precipitation, try reducing the protein concentration. If drops remain clear, a higher protein concentration may be required.

  • Introduce Additives: Consider the use of additives that can sometimes improve crystal quality. These can include detergents (for membrane proteins), reducing agents, or small molecules that bind to the protein.

  • Seeding: If only microcrystals are obtained, microseeding can be a powerful technique. A seed stock is created by crushing existing crystals and is then introduced into freshly prepared drops.

Visualizations

Salting_Out_Mechanism cluster_protein_hydrated Protein in Solution cluster_crystallization Crystallization P1 Protein W1 H2O W2 H2O W3 H2O S2 NH₄⁺ S1 Citrate³⁻ S3 NH₄⁺ S4 NH₄⁺ P2 Protein Crystal Crystal Lattice P2->Crystal SW1 H2O SW2 H2O S5 Citrate³⁻ S5->SW1 S6 NH₄⁺ S6->SW2 Experimental_Workflow start Purified Protein (>95% pure, 5-20 mg/mL) stock_prep Prepare 2.0 M this compound Citrate Stock Solution screening Initial Sparse Matrix Screen (Hanging Drop Vapor Diffusion) start->screening stock_prep->screening observation Observe for Crystal Growth (Days to Weeks) screening->observation hit Crystallization Hit/ Promising Precipitate observation->hit Success no_hit No Crystals/Precipitate observation->no_hit No Success optimization Optimization Grid Screen (Vary [Salt], pH, [Protein]) hit->optimization troubleshoot Troubleshoot: - Change Protein Construct - Re-purify - Try Different Precipitants no_hit->troubleshoot diffraction_quality Diffraction-Quality Crystals optimization->diffraction_quality

References

Application Notes and Protocols for Triammonium Hexafluorosilicate in Metal Surface Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triammonium hexafluorosilicate and related fluoride compounds for the surface treatment of metals, particularly aluminum and magnesium alloys. The protocols are based on established principles of fluoride-based passivation and conversion coatings to enhance corrosion resistance and prepare surfaces for subsequent applications.

Introduction

This compound hexafluorosilicate, (NH₄)₃SiF₆, is a complex salt that serves as a source of fluoride and silicate ions in aqueous solutions. In the context of metal surface treatment, it is utilized to form a protective passive layer on metal surfaces, significantly improving their resistance to corrosion. This process, often referred to as passivation or conversion coating, involves a chemical reaction between the fluorosilicate solution and the native oxide layer of the metal. The resulting surface is more stable and provides a better substrate for subsequent coatings like paints or adhesives. This is particularly relevant for reactive metals such as aluminum and magnesium alloys.[1][2]

The primary mechanism involves the reaction of fluoride ions with the metal's oxide layer to form a stable metal fluoride layer.[2] For aluminum, this results in the formation of a resilient aluminum fluoride layer.[1][2] In the case of this compound hexafluorosilicate, silicon ions can also react with metal ions to form a passivating silicon dioxide layer, further enhancing protection.[2] Proper control of process parameters such as pH, concentration, temperature, and immersion time is crucial for achieving a uniform and effective protective layer.[2]

Application in Aluminum and Aluminum Alloy Surface Treatment

Ammonium fluorosilicate solutions are effective for the passivation of aluminum and its alloys. The treatment enhances corrosion resistance and prepares the surface for further finishing processes like anodizing or painting.[1]

Experimental Protocol: Passivation of Aluminum Alloy

This protocol describes a general procedure for the passivation of an aluminum alloy (e.g., AA-6061) using a fluoride-based solution.

Materials:

  • Aluminum alloy coupons

  • This compound hexafluorosilicate or a related fluoride compound (e.g., ammonium fluoride)

  • Deionized water

  • Alkaline degreasing solution

  • Acidic de-oxidizing solution (e.g., dilute nitric acid)

  • Beakers and containers resistant to fluoride solutions (e.g., HDPE or PTFE)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Surface Preparation (Cleaning and Degreasing):

    • Thoroughly clean the aluminum alloy coupons with an alkaline degreasing solution to remove any organic contaminants, oils, and grease.

    • Rinse the coupons with deionized water.

    • Immerse the coupons in an acidic de-oxidizing solution to remove the native oxide layer and any surface impurities.

    • Rinse thoroughly with deionized water and dry.

  • Passivation Treatment:

    • Prepare the treating solution by dissolving this compound hexafluorosilicate or a similar fluoride compound in deionized water. A typical concentration range for fluoride compounds is between 0.01% and 5.0% by weight.

    • Immerse the cleaned and dried aluminum coupons in the passivation solution.

    • The immersion time can vary from 90 seconds to 18 minutes, depending on the desired coating thickness and solution concentration.

    • Maintain the solution at a controlled temperature, typically ambient or slightly elevated.

  • Post-Treatment:

    • Carefully remove the coupons from the passivation solution.

    • Rinse the treated coupons with deionized water to remove any residual solution.

    • Dry the coupons using a stream of clean, dry air or in a low-temperature oven.

Expected Results and Data

The following table summarizes typical experimental parameters and expected outcomes for the fluoride-based treatment of aluminum alloys.

ParameterValueSource(s)
Treatment Solution Ammonium Fluoride / Hexafluorosilicate[1][2]
Concentration 0.01 - 5.0 wt% (fluoride compound)[3]
Immersion Time 90 seconds - 18 minutes[4]
Temperature Ambient to slightly elevated[3]
Resulting Surface Formation of a passivating aluminum fluoride layer[1][2]
Primary Benefit Enhanced corrosion resistance and improved adhesion for subsequent coatings[1]

Application in Magnesium and Magnesium Alloy Surface Treatment

Magnesium alloys are highly susceptible to corrosion. Surface treatment to form a protective layer is therefore critical for most applications. Fluoride conversion coatings are a common method to improve the corrosion resistance of these alloys.[5][6]

Experimental Protocol: Fluoride Conversion Coating on Magnesium Alloy

This protocol details the formation of a magnesium fluoride (MgF₂) conversion coating on a magnesium alloy (e.g., AZ31).

Materials:

  • Magnesium alloy coupons (e.g., AZ31)

  • Hydrofluoric acid (HF) or an aqueous solution of a fluoride salt

  • Deionized water

  • Silicon carbide grinding paper (for initial surface preparation)

  • Ethanol

  • Ultrasonic bath

  • Personal Protective Equipment (PPE) suitable for handling HF

Procedure:

  • Surface Preparation:

    • Grind the magnesium alloy coupons with silicon carbide paper up to a fine grit (e.g., 1200 grit) to achieve a uniform surface.

    • Clean the ground coupons with ethanol in an ultrasonic bath to remove any grinding residues and organic contaminants.

    • Dry the coupons in air.

  • Fluoride Conversion Treatment:

    • Prepare the treatment solution. A common solution is 40 wt% hydrofluoric acid in water.

    • Immerse the cleaned magnesium alloy coupons in the HF solution at room temperature.

    • A typical immersion time is 24 hours.[7]

  • Post-Treatment:

    • Carefully remove the coupons from the HF solution.

    • Rinse the coupons with deionized water.

    • Dry the coupons in air.[7]

Quantitative Data on Treatment of Magnesium Alloys

The following table presents quantitative data from studies on the fluoride treatment of magnesium alloys.

ParameterValueSource(s)
Alloy Type Mg-Nd-Y-Zn-Zr[7]
Treatment Solution 40 wt% Hydrofluoric Acid (HF)[7]
Immersion Time 24 hours[7]
Temperature Room Temperature[7]
Resulting Surface Magnesium Fluoride (MgF₂) layer[7]
Corrosion Rate (untreated) > 1 mm/year (example value)
Corrosion Rate (treated) 0.094 - 0.342 mm/year[7]

Visualizing the Workflow and Chemical Process

Experimental Workflow for Metal Surface Treatment

The following diagram illustrates the general workflow for the surface treatment of metal alloys using a fluoride-based solution.

G cluster_prep Surface Preparation cluster_treatment Passivation/Conversion Treatment cluster_post Post-Treatment Degreasing Alkaline Degreasing Rinse1 DI Water Rinse Degreasing->Rinse1 Deoxidizing Acidic De-oxidizing Rinse1->Deoxidizing Rinse2 DI Water Rinse Deoxidizing->Rinse2 Treatment Immersion in This compound Hexafluorosilicate Solution Rinse2->Treatment Rinse3 DI Water Rinse Treatment->Rinse3 Drying Drying Rinse3->Drying Final Final Drying->Final Treated Metal Part

Caption: General workflow for metal surface treatment.

Chemical Process on Aluminum Surface

This diagram illustrates the key chemical reactions occurring at the surface of aluminum during treatment with an ammonium fluorosilicate solution.

G cluster_solution Aqueous Solution cluster_surface Aluminum Surface cluster_reaction Protective Layer Formation NH43SiF6 (NH₄)₃SiF₆ Ions NH₄⁺, SiF₆²⁻, F⁻, Si⁴⁺ NH43SiF6->Ions dissociates Al2O3 Native Al₂O₃ Layer Ions->Al2O3 reacts with Al Aluminum Substrate Ions->Al reacts with AlF3 Aluminum Fluoride (AlF₃) Al2O3->AlF3 forms SiO2 Silicon Dioxide (SiO₂) Al->SiO2 forms

Caption: Chemical reactions on an aluminum surface.

References

Application Notes and Protocols: Triammonium Phosphate and its Derivatives as Flame Retardants in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-based flame retardants are a significant class of additives used to enhance the fire safety of polymeric materials.[1] Among these, ammonium phosphates are widely utilized due to their effectiveness, low cost, and relatively low toxicity compared to halogenated alternatives.[1][2] While the term "triammonium phosphate" ((NH₄)₃PO₄) is specified, it is important to note that this compound has poor thermal stability.[3] In practical applications, the more stable monoammonium phosphate ((NH₄)H₂PO₄), diammonium phosphate ((NH₄)₂HPO₄), and especially ammonium polyphosphate (APP), are the forms predominantly used as flame retardants.[1][3] These compounds function primarily in the condensed phase by promoting the formation of a protective char layer and also contribute to a gas phase action.[1][3][4] This document provides detailed application notes, experimental protocols, and performance data for ammonium phosphate-based flame retardants in polymers.

Mechanism of Flame Retardancy

The flame retardant action of ammonium phosphates in polymers is a complex process that involves both condensed-phase and gas-phase mechanisms.

  • Condensed-Phase Action: Upon heating, ammonium phosphates decompose to produce phosphoric acid and polyphosphoric acid.[1][4] These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[3][4][5] This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile compounds that fuel the fire.[5]

  • Gas-Phase Action: The decomposition of ammonium phosphates also releases non-combustible gases, such as ammonia (NH₃) and water vapor (H₂O).[5][6] These gases dilute the flammable volatiles and oxygen in the gas phase, which inhibits the combustion process in the flame zone.[5][7] The combination of phosphorus and nitrogen can create a synergistic effect (P-N synergism), further enhancing flame retardancy.[4]

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_decomposition Decomposition Products cluster_action Flame Retardant Action Polymer Polymer + Ammonium Phosphate Polyphosphoric_Acid Polyphosphoric Acid Polymer->Polyphosphoric_Acid Decomposition NonCombustible_Gases Non-Combustible Gases (NH₃, H₂O) Polymer->NonCombustible_Gases Decomposition Heat Heat Heat->Polymer Condensed_Phase Condensed Phase: Char Formation (Insulating Barrier) Polyphosphoric_Acid->Condensed_Phase Catalyzes Gas_Phase Gas Phase: Dilution of Flammable Gases & Oxygen NonCombustible_Gases->Gas_Phase Leads to Fire_Suppression Fire Suppression Condensed_Phase->Fire_Suppression Gas_Phase->Fire_Suppression

Mechanism of ammonium phosphate flame retardancy.

Quantitative Data Presentation

The effectiveness of a flame retardant is quantified using several standard tests. The following tables summarize typical performance data for polymers incorporating ammonium polyphosphate (APP), often in combination with other additives.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

Polymer SystemFlame Retardant (wt%)LOI (%)UL-94 RatingReference
Unsaturated Polyester Resin (UPR)None20.9-[8]
UPR57.6% (APP + TPP)27.2V-0[8]
Epoxy/Natural FiberNone--[6]
Epoxy/Natural Fiber10% APP-Self-extinguishing[6]
Polylactic Acid (PLA)/Polycarbonate (PC)None23.5-[9]
PLA/PC/Glass Fiber15% APP28.0-[9]
Cotton FabricNone18.0-[10]
Cotton Fabric300 g/L AEPEA**40.1-[10]
Epoxy Resin (EP)5% P-MCA***29.2V-0[10]
TPP: Triphenyl Phosphate
**AEPEA: Ammonium salt of erythritol phosphoric ester acid
***P-MCA: Phosphorus-containing melamine cyanurate derivative

Table 2: Cone Calorimetry Data (at 35 kW/m² heat flux)

| Polymer System | Flame Retardant (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pine Needles | None | - | - | - |[11] | | Pine Needles | M-APP* | Sharply Reduced | Sharply Reduced | Increased |[11] | | Cotton Fabric | None | ~220 | ~8 | - |[12] | | Cotton Fabric | 19.9% THPO-P** | ~18 | ~1.8 | Increased |[12] | | Polypropylene (PP) Fabrics | None | ~1600 | ~130 | - |[3] | | PP Fabrics | DAHP*** Microcapsules | ~800 | ~110 | - |[3] | *M-APP: Ammonium polyphosphate modified with 3-(methylacryloxyl) propyltrimethoxy silane **THPO-P: A durable flame retardant with ammonium phosphate ester and phosphine oxide groups ***DAHP: Diammonium hydrogen phosphate

Experimental Protocols

Accurate and reproducible testing is critical for evaluating flame retardant performance.[13] The following are detailed protocols for key flammability tests.

Protocol: Limiting Oxygen Index (LOI) Test

Standard: Based on ASTM D2863 / ISO 4589.[14][15]

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame resistance.[14][16][17]

Materials & Equipment:

  • LOI apparatus (heat-resistant glass test column, specimen holder, gas mixing and control system).

  • Test specimens of the polymer (typically rectangular bars of specified dimensions).

  • Ignition source (propane torch with a specified flame height).

  • Gas supplies (oxygen and nitrogen).

Procedure:

  • Specimen Preparation: Prepare at least five test specimens according to the standard's dimensions. Condition them at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

  • Apparatus Setup: Place a specimen vertically in the holder in the center of the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Set an initial oxygen concentration estimate. Allow the gas to stabilize for at least 30 seconds.

  • Ignition: Apply the ignition flame to the top surface of the specimen until it ignites (for a specified duration, e.g., up to 30 seconds). Remove the igniter.

  • Observation: Observe the combustion of the specimen. Record the duration of flaming or the length of the specimen burned.

  • Concentration Adjustment:

    • If the specimen extinguishes before the specified time/length criteria, increase the oxygen concentration for the next specimen.

    • If the specimen continues to burn past the criteria, decrease the oxygen concentration for the next specimen.

  • Determination of LOI: Continue testing with new specimens, narrowing the oxygen concentration interval until the minimum concentration required to sustain combustion is determined. The LOI is expressed as a percentage volume of oxygen.

Protocol: UL-94 Vertical Burn Test

Standard: Based on Underwriters Laboratories (UL) 94.[18][19]

Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled conditions. Ratings include HB, V-2, V-1, and V-0, with V-0 being the most flame-resistant in this series.[14][19]

Materials & Equipment:

  • UL-94 test chamber.

  • Test specimens (typically 125 mm x 13 mm, with a specified thickness).

  • Laboratory burner (Bunsen burner).

  • Gas supply (methane or natural gas).

  • Timing device.

  • Surgical cotton.

Procedure:

  • Specimen Preparation: Prepare a set of five specimens. Condition them as required by the standard.

  • Apparatus Setup: Clamp one specimen vertically from its upper end so the lower end is 300 mm above a layer of dry surgical cotton.

  • First Flame Application: Position the burner so the flame is centered under the lower end of the specimen. Apply a 20 mm blue flame for 10 seconds.[20]

  • First Observation: After 10 seconds, remove the flame and record the afterflame time (t₁).

  • Second Flame Application: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

  • Second Observation: After 10 seconds, remove the flame and record the afterflame time (t₂) and the afterglow time (t₃).

  • Dripping: Note if any flaming drips ignite the cotton below.

  • Repeat: Test the remaining four specimens.

  • Classification (Criteria for V-0):

    • No single specimen has an afterflame time (t₁ or t₂) greater than 10 seconds.[18][19]

    • The total afterflame time for any set of 5 specimens (Σ(t₁ + t₂)) does not exceed 50 seconds.[18]

    • No specimen burns up to the holding clamp.

    • No specimen drips flaming particles that ignite the cotton.[18]

    • No specimen has an afterglow time (t₃) greater than 30 seconds.

Protocol: Cone Calorimetry

Standard: Based on ISO 5660-1.

Objective: To measure the heat release rate (HRR), total heat release (THR), smoke production, and mass loss rate of a material when exposed to a controlled level of radiant heat. It provides comprehensive data on a material's fire behavior.[11][21][22]

Materials & Equipment:

  • Cone calorimeter apparatus (conical heater, load cell, spark igniter, exhaust hood with gas analysis).

  • Test specimens (typically 100 mm x 100 mm plaques of specified thickness).

  • Specimen holder.

Procedure:

  • Specimen Preparation: Prepare at least three specimens. Condition them at 23 ± 2 °C and 50 ± 5% relative humidity. Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the holder.

  • Apparatus Calibration: Calibrate the gas analyzers and load cell according to the manufacturer's instructions.

  • Test Setup: Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²). Place the specimen on the load cell under the conical heater.

  • Ignition and Data Collection: Start the test. The spark igniter will ignite the flammable gases evolved from the specimen's surface. The instrument continuously records:

    • Heat Release Rate (HRR)

    • Time to Ignition (TTI)

    • Mass Loss Rate (MLR)

    • Smoke Production Rate (SPR)

    • Concentrations of O₂, CO, and CO₂ in the exhaust stream.

  • Test Duration: The test continues until flaming ceases or for a predetermined period.

  • Data Analysis: From the raw data, calculate key parameters such as peak Heat Release Rate (pHRR), Total Heat Release (THR), and total smoke released (TSR).

Experimental_Workflow cluster_testing Flammability Testing Start Start: Formulate Polymer with Flame Retardant Compounding Melt Compounding (e.g., Twin-Screw Extrusion) Start->Compounding Molding Specimen Preparation (Injection/Compression Molding) Compounding->Molding Conditioning Specimen Conditioning (23°C, 50% RH) Molding->Conditioning LOI_Test LOI Test (ASTM D2863) Conditioning->LOI_Test UL94_Test UL-94 Test Conditioning->UL94_Test Cone_Test Cone Calorimetry (ISO 5660) Conditioning->Cone_Test Analysis Data Analysis & Comparison LOI_Test->Analysis UL94_Test->Analysis Cone_Test->Analysis End End: Performance Evaluation Analysis->End

Typical experimental workflow for evaluating flame retardants.

Application and Formulation Notes

  • Selection of Phosphate: As noted, ammonium polyphosphate (APP) is generally preferred over this compound phosphate for its superior thermal stability and efficiency. The grade of APP (e.g., crystal phase, particle size, and coating) can significantly impact its performance and compatibility with the polymer matrix.

  • Loading Level: The amount of ammonium phosphate required depends on the polymer type, the desired level of flame retardancy, and the presence of other additives. Loading levels can range from 10% to over 30% by weight.

  • Synergists: The performance of APP is often enhanced by using it in an intumescent formulation, which typically includes a carbon source (e.g., pentaerythritol) and a blowing agent (e.g., melamine).[7] This combination creates a thick, insulating foam-like char that is highly effective at protecting the underlying material.

  • Dispersion: Achieving a homogeneous dispersion of the flame retardant within the polymer matrix is crucial for consistent performance. Melt compounding using a twin-screw extruder is a common method for achieving good dispersion.

  • Processing Considerations: The addition of high loadings of inorganic flame retardants like APP can affect the mechanical properties (e.g., tensile strength, impact strength) and processing characteristics (e.g., melt viscosity) of the polymer. These effects must be considered during material design and formulation.[6]

Conclusion

Ammonium phosphates, particularly ammonium polyphosphate, are effective non-halogenated flame retardants for a variety of polymers. They operate through a combination of condensed-phase char formation and gas-phase dilution, which effectively suppresses combustion. The selection of the appropriate ammonium phosphate grade, formulation with synergistic additives, and proper processing are key to achieving optimal flame retardant performance. Standardized testing methodologies, such as LOI, UL-94, and cone calorimetry, are essential for accurately evaluating and comparing the fire safety of the resulting polymer composites.

References

Application Notes and Protocols for Triammonium Citrate in Cyanide-Free Electroplating Baths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triammonium citrate as a key component in cyanide-free electroplating baths. The information is intended to guide researchers and professionals in developing safer and more environmentally friendly metal deposition processes. This compound citrate, a chelating agent, forms stable complexes with various metal ions, facilitating their electrodeposition from aqueous solutions without the use of highly toxic cyanides.

Application Notes

This compound citrate is a versatile complexing agent utilized in various cyanide-free electroplating formulations, including those for gold, tin, and potentially as a component in silver and copper alloy baths. Its primary function is to chelate metal ions in the electrolyte, preventing their precipitation and enabling controlled deposition onto the substrate. The use of this compound citrate offers several advantages over traditional cyanide-based systems, including reduced toxicity, simplified waste treatment, and often, operation at less extreme pH levels.

Gold Electroplating: In cyanide-free gold electroplating, this compound citrate is a key component of stable and effective baths. It complexes with gold ions, typically from a precursor like potassium tetrachloroaurate (KAuCl4), to form a stable solution from which gold can be deposited. These baths can produce dense and smooth gold films suitable for decorative and functional applications in electronics and other high-tech industries.

Tin Electroplating: this compound citrate is also employed in cyanide-free tin plating solutions. It facilitates the deposition of tin from tin (II) chloride (SnCl2·2H2O) electrolytes. These baths are capable of achieving high plating rates and producing dense, smooth tin deposits, which are valuable in electronics for soldering applications and as a corrosion-resistant coating.

Silver and Copper Alloy Electroplating: While less documentation exists for the direct use of this compound citrate in pure silver or copper baths, citrates, in general, are recognized as effective complexing agents in cyanide-free formulations for these metals and their alloys, such as brass (copper-zinc).[1] It is plausible that this compound citrate could be adapted for these systems, offering similar benefits of reduced toxicity and improved operational safety.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cyanide-free electroplating baths containing this compound citrate.

Table 1: Cyanide-Free Gold Electroplating Bath Composition and Operating Parameters [2]

ParameterValue
Component Concentration
This compound Citrate0.411 mol/L (100 g/L)
Potassium Tetrachloroaurate (KAuCl4)0.066 mol/L (25 g/L)
Sodium Sulfite (Na2SO3)0.543 mol/L (68.5 g/L)
Operating Condition
pH5.5
Current Density4 mA/cm²
Plating Rate~10 µm/h
TemperatureRoom Temperature

Table 2: Cyanide-Free Tin Electroplating Bath Composition and Operating Parameters

ParameterValue
Component Concentration
This compound Citrate0.31–0.41 mol/L (75–100 g/L)
Tin (II) Chloride (SnCl2·2H2O)0.22 mol/L (50 g/L)
Operating Condition
Current Density10 mA/cm²
Plating Rate>20 µm/h
TemperatureRoom Temperature

Experimental Protocols

Below are detailed methodologies for preparing and using cyanide-free electroplating baths containing this compound citrate.

Protocol 1: Cyanide-Free Gold Electroplating[2]

1. Bath Preparation: a. Dissolve 100 g of this compound citrate in deionized water to create a 1 L solution. b. In a separate container, dissolve 25 g of potassium tetrachloroaurate (KAuCl4) in a small amount of deionized water. c. In another separate container, dissolve 68.5 g of sodium sulfite (Na2SO3) in deionized water. d. Slowly add the KAuCl4 solution to the this compound citrate solution while stirring continuously. e. Subsequently, slowly add the sodium sulfite solution to the mixture while continuing to stir. f. Adjust the pH of the final solution to 5.5 using a suitable acid or base (e.g., citric acid or ammonium hydroxide). g. Bring the final volume of the solution to 1 L with deionized water.

2. Electroplating Procedure: a. Use a clean, properly prepared substrate as the cathode. The anode can be a platinum or gold mesh. b. Immerse the cathode and anode in the electroplating bath. c. Apply a constant current density of 4 mA/cm². d. Conduct the electroplating at room temperature for the desired duration to achieve the target thickness. A plating rate of approximately 10 µm/h can be expected. e. After plating, rinse the substrate thoroughly with deionized water and dry.

Protocol 2: Cyanide-Free Tin Electroplating

1. Bath Preparation: a. Dissolve 75-100 g of this compound citrate in deionized water to make up a significant portion of the final 1 L volume. b. In a separate container, dissolve 50 g of tin (II) chloride (SnCl2·2H2O) in a small amount of deionized water. A small amount of acid (e.g., hydrochloric acid) may be needed to prevent hydrolysis of the tin salt. c. Slowly add the tin chloride solution to the this compound citrate solution with constant stirring. d. Adjust the pH if necessary. e. Bring the final volume of the solution to 1 L with deionized water.

2. Electroplating Procedure: a. Use a properly cleaned and prepared substrate as the cathode and a pure tin anode. b. Immerse the electrodes in the plating solution. c. Apply a current density of 10 mA/cm². d. The electrodeposition can be carried out at room temperature. e. A plating rate exceeding 20 µm/h can be achieved. f. Post-plating, rinse the coated substrate with deionized water and dry.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

ElectroplatingBathComponents cluster_gold Cyanide-Free Gold Bath cluster_tin Cyanide-Free Tin Bath TAC_Au This compound Citrate ComplexingAgent Complexing Agent TAC_Au->ComplexingAgent KAuCl4 KAuCl4 MetalSource Metal Source KAuCl4->MetalSource Na2SO3_Au Na2SO3 SupportingElectrolyte Supporting Electrolyte Na2SO3_Au->SupportingElectrolyte TAC_Sn This compound Citrate TAC_Sn->ComplexingAgent SnCl2 SnCl2·2H2O SnCl2->MetalSource

Caption: Components of Cyanide-Free Electroplating Baths.

ElectroplatingWorkflow A 1. Prepare Substrate (Cleaning & Activation) C 3. Immerse Electrodes (Substrate as Cathode) A->C B 2. Prepare Electroplating Bath B->C D 4. Apply Current C->D E 5. Monitor Deposition D->E F 6. Post-Plating (Rinsing & Drying) E->F G Plated Product F->G

Caption: General Experimental Workflow for Electroplating.

References

Application Notes and Protocols: Chelating Properties of Triammonium Citrate for Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium citrate, the tribasic ammonium salt of citric acid, is a versatile chelating agent with significant potential for the removal of heavy metals from contaminated matrices such as soil and wastewater.[1] Its efficacy stems from the ability of the citrate ion to form stable, water-soluble complexes with various polyvalent metal cations, thereby facilitating their extraction and removal.[2] This document provides a comprehensive overview of the chelating properties of this compound citrate, including quantitative data on its removal efficiency for select heavy metals, detailed experimental protocols for its application, and visualizations of the underlying chemical and procedural pathways.

The citrate molecule possesses three carboxyl groups and a hydroxyl group, which act as electron-donating ligands, enabling it to form strong chelate rings with metal ions.[3] This "claw-like" grip sequesters the metal ion, preventing it from participating in other reactions and increasing its solubility in aqueous solutions.[3] this compound citrate is particularly noted for its buffering capacity, maintaining a near-neutral pH which can be advantageous in preventing the mobilization of certain other soil components and minimizing damage to the environmental matrix during remediation.[3]

Data Presentation: Heavy Metal Removal Efficiency

The following table summarizes the available quantitative data on the efficiency of ammonium citrate and the closely related citric acid in removing various heavy metals from contaminated soil and water. It is important to note that the efficiency of heavy metal removal is highly dependent on experimental conditions such as pH, the concentration of the chelating agent, contact time, temperature, and the specific characteristics of the contaminated matrix.

Chelating AgentHeavy MetalMatrixConcentration of Chelating AgentpHContact TimeTemperature (°C)Removal Efficiency (%)Reference
Ammonium CitrateCadmium (Cd)Soil1 MAlkaline--48.9[4]
Ammonium CitrateCopper (Cu)Soil1 MAlkaline--30.0[4]
Citric AcidCopper (Cu)River Sediment2% SuspensionAcidic4 hours-80[5]
Citric AcidChromium (Cr)River Sediment2% Suspension---80[5]
Citric AcidNickel (Ni)River Sediment2% Suspension---75[5]
Citric AcidMercury (Hg)Water0.1 M4.0-Room Temp72.8[6]
Citric AcidCopper (Cu)Water0.1 M4.0-Room Temp62.8[6]

Note: Data for this compound citrate is limited in the reviewed literature. The data for ammonium citrate and citric acid are presented as the closest available indicators of potential performance.

Experimental Protocols

Protocol for Heavy Metal Removal from Contaminated Soil (Soil Washing)

This protocol outlines a general procedure for the removal of heavy metals from contaminated soil using a this compound citrate solution.

3.1.1. Materials

  • This compound citrate (reagent grade)

  • Deionized water

  • Heavy metal-contaminated soil, sieved to <2 mm

  • Beakers or flasks (e.g., 250 mL)

  • Shaker or magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)

  • pH meter

  • Analytical instrument for heavy metal analysis (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS))

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.1.2. Procedure

  • Preparation of this compound Citrate Solution:

    • Prepare a stock solution of 1 M this compound citrate by dissolving 243.22 g of this compound citrate in 1 L of deionized water.

    • Prepare working solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) by diluting the stock solution.

    • Adjust the pH of the washing solution to the desired level using a suitable acid (e.g., nitric acid) or base (e.g., ammonium hydroxide).

  • Soil Washing:

    • Weigh a specific amount of contaminated soil (e.g., 10 g) and place it into a beaker or flask.

    • Add a specific volume of the this compound citrate washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).

    • Place the beaker or flask on a shaker or magnetic stirrer and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 24 hours).

    • Monitor and adjust the pH of the slurry periodically if required.

  • Separation of Soil and Extractant:

    • After the desired contact time, transfer the soil slurry to centrifuge tubes.

    • Centrifuge the slurry at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to separate the solid and liquid phases.

    • Decant the supernatant (the liquid extractant containing the chelated heavy metals).

  • Analysis of Heavy Metal Concentration:

    • Filter the supernatant through a 0.45 µm filter to remove any remaining suspended particles.

    • Analyze the concentration of the target heavy metals in the filtered supernatant using AAS or ICP-MS.

    • Analyze the initial concentration of heavy metals in the soil before washing to calculate the removal efficiency.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of heavy metal removed using the following formula:

      or

Protocol for Heavy Metal Removal from Wastewater

This protocol provides a general method for treating wastewater contaminated with heavy metals using this compound citrate.

3.2.1. Materials

  • This compound citrate (reagent grade)

  • Contaminated wastewater sample

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus

  • Analytical instrument for heavy metal analysis (AAS or ICP-MS)

  • PPE

3.2.2. Procedure

  • Wastewater Characterization:

    • Determine the initial concentration of the target heavy metals in the wastewater sample.

    • Measure the initial pH of the wastewater.

  • Chelation Process:

    • Take a known volume of wastewater (e.g., 1 L) in a beaker.

    • While stirring, add a predetermined amount of solid this compound citrate or a concentrated solution to achieve the desired concentration.

    • Adjust the pH of the solution to the optimal range for the target metal chelation, if necessary.

    • Continue stirring for a specified contact time to allow for the formation of metal-citrate complexes.

  • Analysis:

    • After the reaction time, take an aliquot of the treated wastewater.

    • Filter the sample if any precipitation has occurred.

    • Analyze the concentration of the remaining dissolved heavy metals using AAS or ICP-MS.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of heavy metal removed from the solution:

Visualizations

Signaling Pathways and Logical Relationships

ChelationMechanism cluster_reactants Reactants cluster_process Chelation Process cluster_products Products Triammonium_Citrate This compound Citrate (C₆H₁₇N₃O₇) Chelation Donation of electron pairs from oxygen atoms of carboxyl and hydroxyl groups Triammonium_Citrate->Chelation Provides Citrate Ligand Ammonium_Ions Ammonium Ions (NH₄⁺) Triammonium_Citrate->Ammonium_Ions Dissociates to Heavy_Metal_Ion Heavy Metal Ion (e.g., Pb²⁺, Cd²⁺) Heavy_Metal_Ion->Chelation Accepts Electron Pairs Metal_Citrate_Complex Stable, Water-Soluble Metal-Citrate Complex Chelation->Metal_Citrate_Complex Forms Chelate Rings

Caption: Mechanism of heavy metal chelation by this compound citrate.

Experimental Workflow

SoilWashingWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_final Final Steps A Prepare this compound Citrate Solution C Mix Soil with Citrate Solution A->C B Characterize Initial Soil Contamination B->C D Agitate for Specified Contact Time C->D E Centrifuge to Separate Solid and Liquid Phases D->E F Filter Supernatant E->F H Analyze Residual Metals in Washed Soil E->H G Analyze Heavy Metal Concentration in Supernatant (AAS/ICP-MS) F->G I Calculate Removal Efficiency G->I H->I

Caption: Experimental workflow for soil washing with this compound citrate.

Conclusion

This compound citrate demonstrates significant promise as a chelating agent for the remediation of heavy metal contamination. Its ability to form stable, soluble complexes with a range of metal ions, coupled with its buffering capacity, makes it a valuable tool for environmental cleanup and industrial water treatment. The provided protocols offer a foundational methodology for researchers to explore and optimize the use of this compound citrate for specific applications. Further research is warranted to establish a more comprehensive dataset on its removal efficiencies for a wider array of heavy metals under diverse environmental conditions.

References

Triammonium Borate as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals no specific applications of triammonium borate as a direct catalyst in organic synthesis. While the broader family of boron-containing compounds, such as borate esters and boronic acids, are extensively used as catalysts, "this compound borate" ((NH₄)₃BO₃) itself does not appear to be a compound utilized for this purpose in the reviewed literature.

This compound borate is an inorganic salt that is highly soluble in water and decomposes upon heating to yield ammonia and boric acid.[1] These properties may limit its utility in many organic synthesis applications, which often necessitate non-aqueous solvents and elevated temperatures where the compound's stability would be compromised.

While direct catalytic applications of this compound borate are not documented, it is conceivable that it could serve as a precursor to catalytically active species in situ. For instance, its decomposition could provide boric acid, which is known to have some, albeit limited, catalytic activity in reactions like amide formation.[2] However, no specific protocols or applications detailing the use of this compound borate as a boric acid precursor for catalysis have been identified.

Given the absence of specific data for this compound borate, this document will instead provide an overview of the well-established catalytic applications of closely related and commonly used boron-based catalysts, namely borate esters and boronic acids, for which a significant body of research exists.

Alternative: Borate Esters and Boronic Acids as Catalysts in Organic Synthesis

Boron-based Lewis acids are a cornerstone of modern organic synthesis, with borate esters and boronic acids being particularly prominent due to their stability, solubility in organic solvents, and tunable reactivity.[3][4][5]

I. Amide Bond Formation Catalyzed by Borate Esters

The formation of amide bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals and other biologically active molecules. Borate esters have emerged as highly efficient catalysts for the direct amidation of carboxylic acids and amines, offering a more sustainable alternative to traditional coupling reagents.[2]

Key Advantages of Borate Ester Catalysis:

  • High Efficiency: Borate ester catalysts can achieve high yields of amides under relatively mild conditions.[2]

  • Broad Substrate Scope: They are effective for a wide range of carboxylic acids and amines, including those with sensitive functional groups.[2]

  • Reduced Waste: As catalytic reagents, they generate significantly less waste compared to stoichiometric coupling agents.

Experimental Protocol: General Procedure for Borate Ester-Catalyzed Amidation [2]

  • Reactant Preparation: A stirred suspension of an amine (5.0 to 5.5 mmol) and a carboxylic acid (5.0 mmol) is prepared in a suitable solvent such as tert-amyl methyl ether (TAME, 5 ml).

  • Reaction Setup: The reaction is conducted in a Dean-Stark apparatus to facilitate the removal of water, a byproduct of the reaction. The side arm of the Dean-Stark apparatus is filled with the reaction solvent.

  • Catalyst Addition: The mixture is heated to reflux. A solution of the borate ester catalyst, for example, B(OCH₂CF₃)₃ (0.5 mmol in 5 ml of a 0.1 M solution in TAME), is added to the reaction mixture through the Dean-Stark apparatus.

  • Reaction Monitoring and Workup: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is worked up, which may involve quenching with a saturated sodium bicarbonate solution, extraction, and purification by crystallization or chromatography.

Table 1: Examples of Borate Ester-Catalyzed Amidation Reactions [2]

EntryCarboxylic AcidAmineCatalyst (mol%)SolventTime (h)Yield (%)
1Benzoic acidBenzylamineB(OCH₂CF₃)₃ (10)TAME2495
2Phenylacetic acidMorpholineB(OCH₂CF₃)₃ (5)TAME2492
3Boc-glycineBenzylamineB(OCH₂CF₃)₃ (10)TAME2488

Note: This table is a representation of typical results and specific conditions may vary.

Logical Workflow for Borate Ester-Catalyzed Amidation:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Mixing Mixing in Solvent (e.g., TAME) Carboxylic_Acid->Mixing Amine Amine Amine->Mixing Reflux Heating to Reflux (Dean-Stark) Mixing->Reflux Catalyst_Addition Addition of Borate Ester Catalyst Reflux->Catalyst_Addition Amidation Amide Formation (Water Removal) Catalyst_Addition->Amidation Quenching Quenching Amidation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Product Pure Amide Purification->Product

Caption: Workflow for borate ester-catalyzed amidation.

II. Carbon-Carbon Bond Formation Catalyzed by Boron-Based Catalysts

Boron-based catalysts, including organoboron acids, are also instrumental in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[6]

Types of Boron-Based Catalysts for C-C Bond Formation: [4][6]

  • Highly Lewis Acidic Boranes: Such as B(C₆F₅)₃, which can activate substrates for various transformations.

  • Organoboron Acids and Esters: These are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), although in these cases, a transition metal catalyst is also required, and the boron species is a reagent rather than the primary catalyst. However, some organoboron acids can act as true catalysts in other types of C-C bond-forming reactions.

  • Borenium Ions: These are cationic boron species that are highly electrophilic and can catalyze a range of reactions.

Due to the breadth of this field, a detailed, generalized protocol is not feasible. Researchers should refer to specific literature for the particular C-C bond-forming reaction of interest.

Conclusion

While there is no evidence to support the use of this compound borate as a direct catalyst in organic synthesis, the field of boron-based catalysis is rich and continually expanding. Borate esters and boronic acids are versatile and powerful catalysts for a variety of important organic transformations, most notably amide bond formation. For researchers and professionals in drug development, exploring the application of these established boron catalysts can offer significant advantages in terms of efficiency, selectivity, and sustainability. Further research into the potential of inorganic borates as catalyst precursors could be a future area of investigation.

References

Application Note: Investigating the Influence of Triammonium Borate on Michaelis-Menten Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme kinetics are fundamental to understanding biological processes and are a cornerstone of drug discovery and development. The Michaelis-Menten model provides a framework for characterizing the relationship between substrate concentration and the rate of an enzyme-catalyzed reaction.[1][2][3] This model is defined by two key parameters: Vmax, the maximum reaction velocity, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax.[1][4] Various molecules can modulate enzyme activity, acting as inhibitors or activators, and understanding these interactions is crucial for developing novel therapeutics.[5]

This application note provides a detailed protocol for investigating the potential effects of triammonium borate ((NH₄)₃BO₃) on enzymes that follow Michaelis-Menten kinetics. While specific data on this compound borate's interaction with enzymes is not widely available, this document outlines a hypothetical framework based on the known effects of its constituent ions: ammonium (NH₄⁺) and borate (BO₃³⁻). Boron-containing compounds, particularly boronic acids, are known to be potent enzyme inhibitors, often acting as transition-state analogs.[6][7][8][9][10] Ammonium salts can also influence enzyme activity and stability, sometimes leading to either activation or inhibition.[11][12][13][14][15]

This document offers a comprehensive experimental design to characterize the nature of the enzymatic modulation by this compound borate, enabling researchers to determine if it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an enzyme activator.

Principles and Hypothesized Mechanisms

This compound borate in solution exists as ammonium and borate ions. Both ions can potentially interact with an enzyme and influence its catalytic activity.

  • Borate Ion Interactions: Boron's ability to form stable tetrahedral complexes allows borate to act as a transition state analog inhibitor for some enzymes, particularly serine proteases.[6][8] The vacant p-orbital of the boron atom can interact with nucleophilic residues in the enzyme's active site.[8] Depending on whether the borate ion binds to the free enzyme or the enzyme-substrate complex, it could lead to different types of inhibition.

  • Ammonium Ion Interactions: Ammonium ions, as part of a salt, can affect the ionic strength of the solution, which can alter the enzyme's conformation and stability.[11][15] These interactions can be complex, sometimes leading to inhibition and other times to stabilization or activation of the enzyme.[12][13][14]

Based on these principles, this compound borate could potentially exhibit one of the following modes of action on an enzyme following Michaelis-Menten kinetics:

  • Competitive Inhibition: The borate ion might compete with the substrate for binding to the active site of the enzyme. This would increase the apparent Km, but Vmax would remain unchanged.

  • Non-competitive Inhibition: The inhibitor could bind to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This would decrease Vmax, but Km would remain unchanged.

  • Uncompetitive Inhibition: The inhibitor would bind only to the enzyme-substrate complex. This would lead to a decrease in both Vmax and apparent Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This would result in changes to both Vmax and Km.

  • Enzyme Activation: In some cases, the binding of the ammonium or borate ions might induce a conformational change that enhances the enzyme's catalytic activity, leading to an increase in Vmax.

Experimental Protocol

This protocol provides a general framework for assessing the impact of this compound borate on the kinetics of a chosen enzyme. The specific concentrations of the enzyme, substrate, and this compound borate, as well as buffer conditions, should be optimized for the particular enzyme system under investigation.

3.1 Materials

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound borate ((NH₄)₃BO₃)

  • Appropriate buffer solution (e.g., Tris-HCl, phosphate buffer)

  • Spectrophotometer or other suitable detection instrument

  • 96-well microplates (for high-throughput screening)

  • Pipettes and other standard laboratory equipment

3.2 Reagent Preparation

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the chosen buffer. The final concentration used in the assay should result in a linear reaction rate for a reasonable period.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the buffer. A range of dilutions will be made from this stock.

  • This compound Borate Stock Solution: Prepare a concentrated stock solution of this compound borate in the buffer. Ensure the pH of the stock solution is adjusted to match the assay buffer to avoid pH-induced effects on enzyme activity. A series of dilutions will be prepared from this stock.

3.3 Experimental Workflow Diagram

G Experimental Workflow A Reagent Preparation (Enzyme, Substrate, this compound Borate) B Prepare Substrate Dilutions A->B C Prepare this compound Borate Dilutions A->C D Assay Setup in Microplate: - Add Buffer - Add Substrate - Add this compound Borate (or Buffer for control) B->D C->D E Pre-incubate at Assay Temperature D->E F Initiate Reaction by Adding Enzyme E->F G Monitor Reaction Progress (e.g., Absorbance change over time) F->G H Calculate Initial Reaction Velocities (V₀) G->H I Data Analysis: - Michaelis-Menten Plots - Lineweaver-Burk Plots H->I J Determine Kinetic Parameters (Km, Vmax) I->J G Potential Inhibition Mechanisms cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I1 Inhibitor (I) ES->E +P P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 +S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 +P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI +I EI2->ESI +S P2 Product (P) E3 Enzyme (E) ES3 Enzyme-Substrate Complex (ES) E3->ES3 +S S3 Substrate (S) I3 Inhibitor (I) ES3->E3 +P ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES3->ESI2 +I P3 Product (P)

References

Application Notes and Protocols: The Role of Ammonium Salts in Modulating Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of enzyme activity is a cornerstone of biochemical research and drug development. While factors like temperature, pH, and substrate concentration are primary considerations, the role of salts is equally critical, though often more complex. Ammonium salts, including simple forms like ammonium sulfate and more complex ones like triammonium citrate, are frequently encountered in biological buffers and experimental protocols. Their effects extend beyond simple ionic strength adjustments, influencing enzyme stability, conformation, and catalytic efficiency through a combination of mechanisms.

This document provides an overview of the role of ammonium salts in modulating enzyme activity, presents quantitative data on their effects, and offers detailed protocols for assessing these interactions. The principles discussed are grounded in the well-established phenomena of the Hofmeister series and specific ion effects.

Mechanisms of Enzyme Modulation by Ammonium Salts

The influence of ammonium salts on enzyme activity is not governed by a single mechanism but rather a combination of factors that can either stabilize and activate or destabilize and inhibit enzymatic function.

  • The Hofmeister Series and Water Structuring: Ions are often classified according to the Hofmeister series, which ranks them by their ability to "salt-out" (precipitate) or "salt-in" (solubilize) proteins.[1] This effect is related to their ability to organize or disrupt the structure of water. Ions that increase solvent surface tension and strengthen hydrophobic interactions are termed "kosmotropes" (water-structuring), while those that have the opposite effect are "chaotropes" (water-destructuring).[2] Ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are strong kosmotropes, which is why ammonium sulfate is highly effective at stabilizing and precipitating proteins.[3] This stabilization can preserve or sometimes enhance an enzyme's native, active conformation.

  • Specific Ion Binding: Beyond their effects on bulk water, ions can interact directly with the enzyme's surface.[1] These interactions can involve binding to charged amino acid residues (e.g., aspartate, glutamate, lysine, arginine) or interacting with the strong dipole moments of the peptide backbone.[1] Such specific binding can induce conformational changes that alter the geometry of the active site, thereby modulating substrate binding and catalytic activity. For example, ammonium ions have been shown to enhance the activity of adenylate cyclase, an effect not solely attributable to general ionic strength but to more specific interactions.[4]

  • Ionic Strength and Electrostatic Shielding: Enzymes are charged molecules, and the electrostatic interactions within the protein and between the enzyme and its substrate are crucial for its function. The addition of salts increases the ionic strength of the solution, which can shield these electrostatic interactions. This can be beneficial or detrimental depending on the specific enzyme. At low concentrations, salts can sometimes reverse the effects seen at high concentrations where Hofmeister effects dominate.[1]

  • pH Modulation: Ammonium salts can influence the pH of a solution. For instance, ammonium sulfate can slightly lower the pH, while this compound citrate, the salt of a weak acid and weak base, can act as a buffering agent.[3][5] Since enzyme activity is highly dependent on pH, any change induced by the addition of a salt must be accounted for or controlled with a suitable buffer.

Quantitative Data on Enzyme Modulation

The effects of ammonium salts are highly dependent on the specific enzyme, the salt concentration, and the experimental conditions (e.g., pH, temperature). The following table summarizes observed effects from the literature.

EnzymeAmmonium SaltConcentration RangeObserved EffectReference
Adenylate CyclaseAmmonium Sulfate~30 mMOptimal enhancement of enzyme activity. Characterized by an increased Vmax.[4]
Adenylate CyclaseAmmonium Chloride30 - 150 mMEnhancement of enzyme activity.[4]
Adenylate CyclaseAmmonium Bicarbonate30 - 150 mMPotent activation of the enzyme, more effective than ammonium chloride or sulfate. Decreased sensitivity to inactivation.[4]
General ProteinsAmmonium SulfateHigh ConcentrationsCommonly used for protein precipitation ("salting out") due to stabilization of the protein's hydrophobic core.[1][3]
Horseradish PeroxidaseVarious Sodium Salts> 100 mMGeneral Hofmeister effects observed, where different ions specifically alter enzyme activity.[6]

Experimental Protocols

Protocol: Screening for Salt-Induced Enzyme Modulation

This protocol provides a general method for determining if an ammonium salt (e.g., this compound citrate) modulates the activity of a target enzyme.

1. Materials and Reagents:

  • Purified target enzyme
  • Enzyme-specific substrate
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Ammonium salt stock solution (e.g., 1 M this compound Citrate in assay buffer)
  • Microplate reader or spectrophotometer
  • 96-well plates or cuvettes

2. Procedure:

  • Prepare Salt Dilutions: Create a serial dilution of the ammonium salt stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0 mM, 10 mM, 50 mM, 100 mM, 250 mM, 500 mM).
  • Enzyme Preparation: Dilute the enzyme stock to a working concentration in the assay buffer. The concentration should be chosen to yield a linear reaction rate for the duration of the assay.[7]
  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate for each salt concentration:
  • Test Reaction: Add assay buffer, the appropriate volume of salt solution, and the enzyme solution.
  • Control Reaction (No Salt): Add assay buffer (with a volume matching the salt solution), and the enzyme solution.
  • Blank (No Enzyme): Add assay buffer, the salt solution, and the substrate. This corrects for any non-enzymatic substrate degradation.
  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the salt to interact with the enzyme.[7]
  • Initiate Reaction: Add the substrate to all wells to start the reaction.
  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength. The rate of reaction is determined from the initial linear portion of the progress curve.[7]
  • Data Analysis: Calculate the initial reaction velocity (V₀) for each salt concentration. Normalize the activity by expressing the velocity at each salt concentration as a percentage of the control (no salt) reaction. Plot percent activity versus salt concentration to visualize the modulatory effect.

Protocol: Determining Kinetic Parameters (Km and Vmax) in the Presence of a Modulating Salt

This protocol determines how an ammonium salt affects the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).

1. Materials and Reagents:

  • Same as Protocol 4.1.
  • A range of substrate concentrations bracketing the known Km of the enzyme.

2. Procedure:

  • Select Salt Concentration: Based on the results from Protocol 4.1, choose a concentration of the ammonium salt that produces a significant modulatory effect (either activation or inhibition).
  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer.
  • Reaction Setup: Set up two sets of reactions. One set will contain the fixed concentration of the modulating salt, and the other will be a control set with no salt. For each set, vary the substrate concentration across the prepared range.
  • Assay Execution: Follow steps 2-6 from Protocol 4.1 for both the salt-containing and control sets, measuring the initial reaction velocity (V₀) for each substrate concentration.
  • Data Analysis:
  • For both the control and the salt-treated data, plot the initial velocity (V₀) versus substrate concentration ([S]).
  • Fit the data to the Michaelis-Menten equation to determine the values of Km and Vmax for each condition.[8]
  • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the changes in kinetic parameters.

Visualizations

Workflow for Screening Salt Effects on Enzyme Activity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_salt Prepare Salt Serial Dilutions prep_enzyme Prepare Enzyme Working Solution prep_substrate Prepare Substrate Solution setup Set up Reactions (Control, Test, Blank) prep_substrate->setup preincubate Pre-incubate Enzyme with Salt (5-10 min) setup->preincubate start_rxn Initiate Reaction (Add Substrate) preincubate->start_rxn monitor Monitor Product Formation (e.g., Spectrophotometry) start_rxn->monitor calc_rate Calculate Initial Reaction Velocity (V₀) monitor->calc_rate normalize Normalize to Control (% Activity) calc_rate->normalize plot Plot % Activity vs. [Salt Concentration] normalize->plot

Caption: Experimental workflow for assessing the impact of ammonium salts on enzyme activity.

Mechanisms of Enzyme Modulation by Ammonium Salts

G cluster_mechanisms Primary Mechanisms cluster_effects Biophysical Effects salt Ammonium Salt in Solution hofmeister Hofmeister Effects (Water Structuring) salt->hofmeister ionic General Ionic Strength (Electrostatic Shielding) salt->ionic specific Specific Ion Binding (to Enzyme Surface) salt->specific solvation Changes in Protein Solvation Shell hofmeister->solvation conformation Altered Enzyme Conformation & Stability ionic->conformation specific->conformation result Modulation of Enzyme Activity (Activation or Inhibition) conformation->result solvation->conformation

Caption: Key mechanisms by which ammonium salts can modulate the activity of enzymes.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Triammonium Phosphate Precipitation in Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of triammonium phosphate in buffer solutions. Unwanted precipitation can compromise experimental results, clog equipment, and lead to significant delays in research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and prevent these issues.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to this compound phosphate precipitation.

Question: My ammonium phosphate buffer solution became cloudy after preparation and storage. What could be the cause?

Answer: Cloudiness or precipitation in your ammonium phosphate buffer can be attributed to several factors:

  • pH Shifts: this compound phosphate is most stable in alkaline conditions. A decrease in pH can cause the protonation of the phosphate ion, leading to the formation of less soluble species like diammonium phosphate ((NH₄)₂HPO₄) or monoammonium phosphate (NH₄H₂PO₄).

  • Temperature Fluctuations: The solubility of ammonium phosphate salts is temperature-dependent. Cooling the buffer solution, for instance by storing it at 4°C, can decrease its solubility and lead to precipitation.

  • High Concentration: Preparing a buffer with a concentration of ammonium phosphate that exceeds its solubility limit at the storage or experimental temperature will inevitably lead to precipitation.

  • Presence of Divalent Cations: If your solution contains divalent cations such as magnesium (Mg²⁺) or calcium (Ca²⁺), they can react with ammonium phosphate to form highly insoluble precipitates like struvite (magnesium ammonium phosphate, MgNH₄PO₄·6H₂O).

Question: I observed precipitation when I mixed my ammonium phosphate buffer with an organic solvent for my HPLC mobile phase. How can I prevent this?

Answer: Precipitation upon mixing with organic solvents is a common issue in applications like High-Performance Liquid Chromatography (HPLC). Here’s how to address it:

  • Solvent Composition: Ammonium phosphate has limited solubility in organic solvents. As a general guideline, ammonium phosphate buffers may start to precipitate when the organic content in the mobile phase exceeds 85%.

  • Buffer Concentration: Reduce the concentration of your ammonium phosphate buffer in the aqueous phase before mixing with the organic solvent. A lower concentration is less likely to precipitate.

  • Premixing and Filtration: Always prepare your mobile phase by slowly adding the organic solvent to the aqueous buffer while stirring. After mixing, filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove any micro-precipitates that could clog your HPLC system.

  • Alternative Buffers: If precipitation persists, consider using a more organic-soluble buffer system, such as ammonium acetate or ammonium formate.

Question: My buffer solution has a strong ammonia smell and there's a precipitate. What is happening?

Answer: this compound phosphate ((NH₄)₃PO₄) is inherently unstable and can decompose, especially at room temperature, releasing ammonia gas (NH₃) and forming diammonium phosphate ((NH₄)₂HPO₄).[1] This decomposition can lead to a shift in the buffer's pH and the precipitation of the less soluble diammonium phosphate. To mitigate this:

  • Prepare Fresh: It is always best to prepare ammonium phosphate buffers fresh before use.

  • Proper Storage: If storage is necessary, keep the buffer in a tightly sealed container at a low temperature (2-8°C) to minimize ammonia loss. However, be mindful of the potential for precipitation due to lower solubility at these temperatures.

Frequently Asked Questions (FAQs)

What is the ideal pH range for a stable ammonium phosphate buffer?

Ammonium phosphate buffers are most stable and soluble at a neutral to slightly alkaline pH, typically between 7.0 and 9.0. Below this range, the formation of less soluble protonated phosphate species is favored.

How does temperature affect the solubility of ammonium phosphate?

The solubility of ammonium phosphate in water generally increases with temperature. Conversely, lowering the temperature will decrease its solubility and can lead to precipitation.

Can I autoclave my ammonium phosphate buffer?

Autoclaving ammonium phosphate buffers is not recommended. The high temperatures can accelerate the decomposition of this compound phosphate, leading to a loss of ammonia and a significant change in the final pH of the solution. Sterilize the buffer by filtration through a 0.22 µm filter instead.

Are there any salts that are incompatible with ammonium phosphate buffers?

Yes, salts containing divalent cations like magnesium, calcium, and barium should be avoided as they can form insoluble phosphate precipitates.

Data Presentation

The solubility of ammonium phosphate species is influenced by temperature, pH, and the presence of other solutes. The following table summarizes available solubility data.

CompoundTemperature (°C)Solubility ( g/100 mL of water)pH of SolutionNotes
This compound phosphate ((NH₄)₃PO₄)2558.0-Highly soluble but unstable.
Monoammonium phosphate (NH₄H₂PO₄)2036.84.0 - 4.5More stable than this compound phosphate.
Diammonium phosphate ((NH₄)₂HPO₄)2068.6~8.0More stable than this compound phosphate.

Experimental Protocols

Protocol for Preparing a Stable 0.1 M Ammonium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a stable ammonium phosphate buffer by combining monoammonium and diammonium phosphate salts.

Materials:

  • Monoammonium phosphate (NH₄H₂PO₄)

  • Diammonium phosphate ((NH₄)₂HPO₄)

  • High-purity water (e.g., deionized, distilled, or HPLC-grade)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.22 µm sterile filter

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Monoammonium Phosphate Solution: Accurately weigh 23.01 g of NH₄H₂PO₄ and dissolve it in approximately 800 mL of high-purity water in a 1 L beaker. Stir until fully dissolved. Transfer the solution to a 1 L volumetric flask and add water to the mark.

    • 0.2 M Diammonium Phosphate Solution: Accurately weigh 26.41 g of (NH₄)₂HPO₄ and dissolve it in approximately 800 mL of high-purity water in a 1 L beaker. Stir until fully dissolved. Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Prepare the Buffer:

    • In a clean beaker, combine 19.0 mL of the 0.2 M monoammonium phosphate stock solution with 81.0 mL of the 0.2 M diammonium phosphate stock solution. This will result in a buffer with a pH close to 7.4.

  • Adjust the pH:

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

    • If necessary, adjust the pH to exactly 7.4 by adding small volumes of the 0.2 M monoammonium phosphate solution (to lower the pH) or the 0.2 M diammonium phosphate solution (to raise the pH).

  • Final Volume and Sterilization:

    • Transfer the pH-adjusted buffer to a 200 mL volumetric flask and bring the volume to the mark with high-purity water.

    • For sterile applications, filter the buffer through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage:

    • Store the buffer in a tightly sealed container at 2-8°C. Use within one to two weeks for best results.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Ammonium Phosphate Buffer check_preparation Was the buffer prepared correctly? (Concentration, pH, Temperature) start->check_preparation check_storage How was the buffer stored? (Temperature, Container) check_preparation->check_storage Yes reprepare Action: Re-prepare buffer - Check calculations - Use fresh reagents - Calibrate pH meter check_preparation->reprepare No check_application Precipitation during application? (e.g., mixing with organic solvent) check_storage->check_application Proper adjust_storage Action: Adjust storage - Store at room temperature (short-term) - Use airtight container check_storage->adjust_storage Improper modify_application Action: Modify application - Lower buffer concentration - Reduce organic solvent % - Use alternative buffer check_application->modify_application Yes end Issue Resolved check_application->end No, contact support reprepare->end adjust_storage->end modify_application->end

Caption: Troubleshooting workflow for this compound phosphate precipitation.

Phosphate_Equilibrium cluster_stability Relative Solubility H3PO4 H₃PO₄ (Phosphoric Acid) H2PO4 H₂PO₄⁻ (Dihydrogen Phosphate) H3PO4->H2PO4 pKa₁ ≈ 2.15 HPO4 HPO₄²⁻ (Monohydrogen Phosphate) H2PO4->HPO4 pKa₂ ≈ 7.20 low_sol Lower Solubility PO4 PO₄³⁻ (Phosphate) HPO4->PO4 pKa₃ ≈ 12.35 high_sol Higher Solubility

References

Technical Support Center: Optimizing Triammonium Citrate Concentration for Metal Chelation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing triammonium citrate concentration in metal chelation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound citrate and how does it act as a chelating agent?

A1: this compound citrate is the ammonium salt of citric acid.[1][2] It functions as a chelating agent, a molecule that can form several bonds to a single metal ion.[3] The citrate molecule, with its multiple carboxyl and hydroxyl groups, can "claw" onto a metal ion, forming a stable, ring-like structure called a chelate.[3][4] This process sequesters the metal ion, rendering it less reactive.[3]

Q2: Which metal ions can this compound citrate chelate?

A2: this compound citrate can chelate a variety of metal ions. The effectiveness of chelation follows a general preferential sequence for citrate, which is: Fe³⁺ >> Pb²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ ~ Zn²⁺ > Mn²⁺ > Mg²⁺ > Fe²⁺ > Ba²⁺ ~ Sr²⁺ > Cd²⁺.[4]

Q3: What are the main applications of this compound citrate as a chelating agent?

A3: Due to its ability to bind with metal ions, this compound citrate has a wide range of applications, including:

  • Food Industry: It is used as a food additive (E380) to regulate acidity, act as an emulsifier, and prevent food spoilage by sequestering metal ions that can catalyze oxidation.[3][5]

  • Cleaning and Industrial Applications: It is effective in removing rust and mineral scale from metal surfaces and is used in industrial water treatment to prevent the formation of scale.[3][5]

  • Pharmaceuticals and Cosmetics: It is used to adjust pH and to chelate metal ions in tap water, which can improve the stability and performance of products.[1][2]

  • Chemical Analysis: It serves as a reagent in analytical chemistry.[1]

Q4: How does pH affect the chelation process with this compound citrate?

A4: The pH of the solution is a critical factor in metal chelation by citrate. The stability of the metal-citrate complex can be significantly influenced by pH. For instance, at a pH greater than 7, citrates become more efficient at dissolving lead carbonate.[4] The specific pH for optimal chelation will depend on the metal ion and the desired outcome of the experiment.

Q5: Is this compound citrate more effective than other chelating agents like EDTA?

A5: The effectiveness of a chelating agent depends on the specific application, including the target metal ion and the pH of the solution. While EDTA is a very strong and widely used chelating agent, this compound citrate can be more effective in certain situations. For example, in some cleaning applications, this compound citrate has been found to work more quickly than EDTA disodium salt.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during metal chelation experiments using this compound citrate.

Problem Possible Cause Suggested Solution
Low Chelation Efficiency Suboptimal this compound Citrate Concentration: The molar ratio of this compound citrate to the metal ion may not be ideal for complex formation.Perform a concentration optimization experiment, such as a Job's plot (method of continuous variations), to determine the optimal stoichiometric ratio.
Incorrect pH: The pH of the solution may not be suitable for the stable formation of the desired metal-citrate complex.Adjust the pH of the solution. The optimal pH will vary depending on the metal ion. A pH titration can help identify the ideal range.
Presence of Competing Ions: Other metal ions in the solution may be competing with the target metal for binding to the this compound citrate.If possible, remove or minimize the concentration of competing ions. Consider the preferential binding sequence of citrate to anticipate potential interferences.[4]
Precipitate Formation Insolubility of the Metal-Citrate Complex: The formed chelate may have low solubility under the current experimental conditions.Adjust the pH or temperature of the solution. In some cases, the addition of a co-solvent may be necessary.
Hydroxide Precipitation: If the pH is too high, the metal ion may precipitate as a metal hydroxide before it can be chelated.Lower the pH of the solution to a range where the metal ion remains in solution but chelation can still occur effectively.
Inconsistent Results Variability in Reagent Purity or Concentration: Inaccuracies in the preparation of stock solutions can lead to inconsistent results.Ensure accurate weighing and dilution of reagents. Use high-purity this compound citrate and metal salts.
Temperature Fluctuations: The stability of metal-ligand complexes can be temperature-dependent.Maintain a constant temperature throughout the experiment using a water bath or other temperature-controlled device.

Quantitative Data

Table 1: Stability Constants (log K) of Metal-Citrate Complexes

The stability constant (K) is a measure of the strength of the interaction between a metal ion and a ligand to form a complex. A higher log K value indicates a more stable complex. The values below are for citrate complexes and provide a general reference.

Metal Ionlog K
Ca²⁺3.93
Al³⁺9.81
Cu²⁺9.56
Fe²⁺3.61
Fe³⁺13.35
Ni²⁺5.19
Co²⁺4.74

Source: Adapted from Markich and Brown (1999) and Bastug et al. (2007) as cited in ResearchGate.[6]

Table 2: Preferential Chelation Sequence for Citrate

This table indicates the general order of preference for citrate binding to different metal ions. This can be useful for predicting which metals will be more strongly chelated in a mixed-ion solution.

PreferenceMetal Ion
Highest Fe³⁺
Pb²⁺
Cu²⁺
Ni²⁺
Co²⁺ ~ Zn²⁺
Mn²⁺
Mg²⁺
Fe²⁺
Lowest Ba²⁺ ~ Sr²⁺ > Cd²⁺

Source: Adapted from a study on the application of this compound citrate for surface cleaning.[4]

Experimental Protocols

Determining Optimal Stoichiometry using Job's Plot (Method of Continuous Variations)

This method is used to determine the molar ratio of this compound citrate to a metal ion that results in the maximum formation of the chelate complex.

Materials:

  • Stock solution of the metal ion of known concentration (e.g., 0.1 M)

  • Stock solution of this compound citrate of the same concentration (e.g., 0.1 M)

  • Spectrophotometer and cuvettes

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Series of Solutions: Prepare a series of solutions in volumetric flasks with a constant total volume and a constant total molar concentration of the metal ion and this compound citrate, but with varying mole fractions of each. For example, for a total volume of 10 mL:

    • Solution 1: 1 mL metal ion solution + 9 mL this compound citrate solution

    • Solution 2: 2 mL metal ion solution + 8 mL this compound citrate solution

    • ...and so on, up to...

    • Solution 9: 9 mL metal ion solution + 1 mL this compound citrate solution

  • Adjust pH: Ensure the pH of each solution is adjusted to the desired experimental value.

  • Equilibration: Allow the solutions to equilibrate for a set period of time to ensure complex formation is complete.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-citrate complex by scanning one of the prepared solutions.

    • Measure the absorbance of each solution in the series at this λmax.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the metal ion (or this compound citrate).

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 (metal:ligand) complex.

Measuring Chelation Efficiency using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP)

This protocol allows for the direct measurement of the concentration of free (unchelated) metal ions in a solution after treatment with this compound citrate.

Materials:

  • Solution containing the metal ion of interest.

  • This compound citrate solution.

  • Method to separate the chelated complex from free metal ions (e.g., size exclusion chromatography or ultrafiltration).

  • Atomic Absorption Spectrometer or ICP-OES/MS.

Procedure:

  • Chelation Reaction: Mix the metal ion solution with the this compound citrate solution at the desired concentration and pH. Allow the reaction to reach equilibrium.

  • Separation: Separate the free metal ions from the metal-citrate complex. This is a critical step and the method will depend on the specific complex and matrix.

  • Quantification: Analyze the concentration of the free metal ions in the separated fraction using AAS or ICP.

  • Calculation of Efficiency: The chelation efficiency can be calculated as follows:

    Chelation Efficiency (%) = [(Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc.] * 100

Visualizations

Chelation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Metal Prepare Metal Ion Stock Solution Mix Mix Solutions at Varying Ratios Prep_Metal->Mix Prep_TAC Prepare this compound Citrate Stock Solution Prep_TAC->Mix Adjust_pH Adjust pH Mix->Adjust_pH Equilibrate Allow for Equilibration Adjust_pH->Equilibrate Measure Measure Absorbance (Spectrophotometry) Equilibrate->Measure Plot Plot Absorbance vs. Mole Fraction Measure->Plot Determine Determine Optimal Concentration Plot->Determine

Caption: Experimental workflow for optimizing this compound citrate concentration using Job's Plot.

Troubleshooting_Logic Start Low Chelation Efficiency Check_Conc Is Concentration Optimized? Start->Check_Conc Check_pH Is pH Correct? Check_Conc->Check_pH Yes Optimize_Conc Perform Job's Plot Check_Conc->Optimize_Conc No Check_Ions Are Competing Ions Present? Check_pH->Check_Ions Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Remove_Ions Remove/Minimize Competing Ions Check_Ions->Remove_Ions Yes Optimize_Conc->Start Adjust_pH->Start Remove_Ions->Start

Caption: Troubleshooting logic for addressing low metal chelation efficiency.

References

Technical Support Center: Synthesis of Trialkylammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing trialkylammonium salts, focusing on strategies to improve both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing trialkylammonium salts?

A1: The most common method is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[1] This is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and yielding the quaternary ammonium salt.[2]

Q2: Why is my trialkylammonium salt synthesis resulting in a mixture of products?

A2: This is a frequent issue, particularly when starting with primary or secondary amines, as the newly formed secondary or tertiary amine products are also nucleophilic and can compete with the starting amine for the alkylating agent.[3][4] This "runaway" alkylation can lead to a mixture of primary, secondary, tertiary, and quaternary ammonium salts.[2][4] Even when starting with a tertiary amine, side reactions can occur.

Q3: What are the key factors influencing the yield of my quaternization reaction?

A3: The primary factors include the choice of solvent, reaction temperature, and reaction time.[5][6] Polar aprotic solvents like DMSO are often highly effective.[5][6] Temperature can have a significant impact; while heating can increase the reaction rate, prolonged heating at high temperatures can sometimes lead to product degradation and lower yields.[1][5][6]

Q4: What are common impurities in trialkylammonium salt synthesis?

A4: Common impurities include unreacted tertiary amine, byproducts from the decomposition of the alkylating agent, and residual solvent.[7] If starting from primary or secondary amines, under-alkylated amines will also be present.[8] Thermal degradation of the trialkylammonium salt can also introduce impurities.[9][10][11][12]

Q5: How can I purify my crude trialkylammonium salt?

A5: Purification can often be achieved by recrystallization from an appropriate solvent system. Washing the crude product with a solvent in which the trialkylammonium salt is insoluble but the impurities are soluble (such as acetone or isopropanol) is also a common technique.[7] For more challenging separations, techniques like column chromatography or dialysis can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Poor Nucleophilicity of the Amine: The tertiary amine may be sterically hindered or have electron-withdrawing groups that reduce its nucleophilicity.- Increase the reaction temperature to provide more energy for the reaction to proceed.- Extend the reaction time.- Use a more reactive alkylating agent (e.g., methyl iodide is more reactive than methyl chloride).[4]
Inappropriate Solvent: The solvent may not be effectively solvating the reactants or the transition state.- Switch to a polar aprotic solvent like DMSO or DMF, which are known to accelerate SN2 reactions.[5][6]- Methanol can also be a suitable solvent in some cases.[13]
Product Degradation: The reaction temperature may be too high, causing the trialkylammonium salt to decompose.- Lower the reaction temperature.[5][6][14]- Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged heating.[6]
Product is Contaminated with Starting Amine Incomplete Reaction: The reaction has not gone to completion.- Increase the reaction time.- Use a slight excess of the alkylating agent.
Reversible Reaction: Under certain conditions, the reaction can be reversible (a retro-Menshutkin reaction).- Once the reaction is complete, cool it down promptly and proceed with purification to isolate the product.
Formation of Multiple Products (Over-alkylation) Starting with Primary or Secondary Amines: The product amines are more nucleophilic than the starting amine.- Use a large excess of the starting amine to favor mono-alkylation.- Consider an alternative synthetic route, such as reductive amination.
Difficulty in Product Isolation/Purification Product is Highly Soluble: The trialkylammonium salt may be soluble in the reaction solvent, making precipitation difficult.- Remove the reaction solvent under reduced pressure.- Perform a solvent exchange to a solvent in which the product is insoluble to induce precipitation.
Product is an Oil: Some trialkylammonium salts are ionic liquids and exist as oils at room temperature.- Attempt to precipitate the product as a different salt by anion exchange.- Purify using column chromatography with a polar stationary phase.
Persistent Impurities: Simple washing or recrystallization is not removing certain impurities.- For removal of unreacted tertiary amine, consider washing with a non-polar solvent in which the salt is insoluble.- For removal of salts, dialysis or size exclusion chromatography may be effective.

Experimental Protocols

General Protocol for the Synthesis of a Trialkylammonium Iodide

This protocol describes a general method for the quaternization of a tertiary amine with methyl iodide.

Materials:

  • Tertiary amine (1.0 eq)

  • Methyl iodide (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., DMSO, Acetone, or Acetonitrile)

  • Diethyl ether (for precipitation/washing)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the tertiary amine in the chosen anhydrous solvent.

  • Slowly add the methyl iodide to the stirred solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80°C. The optimal temperature will depend on the reactivity of the amine.[14]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 to 18 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product has precipitated, collect the solid by vacuum filtration. If not, add diethyl ether to the reaction mixture to induce precipitation.

  • Wash the collected solid with cold diethyl ether to remove unreacted starting materials and other soluble impurities.

  • Dry the purified trialkylammonium iodide salt under vacuum.

Data Presentation

Table 1: Effect of Solvent and Temperature on Quaternization Yield
Tertiary AmineAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
TriethylamineEthyl BromideAcetonitrile601285
TriethylamineEthyl BromideDMSO60695
PyridineMethyl IodideAcetone252490
PyridineMethyl IodideNone254875
N-methylimidazoleBenzyl BromideDMF80892
N-methylimidazoleBenzyl BromideToluene802440

Note: The data in this table is representative and compiled from general knowledge of quaternization reactions. Actual results will vary based on specific substrates and conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Prepare Reactants (Amine, Alkyl Halide) dissolve Dissolve Amine in Solvent prep_reactants->dissolve prep_solvent Select & Dry Solvent prep_solvent->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at RT or Heat add_halide->react monitor Monitor Progress (TLC/LC-MS) react->monitor cool Cool to Room Temp monitor->cool Reaction Complete precipitate Precipitate Product (if necessary, add anti-solvent) cool->precipitate filtrate Filter Solid Product precipitate->filtrate wash Wash with Solvent (e.g., Diethyl Ether) filtrate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, MS, etc.) dry->characterize troubleshooting_yield start Low or No Yield check_reactivity Are Reactants Sterically Hindered or Electronically Deactivated? start->check_reactivity increase_temp Increase Temperature and/or Reaction Time check_reactivity->increase_temp Yes check_solvent Is the Solvent Optimal? check_reactivity->check_solvent No more_reactive_agent Use a More Reactive Alkylating Agent increase_temp->more_reactive_agent change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO) check_solvent->change_solvent No check_degradation Is Product Degradation Suspected? check_solvent->check_degradation Yes lower_temp Lower Reaction Temperature check_degradation->lower_temp Yes monitor_closely Monitor Reaction Closely and Stop at Completion lower_temp->monitor_closely

References

Technical Support Center: Troubleshooting HPLC Baseline Noise with Ammonium Phosphate Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues encountered when using ammonium phosphate buffers in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise when using ammonium phosphate buffers in HPLC?

Baseline noise with ammonium phosphate buffers can stem from several sources, broadly categorized as chemical and instrumental issues.

Chemical-Related Causes:

  • Buffer Precipitation: Ammonium phosphate salts have limited solubility in high concentrations of organic solvents like acetonitrile or methanol.[1][2] When the organic content of the mobile phase increases, especially during gradient elution, the buffer can precipitate, leading to sharp spikes or a noisy baseline.[1][3]

  • Contamination: Impurities in the buffer salts, solvents, or water can introduce baseline noise.[4] This is particularly noticeable in gradient elution where contaminants may accumulate on the column and elute as the solvent strength increases. Bacterial or algal growth in improperly prepared or stored aqueous buffer solutions is another common source of contamination.

  • Improper Buffer Preparation: Inconsistently prepared mobile phases can lead to fluctuations in the baseline. This includes variations in pH, concentration, or inadequate mixing. Using low-quality reagents can also introduce impurities.[5]

  • pH Instability: If the mobile phase pH is close to the pKa of the analyte, small shifts in pH can cause changes in analyte ionization, leading to retention time shifts and baseline instability.

Instrument-Related Causes:

  • Pump Issues: Malfunctioning check valves, pump seal failures, or air bubbles in the pump can cause pressure fluctuations and an unstable flow rate, resulting in a noisy or drifting baseline.[4][6] A pulsating baseline that coincides with the pump strokes is a strong indicator of pump or degassing issues.[4]

  • Detector Problems: A deteriorating detector lamp, a contaminated or dirty flow cell, or electronic noise can all contribute to baseline noise.[4][7]

  • Degassing Issues: Inadequate degassing of the mobile phase can lead to the formation of air bubbles that cause noise when they pass through the detector flow cell.[1][2][4]

  • Column Contamination: A dirty column with adsorbed sample constituents or precipitated buffer salts can cause baseline noise and ghost peaks.[4][7]

Q2: I'm observing a noisy baseline with sharp spikes during my gradient elution. What is the likely cause and how can I fix it?

Sharp spikes in a gradient elution using ammonium phosphate buffer are a classic symptom of buffer precipitation . This occurs when the increasing concentration of the organic solvent in the mobile phase reduces the solubility of the phosphate salts.

Troubleshooting Steps:

  • Reduce Buffer Concentration: Use the lowest buffer concentration that still provides adequate buffering capacity, typically in the range of 10-50 mM.[3]

  • Modify the Gradient: Limit the maximum percentage of organic solvent in your gradient to a level where the buffer remains soluble. You may need to perform a solubility test to determine this limit.[8]

  • Use a More Soluble Buffer: Consider using a different buffer with better solubility in organic solvents, such as ammonium acetate or ammonium formate, if your separation allows.[9]

  • Premix Mobile Phase: For isocratic methods, premixing the aqueous and organic phases can prevent precipitation that might occur during online mixing.

Q3: My baseline is drifting upwards during the analysis. What could be the reason?

An upward drifting baseline can be caused by several factors:

  • Column Bleed or Contamination: The column may be bleeding stationary phase or eluting strongly retained compounds from previous injections.

  • Mobile Phase Contamination: Impurities in the mobile phase, especially in the more aqueous component of a gradient, can accumulate on the column and elute as the organic concentration increases.

  • Temperature Fluctuations: A lack of stable column and detector temperature can cause baseline drift.[10]

  • Detector Lamp Issues: An aging or unstable detector lamp can lead to a drifting baseline.[10]

Troubleshooting Steps:

  • Run a Blank Gradient: Injecting a blank (mobile phase) can help determine if the drift is related to the mobile phase or system contamination.[1]

  • Flush the Column: Clean the column with a strong solvent to remove any contaminants. (See Experimental Protocols section for a detailed procedure).

  • Ensure System Equilibration: Allow sufficient time for the column and system to equilibrate with the initial mobile phase conditions before starting a run.[1]

  • Check Detector Lamp: Verify the detector lamp's age and intensity.

Q4: How can I prevent microbial growth in my aqueous ammonium phosphate buffer?

Microbial growth is a common issue with aqueous buffers and can lead to baseline noise and column clogging.

Prevention Strategies:

  • Prepare Fresh Buffer: It is best practice to prepare fresh buffer solutions daily.[5]

  • Filter the Buffer: Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any existing microorganisms and particulate matter.

  • Add a Preservative: For longer-term storage, you can add a small amount of a preservative like sodium azide (around 100 ppm). However, be aware that this may interfere with your analysis, especially with UV detection at low wavelengths.

  • Store Properly: Store the buffer in a clean, sealed container in a refrigerator to slow down microbial growth.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Buffer Concentration 10 - 50 mMLower concentrations are less prone to precipitation. A concentration below 5 mM may not provide sufficient buffering capacity.
Mobile Phase pH At least 2 pH units away from the analyte's pKaThis ensures the analyte is in a single ionic form, leading to better peak shape and reproducibility.[5]
Phosphate Buffer pH Range pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.35Phosphate buffers are effective in pH ranges around their pKa values.[11]
UV Cutoff ~200 nm for phosphate buffersThe UV cutoff of the buffer should be below the detection wavelength to avoid high background absorbance and noise.[12]

Experimental Protocols

Protocol 1: Preparation of 50 mM Ammonium Phosphate Buffer (pH 7.0)

Materials:

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄), HPLC grade

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄), HPLC grade

  • HPLC grade water

  • 0.22 µm membrane filter

  • pH meter

Procedure:

  • Weigh the Salts:

    • To prepare 1 L of a 50 mM solution, you will need a combination of the acidic and basic forms of the buffer. The exact amounts will depend on the desired final pH. A common approach is to prepare stock solutions of both and mix them.

    • Alternatively, dissolve approximately 5.75 g of ammonium dihydrogen phosphate in 900 mL of HPLC grade water.

  • Adjust pH:

    • While stirring, slowly add a solution of ammonium hydroxide or phosphoric acid to adjust the pH to 7.0. It is crucial to measure the pH of the aqueous solution before adding any organic solvent.

  • Final Volume:

    • Once the desired pH is reached, bring the final volume to 1 L with HPLC grade water.

  • Filter:

    • Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates and microorganisms.

  • Degas:

    • Degas the buffer before use, either by using an inline degasser, helium sparging, or sonication under vacuum.[1][2]

Protocol 2: General Column Cleaning for Phosphate Buffer Residue

This protocol is for a standard reversed-phase (e.g., C18) column. Always consult the column manufacturer's specific recommendations.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with the mobile phase composition (e.g., 80:20 water:acetonitrile) but without the ammonium phosphate buffer for at least 30 minutes at a low flow rate.[13]

  • Flush with 100% Water: Flush the column with 100% HPLC grade water for 30 minutes to remove all buffer salts. Caution: Some older C18 columns can undergo phase collapse in 100% aqueous mobile phase; check your column's specifications. If this is a concern, use a 95:5 water:organic mixture.

  • Flush with Organic Solvent: Flush the column with 100% acetonitrile or methanol for 30 minutes to remove strongly retained organic compounds.[14]

  • Storage: For short-term storage, the column can be kept in the organic solvent. For long-term storage, follow the manufacturer's recommendations, which is typically acetonitrile.

  • Re-equilibration: Before the next use, re-equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Visual Troubleshooting Guides

Baseline_Noise_Troubleshooting start Baseline Noise Observed symptom Identify Noise Pattern start->symptom spikes Sharp Spikes (Gradient) symptom->spikes Spikes drift Drifting Baseline symptom->drift Drift pulsating Pulsating Noise symptom->pulsating Pulsating random Irregular/Random Noise symptom->random Random cause_precipitate Buffer Precipitation spikes->cause_precipitate cause_contamination System/Mobile Phase Contamination drift->cause_contamination cause_pump Pump/Degasser Issue pulsating->cause_pump random->cause_contamination cause_detector Detector Issue random->cause_detector solution_precipitate Reduce Buffer Conc. Modify Gradient cause_precipitate->solution_precipitate solution_contamination Prepare Fresh Mobile Phase Flush System/Column cause_contamination->solution_contamination solution_pump Check Pump Seals/Valves Degas Mobile Phase cause_pump->solution_pump solution_detector Check Lamp Clean Flow Cell cause_detector->solution_detector Buffer_Preparation_Workflow start Start: Buffer Preparation weigh Weigh High-Purity Ammonium Phosphate Salts start->weigh dissolve Dissolve in HPLC Grade Water weigh->dissolve ph_adjust Adjust pH with Phosphoric Acid or NH4OH dissolve->ph_adjust final_volume Bring to Final Volume ph_adjust->final_volume filter Filter through 0.22 µm Membrane Filter final_volume->filter degas Degas Mobile Phase (Inline, Sparge, or Sonicate) filter->degas end Ready for HPLC Use degas->end

References

Technical Support Center: Managing Triammonium Phosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of triammonium phosphate (TAP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound phosphate solution have a strong smell of ammonia?

A1: this compound phosphate ((NH₄)₃PO₄) is inherently unstable in aqueous solutions and readily decomposes.[1][2] The phosphate ion (PO₄³⁻) is a stronger base than ammonia (NH₃), leading to the deprotonation of the ammonium ion (NH₄⁺) and the release of ammonia gas, which is responsible for the characteristic odor.[1] This process is a key indicator of TAP degradation.

Q2: I prepared a TAP solution and the pH changed overnight. Why did this happen?

A2: The change in pH is a direct consequence of TAP decomposition. As ammonia (a weak base) is lost from the solution, the equilibrium shifts, resulting in a decrease in pH. The initial solution of TAP is alkaline, but as it decomposes to diammonium phosphate ((NH₄)₂HPO₄) and subsequently monoammonium phosphate (NH₄H₂PO₄), the solution becomes less alkaline and can even become slightly acidic.

Q3: What are the primary factors that influence the stability of my TAP solution?

A3: The stability of TAP in an aqueous solution is primarily affected by three main factors:

  • pH: Higher (alkaline) pH accelerates the volatilization of ammonia, thus increasing the rate of decomposition.[3]

  • Temperature: Elevated temperatures increase the rate of decomposition. For instance, diammonium phosphate, a breakdown product of TAP, starts to decompose around 70°C.[1]

  • Concentration: While less documented, very high concentrations may lead to precipitation, and the ionic strength of the solution can influence the stability.

Q4: How can I minimize the degradation of my TAP solution during preparation and storage?

A4: To minimize degradation, it is crucial to control the factors mentioned above. Prepare solutions at a low temperature using cold, deionized water. If possible, adjust the pH to a slightly acidic or neutral range, although this will convert TAP to DAP and MAP. Store the solution in a tightly sealed container in a refrigerator or cold room.[3] For short-term storage, use immediately after preparation.

Q5: Are there any chemical stabilizers I can add to my TAP solution?

A5: In industrial applications, particularly in fertilizers, stabilizers such as ammonium chloride and urea have been used to improve the stability of TAP.[4] However, for research and pharmaceutical applications, the addition of such components must be carefully evaluated to avoid interference with downstream experiments. The use of a urease inhibitor is more relevant for urea-based solutions to prevent enzymatic breakdown to ammonia, and may not be directly applicable to stabilizing TAP solutions against their inherent chemical decomposition.[5][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Strong ammonia odor upon opening the container. Decomposition of this compound phosphate due to improper storage (e.g., elevated temperature, loose seal).1. Prepare fresh solution immediately before use. 2. Store stock solutions at 2-8°C in a tightly sealed container. 3. Verify the concentration of ammonium and phosphate ions to assess the extent of degradation.
Precipitate forms in the solution upon standing. 1. The solution is supersaturated. 2. Change in pH due to ammonia loss, leading to the precipitation of less soluble phosphate species.1. Gently warm the solution to redissolve the precipitate; if it does not redissolve, it may be a sign of significant degradation. 2. Prepare a more dilute solution. 3. Filter the solution before use if a slight precipitate is present, and re-verify the concentration.
Inconsistent experimental results using the TAP solution. The concentration of the active species has changed due to decomposition. The pH of the solution has shifted, affecting the experimental conditions.1. Always use a freshly prepared and quantified TAP solution for critical experiments. 2. Monitor and adjust the pH of the solution before each use. 3. Implement a stability testing protocol for your specific application.
pH of the solution is lower than expected. Significant loss of ammonia has occurred, leading to the formation of diammonium and monoammonium phosphate.1. Discard the solution and prepare a fresh batch. 2. If a specific pH is required, carefully adjust it using a suitable buffer or pH adjuster, keeping in mind that this will alter the ammonium phosphate species in the solution.

Data Presentation

Parameter Condition Relative Stability Primary Degradation Product(s)
Temperature Low (2-8 °C)HigherDiammonium Phosphate
Ambient (~25 °C)ModerateDiammonium Phosphate
High (>40 °C)LowDiammonium and Monoammonium Phosphate
pH Acidic (pH < 7)Higher (as DAP/MAP)Diammonium and Monoammonium Phosphate
Neutral (pH ≈ 7)ModerateDiammonium Phosphate
Alkaline (pH > 8)LowAmmonia, Diammonium Phosphate
Storage Tightly SealedHigher-
Open to AirLow-

Experimental Protocols

Protocol 1: Preparation of a this compound Phosphate Solution

Objective: To prepare an aqueous solution of this compound phosphate with minimized initial degradation.

Materials:

  • This compound phosphate, solid (e.g., trihydrate)

  • Deionized water, cold (4-8 °C)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the required amount of solid this compound phosphate in a clean, dry beaker.

  • Add a small volume of cold deionized water to the beaker and stir to create a slurry.

  • Quantitatively transfer the slurry to a volumetric flask of the desired final volume.

  • Rinse the beaker with small aliquots of cold deionized water and add the rinsings to the volumetric flask.

  • Add cold deionized water to the volumetric flask until it is about 80% full.

  • Place a stir bar in the flask and stir on a magnetic stirrer in a cold room or an ice bath until all the solid has dissolved.

  • Once dissolved, remove the stir bar and bring the solution to the final volume with cold deionized water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Measure and record the initial pH of the solution.

  • Use the solution immediately or store it in a tightly sealed container at 2-8 °C.

Protocol 2: Monitoring TAP Degradation by Ion Chromatography

Objective: To quantify the concentration of ammonium and phosphate ions in a TAP solution to assess its degradation over time.

Principle: Ion chromatography can be used for the simultaneous or separate quantification of cations (ammonium) and anions (phosphate).[3][8][9] A decrease in the molar ratio of ammonium to phosphate below 3:1 indicates degradation.

Instrumentation and Columns:

  • Ion chromatograph with a conductivity detector.

  • Cation exchange column for ammonium analysis (e.g., IonPac CS16).[3]

  • Anion exchange column for phosphate analysis (e.g., Dionex IonPac AS19).[10]

Reagents:

  • Eluent for cation analysis (e.g., methanesulfonic acid).

  • Eluent for anion analysis (e.g., potassium hydroxide).

  • Ammonium and phosphate standard solutions for calibration.

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot of the TAP solution at specified time points (e.g., 0, 24, 48 hours).

    • Dilute the aliquot with deionized water to a concentration within the linear range of the instrument for both ammonium and phosphate analysis. Acidify the sample for cation analysis to prevent ammonia loss.[3]

  • Calibration:

    • Prepare a series of calibration standards for both ammonium and phosphate.

    • Run the standards on the ion chromatograph to generate calibration curves.

  • Sample Analysis:

    • Inject the diluted samples into the ion chromatograph.

    • Analyze the samples for ammonium and phosphate concentrations using the respective columns and detectors.

  • Data Analysis:

    • Calculate the concentration of ammonium and phosphate in the original TAP solution based on the dilution factor.

    • Determine the molar ratio of ammonium to phosphate. A ratio below 3 indicates the loss of ammonia and degradation of TAP.

Visualizations

DecompositionPathway TAP This compound Phosphate ((NH₄)₃PO₄) DAP Diammonium Phosphate ((NH₄)₂HPO₄) TAP->DAP - NH₃ NH3 Ammonia (gas) (NH₃) TAP->NH3 MAP Monoammonium Phosphate (NH₄H₂PO₄) DAP->MAP - NH₃ DAP->NH3

Caption: Decomposition pathway of this compound phosphate in aqueous solution.

TroubleshootingWorkflow start TAP Solution Issue (e.g., odor, pH change) check_prep Review Preparation Protocol - Used cold water? - Tightly sealed? start->check_prep check_storage Check Storage Conditions - Temperature < 8°C? check_prep->check_storage Yes fresh Prepare Fresh Solution check_prep->fresh No quantify Quantify NH₄⁺ and PO₄³⁻ (e.g., by IC) check_storage->quantify Yes check_storage->fresh No ratio Molar Ratio NH₄⁺ : PO₄³⁻ < 3? quantify->ratio ratio->fresh Yes ok Solution is likely stable ratio->ok No adjust Adjust pH if necessary (for non-critical applications) fresh->adjust

Caption: Troubleshooting workflow for unstable TAP solutions.

StabilityFactors instability TAP Instability (NH₃ Loss) temp Temperature temp->instability Increases ph pH ph->instability Increases (if alkaline) storage Storage (Container Seal) storage->instability Poor seal increases stability TAP Stability low_temp Low Temperature low_temp->stability Promotes acidic_ph Acidic/Neutral pH acidic_ph->stability Promotes sealed Tightly Sealed sealed->stability Promotes

Caption: Factors influencing the stability of this compound phosphate.

References

shelf life and storage conditions for triammonium citrate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the shelf life and storage of triammonium citrate solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound citrate?

A1: Solid this compound citrate should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep the container tightly closed and protected from moisture and direct sunlight.[1][4][5] It is also advised to store it away from incompatible materials such as strong oxidizing agents and alkalies.[1]

Q2: What is the typical shelf life of solid this compound citrate?

A2: The solid form of this compound citrate is stable for an extended period under recommended storage conditions.[1][4] Some suppliers indicate a shelf life of up to 60 months (5 years).[6]

Q3: How should I prepare a this compound citrate solution?

A3: To prepare a solution, dissolve solid this compound citrate in high-purity water (e.g., deionized or distilled water). This compound citrate is freely soluble in water.[4][7] For example, its solubility is approximately 1 kg/L at 20°C.[1][8]

Q4: What are the ideal storage conditions for a prepared this compound citrate solution?

Q5: Is there a recommended "use by" date for a prepared this compound citrate solution?

A5: There is no universally defined "use by" date for user-prepared this compound citrate solutions, as the stability will depend on the concentration, storage conditions, and the purity of the water and solute used. It is recommended to prepare fresh solutions for critical applications. For routine use, visually inspect the solution for any changes before use and perform periodic quality control checks.

Q6: What are the signs of degradation in a this compound citrate solution?

A6: Signs of potential degradation in a this compound citrate solution include:

  • Change in color: The solution should be clear and colorless. Any discoloration may indicate contamination or degradation.

  • Precipitation: The formation of a precipitate could indicate a change in solubility due to temperature fluctuations or chemical reactions.

  • Change in pH: A significant deviation from the expected pH range (typically 7-8 for a 5% solution) can be a sign of degradation.[1]

  • Odor: A strong smell of ammonia may indicate the decomposition of the ammonium citrate.[1]

Q7: Can this compound citrate solutions be autoclaved?

A7: While this compound citrate itself is stable under normal conditions, autoclaving is generally not recommended due to the potential for decomposition at high temperatures and pressures, which could release ammonia and carbon oxides.[1] If sterility is required, consider sterile filtration of the prepared solution.

Troubleshooting Guide

Issue 1: Unexpected experimental results when using a this compound citrate buffer.

  • Possible Cause 1: Incorrect pH of the buffer.

    • Troubleshooting Step: Measure the pH of your this compound citrate solution. A 5% solution should have a pH between 7 and 8.[1] If the pH is outside the expected range for your experimental protocol, adjust it accordingly or prepare a fresh solution.

  • Possible Cause 2: Degradation of the citrate.

    • Troubleshooting Step: Photochemical degradation of citrate can occur, especially in the presence of trace metals like iron and exposure to light.[9] This degradation can lead to the formation of reactive carbonyl species that may covalently modify proteins in your experiment.[9] If you suspect this, prepare a fresh solution using high-purity water and store it protected from light. Consider using chelating agents to sequester any trace metal contaminants if appropriate for your experiment.

  • Possible Cause 3: Microbial contamination.

    • Troubleshooting Step: Visually inspect the solution for any signs of turbidity or microbial growth. If contamination is suspected, discard the solution and prepare a new one. Consider sterile filtering the new solution and storing it at a lower temperature to inhibit microbial growth.

Issue 2: Precipitate observed in the this compound citrate solution.

  • Possible Cause 1: Low temperature.

    • Troubleshooting Step: If the solution has been stored at a low temperature (e.g., refrigerated), the solubility of this compound citrate may have been exceeded. Gently warm the solution while stirring to see if the precipitate redissolves. If it does, this was likely the cause. To prevent this, consider storing the solution at room temperature or preparing a more dilute solution.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: If the precipitate does not redissolve upon warming, it may be due to contamination. In this case, it is best to discard the solution and prepare a fresh one.

Data Summary

ParameterValueSource(s)
Physical State (Solid) White to off-white crystals or powder[1][4][10]
Solubility in Water Freely soluble; ~1 kg/L at 20°C[1][4][8]
pH of 5% Solution 7.0 - 8.0[1]
Shelf Life (Solid) Up to 60 months under proper storage[6]
Storage Conditions Cool, dry, well-ventilated, tightly sealed[1][2][5]
Conditions to Avoid Moisture, direct sunlight, extreme temps[1][4]
Incompatible Materials Strong oxidizing agents, alkalies[1]

Experimental Protocols

Protocol: Quality Control Check for this compound Citrate Solution Stability

  • Objective: To assess the stability of a prepared this compound citrate solution.

  • Materials:

    • Stored this compound citrate solution.

    • Freshly prepared this compound citrate solution of the same concentration (as a control).

    • Calibrated pH meter.

    • UV-Vis spectrophotometer.

    • Cuvettes.

  • Methodology:

    • Visual Inspection:

      • Observe the stored solution for any signs of discoloration, turbidity, or precipitate. Record your observations.

    • pH Measurement:

      • Allow both the stored and freshly prepared solutions to come to room temperature.

      • Measure and record the pH of both solutions using a calibrated pH meter.

    • UV-Vis Absorbance Scan:

      • Perform a UV-Vis absorbance scan of both the stored and freshly prepared solutions from 200 nm to 400 nm.

      • Use the same high-purity water used for solution preparation as a blank.

      • Compare the absorbance spectra. An increase in absorbance in the stored solution, particularly in the lower UV range, may indicate the formation of degradation products.

  • Interpretation of Results:

    • A significant change in appearance, a deviation in pH of more than 0.2 units from the fresh solution, or the appearance of new absorbance peaks in the UV-Vis spectrum suggests that the stored solution may have degraded and should be discarded.

Diagrams

G A Start: Suspected this compound Citrate Solution Degradation B Visual Inspection: Is the solution clear and colorless? A->B C pH Measurement: Is the pH within the expected range? B->C Yes F Discard the solution. Prepare a fresh solution. B->F No (discolored, turbid, or has precipitate) D Consider Photochemical Degradation: Was the solution exposed to light? C->D Yes C->F No E Solution appears stable. Proceed with caution and consider preparing a fresh solution for critical applications. D->E No G Prepare a fresh solution and store it in a dark or amber container. D->G Yes

Caption: Troubleshooting workflow for suspected solution degradation.

References

effect of pH on the stability of triammonium phosphate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of triammonium phosphate ((NH₄)₃PO₄) solutions, focusing on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound phosphate solution smelling strongly of ammonia?

A1: this compound phosphate is inherently unstable in aqueous solutions and readily decomposes, releasing ammonia gas.[1][2] This occurs because the phosphate ion (PO₄³⁻) is a stronger base than ammonia (NH₃), leading to the deprotonation of the ammonium ions (NH₄⁺) and the formation of diammonium phosphate ((NH₄)₂HPO₄).[1] This process is accelerated at higher temperatures and alkaline pH.

Q2: I prepared a this compound phosphate solution, and the pH is decreasing over time. What is happening?

A2: The decrease in pH is a direct consequence of the decomposition of this compound phosphate. As ammonia (a weak base) is lost from the solution, the equilibrium shifts, resulting in a higher relative concentration of the more acidic diammonium phosphate and monoammonium phosphate species. This leads to an overall increase in the hydrogen ion concentration and thus a lower pH.

Q3: What is the ideal pH range for maximizing the stability of an ammonium phosphate solution?

A3: While this compound phosphate itself is never truly stable in solution, the stability of ammonium phosphate solutions, in general, is significantly improved at a slightly acidic to neutral pH. For instance, ammonium polyphosphate solutions exhibit high stability around a pH of 6.4.[3] At lower pH values, the phosphate species are protonated to HPO₄²⁻ and H₂PO₄⁻, which coexist more stably with the ammonium ion.[1] For practical purposes, maintaining a pH below 8 is recommended to minimize ammonia loss.

Q4: Can I use a this compound phosphate solution as a high-pH buffer?

A4: Using this compound phosphate to prepare a high-pH buffer is not recommended due to its inherent instability and continuous release of ammonia. This rapid decomposition will cause the pH of the buffer to drift downwards, making it unreliable for experiments requiring stable pH conditions.

Q5: Are there more stable alternatives to this compound phosphate for preparing solutions containing ammonium and phosphate ions?

A5: Yes, diammonium phosphate ((NH₄)₂HPO₄) and monoammonium phosphate (NH₄H₂PO₄) are significantly more stable compounds.[2] The choice between them depends on the desired pH of the final solution. Monoammonium phosphate solutions are acidic, while diammonium phosphate solutions are slightly alkaline.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid pH drop and strong ammonia odor Decomposition of this compound phosphate due to high initial pH or elevated temperature.Prepare the solution fresh before each use. If possible, adjust the initial pH to be slightly acidic or neutral (pH 6-7) using phosphoric acid. Store the solution at low temperatures (2-8°C) to slow down the rate of decomposition.
Precipitate formation in the solution At high concentrations and alkaline pH, the formation of less soluble metal ammonium phosphates (if other cations are present) or changes in the salt form can occur.Ensure all components are fully dissolved. If a precipitate forms upon standing, it is likely due to decomposition. It is best to discard the solution and prepare a fresh batch. Consider using the more stable diammonium or monoammonium phosphate.
Inconsistent experimental results The changing pH and ionic composition of the decomposing solution are affecting the experimental outcome.Do not use aged this compound phosphate solutions. Prepare a fresh solution for each experiment. For series of experiments, consider preparing a large batch and monitoring its pH before each use, or switch to a more stable ammonium phosphate salt.

Experimental Protocols

Protocol 1: Preparation of a this compound Phosphate Solution

This protocol describes the laboratory-scale preparation of a this compound phosphate solution.

  • Reagents and Equipment:

    • 85% Phosphoric acid (H₃PO₄)

    • 30% Ammonia solution (NH₃)

    • Deionized water

    • pH meter

    • Stir plate and stir bar

    • Beaker and graduated cylinders

    • Ice bath

  • Procedure:

    • Place a beaker with a measured amount of deionized water on a stir plate in an ice bath.

    • Slowly add the required amount of 85% phosphoric acid to the water while stirring.

    • While continuously monitoring the pH, slowly add 30% ammonia solution to the phosphoric acid solution. The reaction is exothermic, so maintain the temperature with the ice bath.

    • Continue adding the ammonia solution until the target pH is reached. Note that a pure this compound phosphate solution will have a high pH, but it will not be stable.

    • Use the solution immediately after preparation.

Protocol 2: Monitoring the Stability of an Ammonium Phosphate Solution

This protocol outlines a method to quantify the instability of an ammonium phosphate solution over time.

  • Reagents and Equipment:

    • Freshly prepared ammonium phosphate solution

    • pH meter

    • Ion-selective electrode for ammonia/ammonium or an ammonia quantification test kit

    • Sealed storage containers

    • Constant temperature incubator or water bath

  • Procedure:

    • Measure the initial pH and ammonia concentration of the freshly prepared solution.

    • Aliquot the solution into several sealed containers and place them in a constant temperature environment (e.g., 25°C).

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one container.

    • Immediately measure and record the pH and ammonia concentration of the aliquot.

    • Plot the pH and ammonia concentration as a function of time to determine the rate of decomposition under the tested conditions.

Visual Guides

Stability_Pathway cluster_High_pH High pH (Alkaline) cluster_Low_pH Low pH (Acidic) Triammonium_Phosphate (NH₄)₃PO₄ (Unstable) Ammonia_Loss NH₃ Gas (Ammonia Loss) Triammonium_Phosphate->Ammonia_Loss - NH₃ Diammonium_Phosphate (NH₄)₂HPO₄ (More Stable) Triammonium_Phosphate->Diammonium_Phosphate Decomposition Monoammonium_Phosphate NH₄H₂PO₄ (Stable) Diammonium_Phosphate->Monoammonium_Phosphate Further Decomposition / Acidification

Caption: Decomposition pathway of this compound phosphate at high pH.

Workflow start Start: Need Ammonium Phosphate Solution prep Prepare Solution Fresh Using Protocol 1 start->prep check_pH Is pH > 8? prep->check_pH use_immediately Use Immediately check_pH->use_immediately Yes adjust_pH Consider Adjusting pH with H₃PO₄ check_pH->adjust_pH No unstable Warning: Solution is Unstable Expect pH Drift use_immediately->unstable end_exp Complete Experiment use_immediately->end_exp adjust_pH->use_immediately

Caption: Recommended workflow for handling ammonium phosphate solutions.

References

Technical Support Center: Minimizing Triammonium Citrate Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize the interference of triammonium citrate in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound citrate and why might it interfere with my colorimetric assay?

This compound citrate is the ammonium salt of citric acid and is often used as a buffering agent in biological samples.[1] Interference in colorimetric assays can arise from both the citrate and the ammonium ions. Citrate is a known chelating agent, which can interfere with assays that rely on metal ions, such as the Bicinchoninic Acid (BCA) assay. The ammonium ions can also alter the pH and ionic strength of the reaction, potentially affecting the results of various assays.

Q2: My protein concentration readings are inaccurate when using the Bradford assay with a buffer containing this compound citrate. What could be the cause?

The Bradford assay is based on the binding of Coomassie dye to proteins in an acidic environment.[2] While generally robust, high concentrations of salts and buffering agents can interfere with this interaction. The components of this compound citrate can alter the pH of the assay reagent and affect the protein-dye complex formation, leading to inaccurate readings. It is crucial to ensure that the concentration of this compound citrate in your sample is below the compatible limit for the Bradford assay.

Q3: I am observing unexpected color development in my BCA assay when my protein is in a this compound citrate buffer. Why is this happening?

The BCA assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a colored complex.[3] Citrate is a chelating agent and can interfere with the copper ions, leading to either a diminished or an artificially high colorimetric signal.[3] Additionally, ammonium sulfate has been shown to diminish the protein-induced color development in the BCA assay.[4]

Q4: Can this compound citrate interfere with the 3,5-Dinitrosalicylic acid (DNS) assay for reducing sugars?

The 3,5-dinitrosalicylic acid (DNS) assay is used to quantify reducing sugars.[5] The assay involves the reduction of DNS under alkaline conditions, which can be sensitive to various components in the sample. While direct interference from this compound citrate is not extensively documented, the presence of other substances that can act as reducing agents or alter the reaction pH can lead to inaccurate results.[6][7] It is advisable to run a buffer blank containing this compound citrate to assess its potential impact on your assay.

Q5: What are the maximum compatible concentrations of citrate and ammonium ions in common protein assays?

The compatibility of assay reagents with various substances is concentration-dependent. Below is a summary of the maximum compatible concentrations for citrate and ammonium sulfate (as a proxy for ammonium ions) in the Bradford and BCA protein assays.

Data Presentation: Quantitative Assay Interference

SubstanceBradford Assay (Bio-Rad)Quick Start Bradford Assay (Bio-Rad)BCA Assay (Thermo Scientific)
Citrate 0.05 M[8]Not listed200 mM (for sodium citrate, pH 4.8)[1]
Ammonium Sulfate 1 M[8][9]1 M[8]1.5 M[1]

Note: These values are guides and may vary depending on the specific assay formulation and experimental conditions. It is always recommended to test your specific buffer for compatibility.

Troubleshooting Guides

If you suspect that this compound citrate is interfering with your colorimetric assay, here are some troubleshooting steps and protocols you can follow.

Option 1: Sample Dilution

The simplest method to reduce the concentration of an interfering substance is to dilute the sample.

Workflow for Sample Dilution:

Caption: Workflow for minimizing interference by sample dilution.

Option 2: Removal of Interfering Substances

For samples where dilution is not feasible due to low protein concentration, the interfering this compound citrate can be removed.

These methods are effective for removing small molecules like citrate and ammonium ions from protein samples.[10]

Experimental Protocol: Desalting Chromatography

  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with a buffer that is compatible with your colorimetric assay.

  • Sample Loading: Apply your protein sample containing this compound citrate to the column.

  • Elution: Elute the protein with the equilibration buffer. The larger protein molecules will pass through the column more quickly, while the smaller salt ions will be retained.

  • Fraction Collection: Collect the fractions containing the purified protein.

  • Assay: Perform your colorimetric assay on the desalted protein fractions.

Workflow for Desalting:

Caption: Workflow for removing this compound citrate using desalting chromatography.

Precipitating the protein allows for the removal of the soluble this compound citrate. Trichloroacetic acid (TCA) or acetone precipitation are common methods.[3][11][12]

Experimental Protocol: TCA Precipitation

  • Add DOC: To your sample, add deoxycholate (DOC) to a final concentration of 0.015% and vortex.

  • Add TCA: Add trichloroacetic acid (TCA) to a final concentration of 7.2% and vortex.

  • Incubate: Incubate on ice for 10 minutes to allow the protein to precipitate.

  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes to pellet the protein.

  • Remove Supernatant: Carefully decant or aspirate the supernatant, which contains the this compound citrate.

  • Wash Pellet (Optional): Wash the pellet with cold acetone to remove any residual TCA.

  • Resuspend: Resuspend the protein pellet in a buffer compatible with your colorimetric assay.

Signaling Pathway for Interference and Removal:

Interference_Pathway cluster_problem Problem: Interference cluster_solution Solution: Removal A This compound Citrate in Sample B Colorimetric Assay (e.g., BCA, Bradford) A->B Interferes with reagents/reaction D Sample Cleanup (Dialysis, Precipitation) A->D Removal of interferent C Inaccurate Results B->C F Accurate Results B->F E Clean Sample (Protein only) D->E E->B Assay performed on clean sample

Caption: Logical relationship between interference and its resolution.

Alternative Buffers

If possible, consider using a buffer system that is known to be compatible with your chosen colorimetric assay from the outset. Common alternatives to citrate buffers include phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and HEPES buffers, depending on the specific requirements of your experiment. Always verify the compatibility of your chosen buffer with the assay by consulting the manufacturer's instructions.

References

Technical Support Center: Purification of Crude Triammonium Salt Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude triammonium salt products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound salt products?

A1: Crude this compound salt products can contain a variety of impurities, including:

  • Unreacted starting materials: Excess amine or the corresponding acid from the salt formation reaction.

  • By-products: Side-reaction products formed during the synthesis.

  • Residual Solvents: Solvents used in the reaction or initial work-up can remain trapped in the crude product. Common residual solvents can be identified by their characteristic signals in 1H and 13C NMR spectra.[1][2][3][4]

  • Water: Due to the hygroscopic nature of many ammonium salts, water from the atmosphere or reaction quenching can be a significant impurity.

  • Degradation products: Some this compound salts can be unstable and decompose, especially if the corresponding acid is weak, leading to the loss of the volatile amine.[5] For example, this compound phosphate is known to be unstable at room temperature, evolving ammonia to form diammonium phosphate.[5]

  • Colored impurities: These can arise from side reactions or the degradation of starting materials or products.

Q2: My this compound salt is a viscous oil or fails to crystallize ("oils out"). What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6][7][8][9] This is common for compounds with low melting points or when high supersaturation is achieved too quickly.[7][9] Here are some strategies to address this:

  • Change the solvent system: The choice of solvent is critical. If your compound oils out from a non-polar solvent, try a more polar one, or vice-versa.[8] Using a solvent pair, where the compound is highly soluble in one (the "solvent") and poorly soluble in the other (the "anti-solvent"), can often induce crystallization.[10][11]

  • Slow down the crystallization process: Rapid cooling or rapid addition of an anti-solvent can lead to oiling out.[7] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Add the anti-solvent dropwise to the stirred solution.

  • Lower the concentration: A highly concentrated solution is more likely to oil out. Add a small amount of the primary solvent to reduce the concentration before attempting to crystallize.

  • Seeding: Introduce a small crystal of the pure product (a "seed crystal") to the supersaturated solution to initiate crystallization.[9][10]

  • Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[10][11]

Q3: How can I remove colored impurities from my this compound salt product?

A3: Colored impurities can often be removed through the following methods:

  • Recrystallization with activated carbon: Activated carbon (charcoal) can adsorb many colored organic impurities. Add a small amount of activated carbon to the hot solution of your crude product, stir for a few minutes, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Chromatography: Column chromatography is effective at separating colored impurities from the desired product. The choice of stationary and mobile phase will depend on the polarity of your this compound salt.

  • Chemical Treatment: In some specific cases, a chemical treatment might be necessary. For instance, in sugar refining, oxidizing agents have been used to decolorize syrups.[12] However, this approach must be carefully evaluated to ensure it does not affect the desired product.

Q4: My purified this compound salt shows a sub-stoichiometric amount of the trialkylammonium cation. Why is this happening and how can I prevent it?

A4: Loss of the trialkylammonium cation can occur, particularly if the corresponding acid of the anion is relatively strong (pKa < 1).[5] This happens because the salt can dissociate into the free acid and the volatile amine, and the amine can be lost during solvent evaporation or chromatography.[5]

To prevent this:

  • Avoid excessive heating: When removing solvents, use lower temperatures and reduced pressure.

  • Co-evaporation with a high-boiling amine: If amine loss is significant, you can try co-evaporating the final product with a small amount of a high-boiling tertiary amine to maintain a basic environment.

  • Use a suitable counterion: If possible, consider forming a salt with a less volatile or more basic cation, such as DBU (1,8-diazabicycloundec-7-ene).[5]

  • Modified chromatographic workup: When using column chromatography, it may be beneficial to add a small amount of a volatile amine (like triethylamine, ~1-3%) to the mobile phase to prevent the loss of the ammonium cation on the silica gel.[13][14][15]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[11] Gradually add more hot solvent until the product dissolves.
No crystals form upon cooling. Solution is not saturated; product is too soluble in the chosen solvent; presence of impurities inhibiting crystallization.Boil off some solvent to concentrate the solution.[11] Try adding an anti-solvent.[10] Try seeding or scratching the flask.[10][11]
Product "oils out" instead of crystallizing. Solution is too concentrated; cooling is too rapid; inappropriate solvent.Dilute the solution slightly with the solvent.[7] Allow for slow cooling.[7] Change the solvent or use a solvent/anti-solvent pair.[8]
Low recovery of purified product. Product is too soluble in the cold solvent; too much solvent was used; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution.[11] Ensure the funnel is pre-heated during hot gravity filtration.
Product is still impure after recrystallization. Impurities have similar solubility to the product; crystals formed too quickly, trapping impurities.Perform a second recrystallization.[11] Ensure slow crystal growth by slow cooling.[11] Consider using a different purification technique like chromatography.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Product does not move from the origin (Rf = 0). Mobile phase is not polar enough.Increase the polarity of the mobile phase. For highly polar compounds, a methanol/dichloromethane system may be effective.[13][14]
Product runs with the solvent front (Rf = 1). Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system like ethyl acetate/hexanes.[13]
Poor separation of product and impurities (streaking or overlapping bands). Inappropriate solvent system; column is overloaded; acidic or basic nature of the compound interacting with silica.Optimize the solvent system using TLC. Do not overload the column with the crude product. For basic compounds, add a small amount of triethylamine to the eluent.[14][15] For acidic compounds, a small amount of acetic acid can be added.[14][15]
Loss of the ammonium cation during purification. Dissociation of the salt on the acidic silica gel.Add a small percentage of a volatile base (e.g., triethylamine) to the mobile phase.[14][15]
Product is not eluting from the column. Strong interaction with the stationary phase.For highly polar and ionic salts, consider reversed-phase or mixed-mode chromatography.[16][17][18]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound salt and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your product from impurities, with the product having an Rf value of approximately 0.3.[15] For polar this compound salts, systems like methanol/dichloromethane or ethyl acetate/hexanes with a high proportion of ethyl acetate may be suitable.[13][14]

  • Column Packing: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool. Add a layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent. Tap the column gently to ensure even packing. Add another layer of sand on top of the silica.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent that is then evaporated onto a small amount of silica). Carefully apply the sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude this compound Salt Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Purification_Choice Purification Method Dissolution->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity / Crystalline solid Chromatography Column Chromatography Purification_Choice->Chromatography Complex mixture / Oily product Analysis Purity Analysis (e.g., NMR, LC-MS) Recrystallization->Analysis Chromatography->Analysis Pure_Product Pure this compound Salt Analysis->Pure_Product

Caption: General workflow for the purification of crude this compound salts.

Oiling_Out_Troubleshooting Start Crude Product in Solution Cooling Cooling / Anti-solvent Addition Start->Cooling Oiling_Out Oiling Out Occurs Cooling->Oiling_Out Crystallization Successful Crystallization Cooling->Crystallization Success Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Try Slow_Cooling Slower Cooling / Gradual Anti-solvent Addition Oiling_Out->Slow_Cooling Try Lower_Concentration Dilute the Solution Oiling_Out->Lower_Concentration Try Seeding Add Seed Crystal Oiling_Out->Seeding Try Change_Solvent->Cooling Slow_Cooling->Cooling Lower_Concentration->Cooling Seeding->Crystallization

Caption: Troubleshooting flowchart for "oiling out" during crystallization.

References

Technical Support Center: Synthesis of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Quaternary Ammonium Compounds (QACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of quaternary ammonium compounds.

Question: My quaternization reaction has a very low or no yield. What are the common causes and how can I fix it?

Answer: Low or no yield is a frequent issue in quaternization reactions. Several factors can contribute to this problem. Systematically investigating the following points can help identify the root cause:

  • Starting Materials: Ensure your tertiary amine and alkylating agent are pure. Impurities can interfere with the reaction. Was your starting material confirmed to be pure before starting?[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. The Menschutkin reaction, an SN2 type reaction, is favored by polar aprotic solvents such as DMSO, DMF, or acetonitrile (ACN), which can lead to higher reaction rates and yields.[2][3][4] In some studies, DMSO has been shown to be the most efficient solvent, even when the starting materials have poor solubility.[5]

    • Temperature: While heating can increase the reaction rate, prolonged heating at high temperatures (e.g., 80°C) can sometimes lead to product decomposition and depressed yields.[2][4] The optimal temperature depends on the specific reactants and should be determined empirically. For some systems, running the reaction at room temperature for a longer duration (e.g., 18 hours) provides the best results.[2][5]

    • Concentration: Ensure the reaction is run at the correct concentration, as overly dilute conditions can slow down the bimolecular reaction.[1]

  • Reagent Reactivity: The reactivity of the alkylating agent is crucial. The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent to increase the reaction rate.

  • Steric Hindrance: Significant steric hindrance on either the tertiary amine or the alkylating agent can slow down or prevent the SN2 reaction.[6] If steric hindrance is a suspected issue, more forcing conditions (higher temperature, longer reaction time) may be necessary, but be mindful of potential decomposition.

Below is a troubleshooting workflow to diagnose low-yield issues.

G start Start: Low or No Yield check_sm Verify Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions check_sm->check_cond Pure impure_sm Purify Starting Materials & Repeat check_sm->impure_sm Impure check_reagents Assess Reagent Reactivity & Steric Hindrance check_cond->check_reagents Optimized optimize_solvent Optimize Solvent (e.g., try DMSO, DMF) check_cond->optimize_solvent Solvent Issue? change_halide Use More Reactive Alkyl Halide (e.g., R-I) check_reagents->change_halide Low Reactivity? forcing_cond Apply Forcing Conditions (Higher Temp/Pressure) check_reagents->forcing_cond Steric Hindrance? success Problem Resolved impure_sm->success optimize_temp Optimize Temperature (e.g., lower temp, longer time) optimize_solvent->optimize_temp optimize_temp->success change_halide->success forcing_cond->success

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing the formation of multiple products, suggesting over-alkylation. How can I achieve selective alkylation?

Answer: Over-alkylation is a classic challenge, particularly when starting with primary or secondary amines, because the alkylated amine product is often more nucleophilic than the starting amine.[7][8] This leads to a "runaway" reaction, producing a mixture of secondary, tertiary, and quaternary ammonium salts.[7]

Here are strategies to mitigate over-alkylation:

  • Stoichiometry Control: Using a large excess of the starting amine compared to the alkylating agent can favor mono-alkylation. However, this is not always atom-economical and requires separation of the product from the unreacted amine.[9]

  • Alternative Synthetic Routes: For synthesizing tertiary amines from secondary amines, direct alkylation is often successful as the tertiary amine is sterically more hindered and less nucleophilic than the secondary amine.[7] For preparing primary or secondary amines, consider alternative methods like reductive amination, which offers better control and avoids over-alkylation.[7]

  • Use of Protecting Groups: In complex syntheses, protecting the amine functionality can prevent unwanted side reactions.[9]

Question: The purified product is a sticky, oily goo instead of a solid powder. What is happening and how can I isolate a solid product?

Answer: This is a very common issue. Quaternary ammonium salts, especially those with chloride or bromide counter-ions, are often hygroscopic and can readily absorb atmospheric moisture to become oily or sticky.[10]

  • Drying: Ensure all your glassware is scrupulously dry and perform the final isolation steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Drying the purified product under high vacuum for an extended period can help remove residual solvent and moisture.

  • Purification Technique: The purification method can influence the final product's form.

    • Precipitation/Washing: After the reaction, precipitating the QAC salt by adding a non-polar solvent (like diethyl ether or hexane) can be effective.[3] Thoroughly washing the crude product with such a solvent can remove unreacted starting materials.[10] The appearance of a powder under the wash solvent that turns into an oil upon solvent evaporation is a classic sign of a hygroscopic product.[10]

  • Anion Metathesis (Ion Exchange): If the halide salt is persistently oily, exchanging the counter-ion for a more hydrophobic, non-coordinating anion can yield a crystalline, non-hygroscopic solid. Common anions for this purpose include hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻).[10] This is typically done by dissolving the crude halide salt in a solvent and adding a salt like KPF₆ or NaBF₄ to precipitate the desired QAC salt.

Question: My product seems to be decomposing during workup or purification. How can I prevent this?

Answer: Quaternary ammonium cations are generally stable towards acids, oxidants, and most nucleophiles.[11] However, they can degrade under certain conditions:

  • Strong Bases: QACs can degrade in the presence of exceptionally strong bases. They can undergo rearrangements (like Sommelet–Hauser or Stevens rearrangement) or dealkylation.[11]

  • High Temperatures: As mentioned, elevated temperatures during the reaction or workup can cause product cleavage, especially during extended heating times.[2][4][5]

  • Nucleophilic Counter-ions: While uncommon, if a strongly nucleophilic counter-ion is present (e.g., thiolates), dealkylation can occur under harsh conditions.[11]

To avoid decomposition, use the mildest conditions possible for your workup and purification. Avoid unnecessarily high temperatures and exposure to strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the Menschutkin reaction?

The Menschutkin reaction is the chemical reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium salt.[3][11] It is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide which then becomes the counter-ion.[3][12]

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product R3N R₃N TS [R₃N···R'···X]ᵟ⁻ R3N->TS Sɴ2 Attack R'X R'—X Product [R₃NR']⁺ X⁻ TS->Product

Caption: The SN2 mechanism of the Menschutkin reaction.

Q2: How do I choose the right solvent and temperature for my quaternization reaction?

The ideal solvent facilitates the SN2 reaction by stabilizing the charged transition state. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, leading to faster reaction rates.[2][4] The optimal temperature must balance reaction rate with product stability; often, room temperature for a longer duration is better than high heat for a shorter period to avoid decomposition.[2][4]

Q3: What are the most common alkylating agents used for synthesizing QACs?

A variety of alkylating agents can be used, with the choice depending on the desired structure and required reactivity:

  • Alkyl Halides: These are the most common. Reactivity follows the order: R-I > R-Br > R-Cl. Methyl iodide is highly reactive and often used for exhaustive methylation.[7][12]

  • Dialkyl Sulfates: Reagents like dimethyl sulfate and diethyl sulfate are powerful and effective alkylating agents.[12]

  • Epoxides: Using an epoxide like ethylene oxide can introduce hydroxyethyl groups onto the nitrogen atom.[12]

Q4: What are the best methods for purifying quaternary ammonium compounds?

Purification can be challenging due to the salt-like nature and potential hygroscopicity of QACs. Common methods include:

  • Precipitation & Washing: The product is often insoluble in non-polar organic solvents. Adding diethyl ether or hexane to the reaction mixture can precipitate the product, which can then be washed to remove non-polar impurities.[3]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity crystalline material.

  • Chromatography: Standard silica gel chromatography is often difficult due to the strong interaction between the cationic product and the acidic silica stationary phase.[13] However, techniques like normal-phase ion-pair chromatography, using a mobile phase additive like NaBr, can be effective for purification.[13]

Q5: Are there any specific safety precautions I should take when synthesizing QACs?

Yes. The reactants and products involved in QAC synthesis require careful handling:

  • Alkylating Agents: Many alkylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic, volatile, and potential mutagens. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quaternary Ammonium Compounds: The QAC products themselves, especially at high concentrations, can be corrosive and cause severe skin, eye, and mucous membrane burns.[14] Always handle with appropriate PPE.

Data & Protocols

Data Presentation: Effect of Solvent and Temperature on Quaternization Yield

The following table summarizes the effect of different solvents and temperatures on the product yield for a quaternization reaction performed on a resin-bound tertiary amine. This data illustrates the importance of optimizing reaction conditions.

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMFRoom Temp18High
DMSORoom Temp18Highest
THFRoom Temp18Moderate
ACNRoom Temp18Moderate
DMF503Moderate
DMSO503High
All Solvents8018Generally Poor

Data adapted from studies on REM resin-bound quaternization reactions, which found that DMSO at room temperature for 18 hours gave the highest yields, and that heating for extended periods tended to decrease yields.[2][4]

Experimental Protocols

General Protocol for Synthesis of a Quaternary Ammonium Salt via Menschutkin Reaction

This protocol provides a general methodology for the synthesis of a QAC from a tertiary amine and an alkyl halide.

Workflow Diagram:

G start Start reactants 1. Combine Tertiary Amine & Alkyl Halide in Flask start->reactants solvent 2. Add Anhydrous Solvent (e.g., ACN, DMF, or DMSO) reactants->solvent reaction 3. Stir at Set Temperature (e.g., RT to Reflux) solvent->reaction monitor 4. Monitor Reaction (TLC, LC-MS, NMR) reaction->monitor workup 5. Isolate Crude Product (Precipitation/Evaporation) monitor->workup Reaction Complete purify 6. Purify Product (Washing/Recrystallization) workup->purify characterize 7. Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for QAC synthesis.

Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tertiary amine (1.0 eq).

  • Solvent Addition: Add an appropriate volume of a dry polar aprotic solvent (e.g., acetonitrile or DMSO) to dissolve the amine.

  • Reagent Addition: Add the alkyl halide (typically 1.0 to 1.2 eq). If the alkyl halide is a liquid, it can be added via syringe. If it is a solid, it can be added directly to the flask.

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates). The reaction should be conducted under an inert atmosphere (e.g., nitrogen) if the reagents are sensitive to air or moisture.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Workup and Isolation: Once the reaction is complete, the method for isolating the crude product will depend on its properties.

    • If the product precipitates: The solid can be collected by vacuum filtration.

    • If the product is soluble: The solvent can be removed under reduced pressure. The resulting crude product can then be triturated or washed with a non-polar solvent (e.g., diethyl ether, hexane) to induce precipitation and remove non-polar impurities.[3]

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system.

  • Characterization: The structure and purity of the final quaternary ammonium salt should be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.[3]

References

Technical Support Center: Optimizing Triammonium Salt Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triammonium salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the successful formation of a this compound salt?

The successful formation of a this compound salt is primarily influenced by stoichiometry, choice of solvent, temperature, and the pKa of the parent acid. Ensuring a sufficient excess of ammonia is crucial to drive the equilibrium towards the formation of the this compound salt over its mono- and di-ammonium counterparts. The solvent system must be carefully selected to facilitate the reaction and subsequent crystallization of the desired salt. Temperature control is critical to manage the exothermicity of the reaction and to prevent the decomposition of thermally sensitive products.

Q2: How can I prevent the formation of mono- and di-ammonium salts?

To favor the formation of the this compound salt, it is essential to use a significant excess of ammonia. This can be achieved by bubbling anhydrous ammonia gas through the reaction mixture or by using a concentrated aqueous solution of ammonium hydroxide. The choice of solvent can also play a role; a solvent in which the this compound salt is less soluble than the corresponding mono- and di-ammonium salts can help to selectively precipitate the desired product.[1]

Q3: My this compound salt appears to be unstable. What could be the cause and how can I mitigate it?

This compound salts, particularly those derived from weaker acids, can be unstable and may lose ammonia to revert to the di- or mono-ammonium form.[2] For instance, this compound phosphate is known to be unstable at room temperature, evolving ammonia to form diammonium phosphate.[2] To mitigate this, it is recommended to store the purified salt in a cool, dry environment, preferably under an inert atmosphere. For long-term storage, keeping the salt in a desiccator over a suitable drying agent is advisable.

Q4: What are the best practices for purifying this compound salts?

Purification of this compound salts often involves recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and should be one in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. Washing the isolated crystals with a cold, anhydrous solvent can help remove residual impurities. It is important to avoid solvents that may react with the salt or promote its decomposition. In some cases, washing with a solvent that selectively dissolves the di-ammonium salt can be an effective purification step.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Salt - Insufficient ammonia. - Suboptimal solvent choice. - Product loss during workup. - Formation of a mixture of salts.- Increase the excess of ammonia used in the reaction. - Screen different solvents to find one that maximizes precipitation of the this compound salt. - Minimize the number of transfer steps and ensure complete precipitation before filtration. - Adjust reaction conditions (e.g., temperature, reaction time) to favor this compound salt formation.
Product is an Oily or Gummy Substance Instead of Crystals - Presence of impurities. - Rapid precipitation. - Inappropriate solvent.- Ensure starting materials are pure. - Attempt to cool the reaction mixture more slowly to encourage crystal growth. - Try a different solvent or a mixture of solvents for crystallization.
Formation of a Mixture of Mono-, Di-, and this compound Salts - Incomplete reaction. - Insufficient ammonia. - Equilibrium favoring a mixture.- Increase the reaction time and/or temperature (if the product is stable). - Use a larger excess of ammonia. - Consider a different solvent system that selectively precipitates the this compound salt.
Product Decomposes Upon Isolation or Storage - Thermal instability. - Hygroscopic nature of the salt. - Reaction with atmospheric CO2 or moisture.- Dry the product under vacuum at a low temperature. - Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). - Store in a desiccator over a drying agent.

Experimental Protocols

General Protocol for this compound Salt Formation (Example: this compound Citrate)

This protocol is a generalized procedure based on the synthesis of this compound citrate and should be adapted based on the specific properties of the starting acid.[1]

Materials:

  • Tricarboxylic acid (e.g., Citric Acid)

  • Anhydrous ethanol (or other suitable anhydrous solvent)

  • Anhydrous ammonia gas

  • Reaction flask with a gas inlet and outlet

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the tricarboxylic acid in a minimal amount of hot anhydrous ethanol in the reaction flask with stirring.

  • Reaction with Ammonia: Cool the solution in a cooling bath. Bubble anhydrous ammonia gas through the solution at a steady rate with continuous stirring. The reaction is often exothermic, so maintain the temperature with the cooling bath.

  • Precipitation: Continue bubbling ammonia until the precipitation of the this compound salt is complete. The endpoint can often be determined by the cessation of further precipitation.

  • Isolation: Filter the precipitate using a Büchner funnel.

  • Washing: Wash the collected solid with cold, anhydrous ethanol to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified this compound salt under vacuum at a low temperature to remove residual solvent.

Quantitative Data Summary for this compound Citrate Formation

ParameterValue / ConditionReference
Solvent Absolute Ethanol[1]
Reactant Anhydrous Citric Acid[1]
Ammonia Source Anhydrous Ammonia Gas[1]
Yield Quantitative[1]
Purification Washing with boiling absolute alcohol to remove diammonium citrate[1]

Visual Guides

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product check_stoichiometry Check Ammonia Stoichiometry start->check_stoichiometry check_solvent Evaluate Solvent System start->check_solvent check_conditions Review Reaction Conditions (T, t) start->check_conditions check_purity Analyze Product Purity (e.g., NMR, Titration) start->check_purity increase_ammonia Increase Excess of Ammonia check_stoichiometry->increase_ammonia Insufficient change_solvent Screen Alternative Solvents check_solvent->change_solvent Suboptimal optimize_conditions Optimize Temp. & Reaction Time check_conditions->optimize_conditions Not Optimized recrystallize Recrystallize or Wash Product check_purity->recrystallize Impure increase_ammonia->start Re-evaluate change_solvent->start Re-evaluate optimize_conditions->start Re-evaluate recrystallize->start Re-evaluate

Caption: Troubleshooting workflow for low yield or impure this compound salt.

Salt_Formation_Pathway Acid Tricarboxylic Acid (R(COOH)3) Ammonia1 + NH3 Acid->Ammonia1 Mono Mono-ammonium Salt (R(COOH)2(COO-NH4+)) Ammonia2 + NH3 Mono->Ammonia2 Di Di-ammonium Salt (R(COOH)(COO-NH4+)2) Ammonia3 + NH3 Di->Ammonia3 Tri This compound Salt (R(COO-NH4+)3) Ammonia1->Mono Ammonia2->Di Ammonia3->Tri

Caption: Stepwise formation of a this compound salt from a tricarboxylic acid.

References

degradation pathways of triammonium compounds under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triammonium compounds. It offers insights into the degradation pathways of these compounds under various stress conditions, facilitating the development of stable formulations and robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds under stress conditions?

A1: this compound compounds, particularly quaternary ammonium salts, primarily degrade through thermal, photolytic, oxidative, and hydrolytic pathways. The specific pathway and resulting degradation products depend on the structure of the compound and the nature of the stressor. Key thermal degradation mechanisms include Hofmann elimination and SN2 (bimolecular nucleophilic substitution) reactions.[1][2][3][4][5][6][7][8][9][10] Photolytic degradation often involves reactions with hydroxyl radicals, especially for non-aromatic compounds. Oxidative degradation can be initiated by agents like hydrogen peroxide, leading to various oxidized products. Hydrolytic stability can vary significantly based on the compound's structure and the pH of the solution.

Q2: What are the typical stress conditions used in forced degradation studies of this compound compounds?

A2: Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a compound.[11][12][13][14][15] Typical stress conditions are outlined in ICH guidelines and include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures (e.g., 50-70 °C).[16][17]

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% to 30%), at room temperature.[18]

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 40-80°C).[16] For some quaternary ammonium salts, degradation may require temperatures around 200°C.[19]

  • Photostability: Exposing the compound to light sources that emit both UV and visible light, as specified by ICH Q1B guidelines.[16][18]

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and identified.[12][13]

Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound compounds?

A3: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the most common and powerful technique for separating, identifying, and quantifying degradation products.[11] Other techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.[1][19]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound in its solid state.[19]

Troubleshooting Guides

Issue 1: No or minimal degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the severity of the stress conditions. For thermal stress, increase the temperature.[16] For hydrolytic stress, increase the concentration of the acid or base and/or the temperature. For oxidative stress, increase the concentration of the oxidizing agent or the exposure time.
The compound is inherently very stable. If no degradation is observed even under harsh conditions, the compound can be considered stable under those specific stress conditions. Document the conditions tested and the lack of degradation.[18]
Incorrect analytical method. Ensure the analytical method is capable of detecting the potential degradation products. The method should be stability-indicating.
Issue 2: Excessive degradation (>20%) observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the severity of the stress conditions. Decrease the temperature, concentration of the stressor, or the duration of the experiment.[18] The goal is to achieve a detectable but not excessive level of degradation (typically 5-20%).[12][13]
High reactivity of the compound. For highly labile compounds, start with very mild stress conditions and gradually increase the severity to achieve the target degradation level.
Issue 3: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Step
Column degradation. Amine-containing compounds can interact with the silica support of the column, leading to poor peak shape. Consider using a column specifically designed for amine analysis or a different stationary phase.[20]
Inappropriate mobile phase. Optimize the mobile phase composition, including the pH and buffer concentration, to improve peak shape and resolution. For basic compounds, using a mobile phase with a slightly acidic pH can improve peak symmetry.[21]
Sample overload. Reduce the concentration of the sample being injected onto the column.[22]
Contamination. Use guard columns to protect the analytical column from strongly retained impurities.[23] Ensure high-quality solvents are used for the mobile phase.[22]

Degradation Pathway Diagrams

Hofmann_Elimination Trialkylammonium_Salt Trialkylammonium Salt (with β-hydrogen) Transition_State Concerted Transition State Trialkylammonium_Salt->Transition_State Base Base (e.g., OH⁻) Base->Transition_State Alkene Alkene (Hofmann Product - less substituted) Transition_State->Alkene Trialkylamine Trialkylamine Transition_State->Trialkylamine Water Water Transition_State->Water caption Hofmann Elimination Pathway

Caption: Hofmann Elimination Pathway

SN2_Degradation Trialkylammonium_Salt Trialkylammonium Salt Transition_State SN2 Transition State Trialkylammonium_Salt->Transition_State Nucleophile Nucleophile (e.g., I⁻, Br⁻) Nucleophile->Transition_State Backside attack Alkyl_Halide Alkyl Halide Transition_State->Alkyl_Halide Dialkylamine Dialkylamine or Aniline derivative Transition_State->Dialkylamine caption SN2 Degradation Pathway

Caption: SN2 Degradation Pathway

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound at 1 mg/mL.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for a model this compound compound under various stress conditions. Actual degradation will be compound-specific.

Stress ConditionDuration (hours)% Degradation of Parent CompoundMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C 2412.5Product A, Product B
0.1 M NaOH, 60°C 2418.2Product C (Hofmann), Product D
3% H₂O₂, RT 248.7N-oxide, De-alkylated products
Thermal (Solid), 80°C 485.1Product C (Hofmann)
Photostability (ICH Q1B) -3.4Photoproduct 1, Photoproduct 2

References

analytical challenges in quantifying triammonium citrate in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

< The an a lyt i cal meth ods used for the de ter mi na tion of the main or ganic acids from food sam ples are en zy matic meth ods, high-per for mance liq uid chro ma tog ra phy (HPLC), ion chro ma tog ra phy (IC), capillary elec tro pho re sis (CE), gas chro ma tog ra phy (GC), and gas chro ma tog ra phy-mass spec trom e try (GC-MS). ... The derivatization of the carboxylic acids is required in order to increase their volatility and thermal stability. The most used reagents for the derivatization of carboxylic acids are the silylation reagents, alkyl chloroformates, and alkylation reagents (with or without catalysts) [23,. ... The standard solutions of the organic acids were prepared by dissolving the compounds in methanol at a concentration of 1 mg/mL. ... The standard solutions used for the calibration curves were prepared by diluting the stock solution in methanol. ... The linearity was studied by using six concentration levels, in the range of 10-250 μg/mL. ... The precision of the method was evaluated for intra-day and inter-day variability by analyzing six replicates of the 100 μg/mL standard solution. ... The recovery of the method was evaluated by using the standard addition method. ... The derivatization reaction was performed by adding 100 μL of the derivatization reagent to 100 μL of the standard solution or sample extract. ... The extraction of the organic acids from the food samples was performed by using a solid-phase extraction (SPE) method. ... The SPE cartridges were conditioned with 5 mL of methanol and 5 mL of water. ... The food samples were homogenized and centrifuged at 10,000 rpm for 10 min. ... The supernatant was collected and diluted with water. ... The diluted supernatant was loaded onto the SPE cartridge. ... The cartridge was washed with 5 mL of water. ... The organic acids were eluted with 5 mL of methanol. ... The eluate was collected and evaporated to dryness under a stream of nitrogen. ... The residue was dissolved in 1 mL of methanol and derivatized before GC-MS analysis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrE-xpUbScQwGl789SeA2pRLAtqQi1d-iiV4a5wfcvwl179oXt42IqUwXDH0JR09bGE9G5OmMJNkrNV8WwQjeCt1PnZt0kSS4JoM1gwXqkkqjRHPxWtTN1ULE43SRwxglMLZOSQyWZRhP-o3X0EApMgpL-hML3p0ICJ7zQVXQGwKeBJ1oBhCphLk_jzlIh Discovering Analysis Methods

I've made headway in understanding the challenges of quantifying triammonium citrate. My initial exploration highlights GC, HPLC, ion chromatography, and enzymatic assays as potential approaches. I've also noted the recurring theme of derivatization needing consideration.

Analyzing Deeper Challenges

I'm now diving deeper into the nuances of each potential method. While initial research offered an overview, the focus now is on specific troubleshooting for complex matrices. I'm actively seeking details about interferences, matrix effects, and the challenges of quantifying the this compound salt versus the acid form. My search is moving towards experimental protocols and problem-solving strategies, ensuring I choose the best methods.

<

Structuring the Support Center

I've gathered a good amount of information on various analytical techniques for this compound citrate quantification, including common troubleshooting issues. Now, I will start structuring this information into a technical support center format. I will begin by creating the Frequently Asked Questions (FAQs) section, addressing broader questions about method selection, sample preparation, and general challenges.

Developing Troubleshooting Guides

Next, I will develop detailed troubleshooting guides for each analytical technique (HPLC, GC-MS, Enzymatic Assays, and Ion Chromatography). These guides will be in a question-and-answer format, directly addressing specific problems users might encounter, such as unexpected peaks, poor sensitivity, or matrix interference. I will also start creating tables to summarize quantitative data like recovery rates and detection limits for easier comparison.

Creating Detailed Protocols and Visualizations

Concurrently, I will begin drafting the detailed experimental protocols for the key analytical methods. For each protocol, I will include a step-by-step methodology. I will also start designing the Graphviz diagrams to visualize the experimental workflows and troubleshooting logic, ensuring they meet all the specified formatting requirements. This multi-pronged approach will allow me to build the comprehensive technical support center efficiently. I have gathered substantial information on various analytical techniques for quantifying this compound citrate, including common troubleshooting scenarios. I will now proceed to structure this information into the requested technical support center format. The next steps will involve creating the FAQ section, followed by detailed troubleshooting guides for each analytical method, summarizing quantitative data in tables, providing detailed experimental protocols, and generating the required Graphviz diagrams. I have sufficient information to proceed with generating the response without further searches.## Technical Support Center: Quantification of this compound Citrate in Complex Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of this compound citrate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound citrate?

A1: The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and Ion Chromatography (IC). The choice of technique depends on the matrix, required sensitivity, and available instrumentation.

Q2: Why is derivatization often required for the analysis of citric acid/citrate by GC-MS?

A2: Citric acid and its salts are non-volatile and thermally labile. Derivatization is necessary to convert them into more volatile and thermally stable derivatives suitable for GC analysis. Silylation is a common derivatization technique used for this purpose.

Q3: What are the main challenges when quantifying this compound citrate in biological fluids like plasma or urine?

A3: The main challenges include matrix effects, such as ion suppression or enhancement in LC-MS/MS, and interference from endogenous compounds. Proper sample preparation, such as protein precipitation or solid-phase extraction (SPE), is crucial to minimize these effects.

Q4: Can I use an enzymatic assay for any sample type?

A4: Enzymatic assays are highly specific for citrate but can be susceptible to interference from other substances in the matrix that may inhibit the enzymes. It's essential to validate the assay for your specific matrix and check for potential interferences.

Q5: How do I differentiate between citric acid and this compound citrate in my analysis?

A5: Most chromatographic and enzymatic methods measure the citrate anion. To specifically quantify this compound citrate, you would need a method that also determines the ammonium content, such as ion chromatography with conductivity detection for both ions or a titrimetric method.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Adjust mobile phase pH to ensure complete ionization of citrate.- Reduce sample concentration.- Use a column with a different stationary phase (e.g., polar-embedded).
Shifting retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column thermostat.- Replace the column if it's old or has been exposed to harsh conditions.
Low sensitivity - Inappropriate detector wavelength.- Poor ionization in LC-MS.- If using UV detection, derivatization with a UV-absorbing agent may be necessary as citrate has a poor chromophore.- For LC-MS, optimize source parameters and mobile phase additives to enhance ionization.
Matrix effects (ion suppression/enhancement in LC-MS) - Co-eluting matrix components interfering with ionization.- Improve sample cleanup using SPE.- Dilute the sample.- Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Solution(s)
Incomplete derivatization - Presence of moisture in the sample or reagents.- Insufficient derivatizing agent.- Incorrect reaction temperature or time.- Ensure samples and solvents are anhydrous.- Optimize the amount of derivatizing agent.- Adjust the derivatization temperature and time according to the reagent's specifications.
Poor peak shape - Active sites in the GC inlet or column.- Excess derivatizing agent.- Use a deactivated inlet liner and a high-quality capillary column.- Optimize the injection volume and split ratio to minimize the amount of excess reagent entering the column.
Low recovery - Loss of analyte during sample preparation (e.g., evaporation).- Adsorption to surfaces.- Optimize evaporation conditions (temperature and nitrogen flow).- Use silanized glassware.
Interfering peaks - Contaminants from the sample matrix or reagents.- Improve sample cleanup.- Use high-purity solvents and reagents.
Enzymatic Assays
Problem Possible Cause(s) Solution(s)
Low or no signal - Inactive enzyme.- Incorrect buffer pH or temperature.- Check the storage conditions and expiration date of the enzyme kit.- Ensure the assay is performed at the optimal pH and temperature as specified in the protocol.
High background signal - Contamination of reagents or samples.- Endogenous enzyme activity in the sample.- Use fresh, high-purity reagents.- Prepare a sample blank by omitting the enzyme to measure the background absorbance/fluorescence.
Inaccurate results - Interference from other substances in the matrix.- Incorrect standard curve.- Perform spike and recovery experiments to assess matrix effects.- Prepare fresh standards and ensure the calibration curve is linear over the working range.
Ion Chromatography (IC)
Problem Possible Cause(s) Solution(s)
Poor peak resolution - Inappropriate eluent concentration.- Column contamination.- Optimize the eluent concentration to improve the separation of citrate from other anions.- Wash the column with a stronger eluent or as recommended by the manufacturer.
Baseline drift - Eluent contamination.- Temperature fluctuations.- Prepare fresh eluent with high-purity water.- Ensure the system is thermostated.
Negative peaks - Sample matrix has a lower conductivity than the eluent.- Dilute the sample or adjust the sample matrix to be similar to the eluent.

Experimental Protocols

Sample Preparation for Biological Fluids (Plasma/Urine) for LC-MS/MS
  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Dilution (for urine):

    • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulates.

    • Dilute the supernatant 1:10 with deionized water.

  • Solid-Phase Extraction (SPE) for enhanced cleanup:

    • Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated sample.

    • Wash the cartridge with 1 mL of deionized water.

    • Elute the citrate with 1 mL of 5% ammonia in methanol.

    • Evaporate the eluent and reconstitute as described above.

Derivatization Protocol for GC-MS Analysis
  • Ensure the dried sample extract is completely free of moisture.

  • Add 50 µL of pyridine to dissolve the residue.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injecting a 1 µL aliquot into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Complex Matrix (e.g., Plasma, Food) protein_precipitation Protein Precipitation (if applicable) start->protein_precipitation Biological Fluid extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->extraction Other Matrices protein_precipitation->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Analysis end_prep Prepared Sample extraction->end_prep HPLC/IC/Enzymatic derivatization->end_prep hplc HPLC end_prep->hplc gcms GC-MS end_prep->gcms ic Ion Chromatography end_prep->ic enzymatic Enzymatic Assay end_prep->enzymatic peak_integration Peak Integration & Quantification hplc->peak_integration gcms->peak_integration ic->peak_integration calibration Calibration Curve enzymatic->calibration peak_integration->calibration result Final Concentration calibration->result

Caption: Experimental workflow for this compound citrate quantification.

troubleshooting_logic cluster_check Initial Checks cluster_isolate Isolate the Cause cluster_solve Implement Solution start Analytical Problem Encountered (e.g., Poor Peak Shape, Inaccurate Result) check_instrument Check Instrument Parameters (Flow rate, Temp, Wavelength) start->check_instrument check_reagents Check Reagents & Standards (Expiration, Preparation) start->check_reagents check_column Check Column/Cartridge (Age, Storage) start->check_column is_method Analytical Method Issue? (Separation, Detection) check_instrument->is_method is_sample_prep Sample Preparation Issue? (Matrix Effects, Recovery) check_reagents->is_sample_prep check_column->is_method optimize_prep Optimize Sample Prep (e.g., SPE, Dilution) is_sample_prep->optimize_prep optimize_method Optimize Method Parameters (e.g., Mobile Phase, Gradient) is_method->optimize_method validate Re-validate Method optimize_prep->validate optimize_method->validate

Validation & Comparative

A Comparative Guide to Triammonium Citrate and Sodium Citrate for Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological research and drug development, the selection of an appropriate buffer system is paramount to maintaining the desired pH and ensuring the stability and activity of sensitive biological molecules. Both triammonium citrate and sodium citrate are widely utilized as components of biological buffers, leveraging the buffering capacity of the citrate anion. However, the choice between the ammonium and sodium counter-ions can have significant implications for experimental outcomes. This guide provides an objective comparison of this compound citrate and sodium citrate, supported by available data, to aid researchers in making an informed decision for their specific applications.

Physicochemical Properties and Buffering Capacity

The buffering capacity of a solution is determined by the pKa values of the buffering agent. Citric acid is a triprotic acid with three pKa values, making citrate buffers effective over a broad pH range.

ParameterThis compound CitrateSodium CitrateReference
Molecular Formula C₆H₁₇N₃O₇C₆H₅Na₃O₇[1][2]
Molecular Weight 243.22 g/mol 258.07 g/mol (anhydrous), 294.10 g/mol (dihydrate)[3]
pKa Values of Citric Acid 3.13, 4.76, 6.403.13, 4.76, 6.40[4]
Effective pH Range Approximately 6.0 - 7.53.0 - 6.2[3][5]
pH of a 5% solution 6.0 - 7.5Approximately 7.5 - 9.0[2][3]

Theoretically, both salts will buffer in the same pH ranges based on the pKa values of citric acid. However, the presence of the ammonium ion (NH₄⁺), a weak acid itself (pKa ~9.25), in this compound citrate can influence the overall pH and buffering behavior of the solution. A 5% solution of this compound citrate has a pH range of 6.0-7.5, suggesting its utility in physiological pH ranges.[3] Sodium citrate solutions, on the other hand, are typically used for buffers in the pH range of 3.0 to 6.2.[5]

Impact on Biological Molecules and Assays

The choice of cation (ammonium vs. sodium) can significantly affect the stability, solubility, and activity of proteins and other biological macromolecules.

Protein Stability and Solubility:

  • Ammonium Ions (from this compound Citrate): Ammonium sulfate is widely used for the precipitation and stabilization of proteins.[6][7] The ammonium and sulfate ions are high in the Hofmeister series, which means they are kosmotropic ("order-making") and tend to stabilize protein structures.[6] Ammonium ions can interact with the protein surface, and at high concentrations, they effectively "salt out" proteins by competing for water molecules, leading to protein precipitation.[8][9] This property can be advantageous in protein purification protocols.

  • Sodium Ions (from Sodium Citrate): High concentrations of sodium ions can sometimes lead to the insolubility of peptides and proteins.[10] The effect of sodium chloride on protein stability is complex and can be stabilizing or destabilizing depending on the specific protein and the salt concentration.[11][12] At low concentrations, sodium ions can help to "salt in" proteins, increasing their solubility.[13]

Enzyme Activity:

The presence of specific ions can modulate enzyme activity. While direct comparative studies on enzyme activity in this compound versus sodium citrate buffers are scarce, the known effects of ammonium and sodium ions provide some insights. Researchers should consider the specific enzyme under investigation and its sensitivity to these cations. If monovalent cations are a concern for a particular enzymatic reaction, alternative buffering systems or the use of organic bases like tetramethylammonium hydroxide for pH adjustment might be considered.[14][15]

Applications and Experimental Protocols

Both this compound citrate and sodium citrate find applications in various biochemical and molecular biology techniques.

Sodium Citrate Buffers: Established Protocols

Sodium citrate buffers are well-established in a variety of applications, including:

  • Heat-Induced Epitope Retrieval (HIER) in Immunohistochemistry: Sodium citrate buffer (typically 10 mM, pH 6.0) is a standard reagent for unmasking antigens in formalin-fixed, paraffin-embedded tissue sections.[16][17][18][19] The heat treatment in the citrate buffer breaks the protein cross-links formed during fixation, allowing for antibody binding.[17][19]

  • Protein Purification: Citrate buffers are used in various stages of protein purification, including as a wash buffer or an elution buffer in chromatography.[20] For instance, a 0.1 M citric acid-NaOH buffer at pH 3.0 is used for eluting antibodies from a Protein A column.[20]

  • Protein Crystallization: Citrate buffers are frequently used in screening for optimal protein crystallization conditions.[21][22]

Experimental Protocol: Heat-Induced Epitope Retrieval (HIER) using Sodium Citrate Buffer

This protocol is a standard procedure for preparing tissue sections for immunohistochemistry.

Materials:

  • Trisodium citrate dihydrate

  • Distilled water

  • 1N HCl or 1N NaOH for pH adjustment

  • Tween 20 (optional)

  • Coplin jars or a staining dish

  • Microwave, pressure cooker, or water bath

Procedure:

  • Prepare 10 mM Sodium Citrate Buffer (pH 6.0):

    • Dissolve 2.94 g of trisodium citrate dihydrate in 1 liter of distilled water.[18]

    • Adjust the pH to 6.0 with 1N HCl.[18]

    • Optionally, add 0.5 ml of Tween 20 and mix well.[18]

  • Deparaffinize and Rehydrate Tissue Sections: Follow standard laboratory procedures.

  • Heat-Induced Antigen Retrieval:

    • Pre-heat the sodium citrate buffer in a Coplin jar or staining dish to 95-100°C using a microwave, pressure cooker, or water bath.[16]

    • Immerse the slides with the tissue sections in the hot buffer.

    • Incubate for 10-20 minutes. The optimal time may need to be determined empirically.[16]

    • Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[16]

  • Washing: Wash the sections with a wash buffer (e.g., PBS or TBS) two times for 5 minutes each.[16]

  • Immunostaining: Proceed with the standard immunohistochemistry staining protocol.

This compound Citrate Buffers: Potential Applications

While specific, detailed experimental protocols for this compound citrate buffers are less common in the literature, its properties suggest its utility in applications where protein stability is critical or where the presence of ammonium ions is beneficial. Based on its pH range and the known effects of ammonium ions, this compound citrate could potentially be used in:

  • Protein storage and formulation: The stabilizing effect of ammonium ions could be advantageous for long-term storage of proteins.

  • Enzyme assays: For enzymes that are stabilized or activated by ammonium ions.

  • Protein purification: As a component of wash or elution buffers, particularly in protocols involving ammonium sulfate precipitation steps.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate common experimental workflows where citrate buffers are employed.

HIER_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunostaining Deparaffinization Deparaffinization & Rehydration Heating Heating in Citrate Buffer (95-100°C) Deparaffinization->Heating Immerse Slides Cooling Cooling Heating->Cooling Washing Washing Cooling->Washing Blocking Blocking Washing->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection

Heat-Induced Epitope Retrieval (HIER) Workflow.

Protein_Crystallization_Workflow cluster_protein_prep Protein Preparation cluster_screening Crystallization Screening cluster_optimization Optimization & Analysis Expression Protein Expression Purification Purification Expression->Purification QC Quality Control (Purity, Homogeneity) Purification->QC BufferScreen Buffer Screen Setup (including Citrate Buffers) QC->BufferScreen VaporDiffusion Vapor Diffusion (Sitting/Hanging Drop) BufferScreen->VaporDiffusion Incubation Incubation VaporDiffusion->Incubation CrystalHarvest Crystal Harvesting Incubation->CrystalHarvest Crystal Formation Xray X-ray Diffraction CrystalHarvest->Xray Structure Structure Determination Xray->Structure

Protein Crystallization Workflow.

Conclusion

The choice between this compound citrate and sodium citrate as a biological buffer depends heavily on the specific application and the nature of the biological molecules involved. Sodium citrate is a well-documented and widely used buffer component, particularly in immunohistochemistry and protein purification, with a plethora of established protocols. This compound citrate, while less commonly documented in detailed protocols, offers the potential advantage of the protein-stabilizing properties of the ammonium ion. Researchers should carefully consider the potential effects of both the citrate anion and the respective counter-ion on their experimental system. For novel applications, empirical testing of both buffer systems may be necessary to determine the optimal conditions.

References

A Comparative Analysis of Triammonium Phosphate and Diammonium Phosphate as Fertilizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the properties, performance, and experimental considerations for two ammonium phosphate fertilizers.

In the realm of agricultural science and crop nutrition, the efficient delivery of essential nutrients is paramount for optimizing plant growth and yield. Among the myriad of fertilizer formulations, ammonium phosphates hold a significant position due to their dual provision of nitrogen and phosphorus. This guide provides a comprehensive comparative analysis of two such compounds: the well-established Diammonium Phosphate (DAP) and the less common, unstable Triammonium Phosphate (TAP).

Due to the inherent instability of pure this compound Phosphate, which readily decomposes into Diammonium Phosphate through the loss of ammonia, its use as a standalone fertilizer is not commercially viable. However, recent innovations have led to the development of stabilized "this compound Phosphate Composite Fertilizers," which incorporate stabilizing agents to control nutrient release. This guide will focus on a comparative analysis of conventional Diammonium Phosphate and a representative stabilized this compound Phosphate composite fertilizer, as described in patent literature.

It is crucial to note that while extensive experimental data exists for Diammonium Phosphate, there is a significant lack of publicly available, peer-reviewed agronomic performance data for stabilized this compound Phosphate composite fertilizers. Therefore, this guide presents a comparison based on the established properties of DAP and the theoretical and patented characteristics of stabilized TAP, supplemented with proposed experimental protocols for direct comparison.

Physicochemical Properties and Nutrient Content

A fundamental comparison begins with the chemical composition and physical properties of these two fertilizers. Diammonium Phosphate is a widely produced and utilized fertilizer with a consistent nutrient profile. The stabilized this compound Phosphate composite, on the other hand, represents a more complex formulation with the potential for tailored nutrient release.

PropertyDiammonium Phosphate (DAP)Stabilized this compound Phosphate (TAP) Composite
Chemical Formula (NH₄)₂HPO₄(NH₄)₃PO₄ (stabilized in a composite matrix)
Typical Nutrient Grade (N-P₂O₅-K₂O) 18-46-0[1]Variable; a patented formulation includes urea, potassium chloride, ammonium phosphate, and ammonium chloride[2]
Nitrogen (N) Content 18%Higher potential N content due to the additional ammonium ion, further supplemented by urea in composite formulations.
Phosphorus (P₂O₅) Content 46%[1]Variable, dependent on the proportion of ammonium phosphate in the composite mix.
Solubility in Water HighDesigned for controlled and continuous nutrient release[2]
pH of Soil Solution Initially alkaline (pH ~7.5-8.0) around the granule, then becomes acidic upon nitrification of ammonium[3]Likely alkaline due to the high ammonia content, but the overall effect on soil pH would be influenced by the other components of the composite.
Stability Stable under normal storage conditions[3]Pure TAP is unstable; the composite formulation is designed to improve stability and control ammonia release[2]

Comparative Agronomic Performance: A Theoretical Framework

In the absence of direct comparative field data for stabilized TAP composites, a theoretical comparison of their potential agronomic performance against the well-documented effects of DAP is presented.

Diammonium Phosphate (DAP):

  • Nutrient Availability: DAP's high water solubility leads to the rapid release of ammonium and phosphate ions into the soil solution, making these nutrients immediately available for plant uptake[1].

  • Soil pH Effects: The initial alkaline reaction around the dissolving DAP granule can lead to the volatilization of ammonia, particularly in alkaline soils, potentially causing seedling injury if placed too close to the seed[3]. Over time, the nitrification of ammonium to nitrate leads to a net acidic effect on the soil[3].

  • Crop Response: DAP is a widely effective fertilizer for a variety of crops, providing a significant boost to early root development and vegetative growth.

Stabilized this compound Phosphate (TAP) Composite:

  • Nutrient Availability: The patented formulation suggests a "continuous discharge of nutrient," implying a slow-release or controlled-release mechanism[2]. This could potentially lead to a more sustained supply of nitrogen and phosphorus to the crop throughout its growth cycle, improving nutrient use efficiency and reducing losses through leaching or volatilization.

  • Soil pH Effects: The high ammonia content would likely create a strongly alkaline zone around the granule upon dissolution. The inclusion of stabilizers is intended to manage the rate of ammonia release, which may mitigate the risk of ammonia toxicity to seedlings compared to a rapid release of a high concentration of ammonia. The long-term effect on soil pH would depend on the complete formulation and the rate of nitrification.

  • Crop Response: Theoretically, the controlled-release nature of a stabilized TAP composite could lead to improved crop yields and quality by matching nutrient availability more closely with the plant's demand curve. This could be particularly advantageous in sandy soils prone to leaching or for long-duration crops.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of a stabilized TAP composite fertilizer against DAP, a series of controlled greenhouse and field experiments are necessary. The following protocols outline a robust methodology for such a comparative study.

Experiment 1: Nutrient Release Characteristics

Objective: To determine and compare the rate of nitrogen and phosphorus release from DAP and the stabilized TAP composite fertilizer in a soil matrix.

Methodology:

  • Incubation Study:

    • Prepare soil columns using a representative agricultural soil.

    • Incorporate a precise amount of each fertilizer (DAP and stabilized TAP composite) into the top layer of separate soil columns. A control group with no fertilizer application should also be included.

    • Maintain the soil columns at a constant temperature and moisture level.

    • At regular intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), collect soil samples from different depths of the columns.

    • Analyze the soil samples for extractable ammonium (NH₄⁺-N), nitrate (NO₃⁻-N), and available phosphorus (e.g., using the Olsen or Bray-1 method).

  • Data Analysis:

    • Plot the concentration of available N and P over time for each fertilizer to generate nutrient release curves.

    • Statistically compare the release rates and patterns between the two fertilizers.

Experiment 2: Greenhouse Pot Study for Crop Growth and Nutrient Uptake

Objective: To evaluate the effect of DAP and stabilized TAP composite on the growth, biomass accumulation, and nutrient uptake of a model crop (e.g., wheat or corn) under controlled conditions.

Methodology:

  • Experimental Design:

    • Use a completely randomized design with multiple replications.

    • Treatments should include a control (no fertilizer), and multiple application rates of N and P from both DAP and the stabilized TAP composite to establish a dose-response curve.

  • Growth Conditions:

    • Grow plants in pots filled with a defined soil or soilless medium.

    • Maintain optimal conditions for light, temperature, and watering.

  • Data Collection:

    • Measure plant height and leaf area at regular intervals.

    • At the end of the vegetative growth stage and at maturity, harvest the above-ground biomass (shoots) and roots separately.

    • Determine the dry weight of the shoots and roots.

    • Analyze the dried plant tissues for total nitrogen and phosphorus concentration.

  • Calculations and Analysis:

    • Calculate nutrient uptake by multiplying the dry biomass by the respective nutrient concentration.

    • Determine the Nutrient Use Efficiency (NUE) for both fertilizers.

    • Statistically analyze the data to compare the effects of the two fertilizers on all measured parameters.

Experiment 3: Field Trial for Yield and Quality Assessment

Objective: To compare the performance of DAP and stabilized TAP composite fertilizer on the grain yield and quality of a selected crop under real-world agricultural conditions.

Methodology:

  • Experimental Design:

    • Use a randomized complete block design with several replications to account for field variability.

    • Treatments should be the same as in the greenhouse study (control and varying rates of both fertilizers).

  • Field Management:

    • Apply fertilizers at the time of sowing using appropriate application methods (e.g., banding or broadcasting).

    • Follow standard agronomic practices for the selected crop throughout the growing season.

  • Data Collection:

    • At maturity, harvest the grain from the central rows of each plot to avoid edge effects.

    • Determine the grain yield and adjust for moisture content.

    • Collect subsamples of grain for quality analysis (e.g., protein content, nutrient concentration).

  • Statistical Analysis:

    • Perform an analysis of variance (ANOVA) to determine the effect of fertilizer type and rate on yield and quality parameters.

    • Compare the agronomic efficiency of the two fertilizers.

Mandatory Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Fertilizer Comparison cluster_0 Phase 1: Nutrient Release Study cluster_1 Phase 2: Greenhouse Pot Study cluster_2 Phase 3: Field Trial cluster_3 Data Analysis & Comparison A1 Fertilizer Incorporation (DAP & Stabilized TAP) A2 Soil Column Incubation A1->A2 A3 Periodic Soil Sampling A2->A3 A4 N & P Analysis A3->A4 A5 Generate Release Curves A4->A5 D1 Statistical Analysis of All Data A5->D1 B1 Pot Setup with Treatments B2 Crop Growth & Monitoring B1->B2 B3 Biomass Harvest (Shoot & Root) B2->B3 B4 Plant Tissue Analysis (N & P) B3->B4 B5 Calculate Nutrient Uptake & NUE B4->B5 B5->D1 C1 Field Plot Establishment C2 Fertilizer Application C1->C2 C3 Crop Management C2->C3 C4 Grain Harvest & Yield Measurement C3->C4 C5 Grain Quality Analysis C4->C5 C5->D1 D2 Comparative Performance Evaluation D1->D2

Figure 1. Experimental Workflow for Fertilizer Comparison

Nutrient_Uptake_Pathway Figure 2. Simplified Plant Nutrient Sensing and Uptake Pathway cluster_soil Soil Environment cluster_root Root Cell Fertilizer Ammonium Phosphate (DAP or TAP) Ammonium Ammonium (NH₄⁺) Fertilizer->Ammonium Phosphate Phosphate (H₂PO₄⁻/HPO₄²⁻) Fertilizer->Phosphate Transporters Nutrient Transporters (e.g., AMT, PHT) Ammonium->Transporters Phosphate->Transporters Sensing Nutrient Sensing (Receptors/Sensors) Transporters->Sensing Signaling Signal Transduction (Kinase Cascades, etc.) Sensing->Signaling Signaling->Transporters Feedback Regulation Assimilation Nutrient Assimilation (e.g., GS/GOGAT, P-starvation responses) Signaling->Assimilation Growth Plant Growth & Development Assimilation->Growth

Figure 2. Simplified Plant Nutrient Sensing and Uptake Pathway

Conclusion

Diammonium Phosphate remains a cornerstone of phosphorus and nitrogen fertilization due to its high nutrient content, solubility, and proven efficacy. The concept of a stabilized this compound Phosphate composite fertilizer presents an intriguing alternative, with the theoretical potential for enhanced nutrient use efficiency through controlled release. However, the lack of robust, independent experimental data on the agronomic performance of such stabilized TAP formulations necessitates a cautious approach.

The experimental protocols outlined in this guide provide a framework for the rigorous, comparative evaluation required to ascertain the practical benefits of stabilized TAP composites. Such research is essential for drug development professionals and scientists seeking to innovate in the field of enhanced efficiency fertilizers and sustainable crop nutrition. Future studies should focus on direct comparisons of these fertilizer types across a range of soil types and cropping systems to fully elucidate their relative merits and demerits.

References

A Comparative Guide to HPLC Method Validation for Triammonium Compound Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triammonium compounds is a critical aspect of quality control and formulation analysis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of various HPLC methods, supported by experimental data, to aid in the selection and validation of the most suitable approach for your specific analytical needs.

Overview of HPLC Methods for this compound Compound Analysis

This compound compounds, being polar and often carrying a positive charge, present unique challenges for traditional reversed-phase (RP) HPLC. Their hydrophilic nature leads to poor retention on nonpolar stationary phases. To overcome this, several specialized HPLC techniques have been developed and validated. This guide focuses on the three most prominent methods:

  • Reversed-Phase HPLC with Ion-Pairing: This method enhances the retention of ionic compounds on traditional RP columns by introducing an ion-pairing reagent to the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a partially aqueous mobile phase to retain and separate polar analytes.[1]

  • Mixed-Mode Chromatography (MMC): This versatile technique employs stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange, allowing for the simultaneous analysis of compounds with diverse polarities.[2][3]

Comparative Analysis of HPLC Methods

The choice of an appropriate HPLC method depends on several factors, including the specific characteristics of the this compound compound, the sample matrix, and the desired analytical performance. The following table summarizes the key advantages and disadvantages of each method.

FeatureReversed-Phase with Ion-PairingHydrophilic Interaction Liquid Chromatography (HILIC)Mixed-Mode Chromatography (MMC)
Principle Forms a neutral ion-pair with the analyte, which is then retained by the nonpolar stationary phase.Partitioning of the polar analyte between a water-enriched layer on the polar stationary phase and a less polar mobile phase.[1]Utilizes a combination of retention mechanisms (e.g., reversed-phase and ion-exchange) on a single column.[3]
Advantages - Utilizes common C18 columns.- Well-established and widely understood.- Good for separating mixtures of ionizable and non-ionizable compounds.- Excellent retention of highly polar and charged compounds without ion-pairing reagents.[4]- Compatible with mass spectrometry (MS) due to the use of volatile mobile phases.[2]- Orthogonal selectivity to reversed-phase.- High versatility for separating complex mixtures of polar, nonpolar, and charged analytes in a single run.[2][5]- Tunable selectivity by adjusting mobile phase parameters like pH and ionic strength.[2]- MS-compatible.[2]
Disadvantages - Ion-pairing reagents can be aggressive to the column and HPLC system.- Often not compatible with MS detection.[6]- Method development can be complex and time-consuming.- Long column equilibration times.- Sensitive to mobile phase composition and water content.- Potential for peak shape issues if not properly optimized.- Analyte solubility in the highly organic mobile phase can be a limitation.[2]- Method development can be more complex due to multiple retention mechanisms.- Fewer stationary phase choices compared to traditional RP-HPLC.

Performance Data from Validated Methods

The following tables present a summary of validation parameters for the quantification of quaternary ammonium compounds (structurally similar to this compound compounds) using different HPLC methods, as reported in the scientific literature.

Reversed-Phase HPLC with Ion-Pairing

Analyte: Benzalkonium Chloride

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Data synthesized from multiple sources.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Analyte: Chlormequat (a quaternary ammonium compound)

Validation ParameterResult
Linearity (R²) > 0.997
Accuracy (% Recovery) 80 - 102%
Precision (%RSD) < 10%
Limit of Detection (LOD) 5 x 10⁻⁴ mg/kg
Limit of Quantification (LOQ) 0.002 mg/kg

Data from a study on chlormequat analysis in food matrices.[4]

Mixed-Mode Chromatography (MMC)

Analyte: Diquat and Paraquat (quaternary ammonium compounds)

Validation ParameterResult
Linearity (R²) Not Reported
Accuracy (% Recovery) Not Reported
Precision (%RSD) Not Reported
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

A study demonstrated baseline separation of these structurally similar compounds using MMC, which was not achievable with ion-pairing RP-HPLC.[7] Quantitative validation data was not provided in the abstract.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any HPLC method. Below are representative protocols for each of the discussed techniques.

Protocol for Reversed-Phase HPLC with Ion-Pairing

This protocol is based on a validated method for the analysis of benzalkonium chloride.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and a buffer solution containing an ion-pairing reagent (e.g., sodium dodecyl sulfate). The exact ratio and buffer composition need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

Method Validation Parameters:

  • Linearity: Prepare standard solutions of the this compound compound at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol for HILIC

This protocol is based on a method for the analysis of polar amine compounds.[4]

Instrumentation:

  • HPLC or UHPLC system with a mass spectrometer (MS) detector.

Chromatographic Conditions:

  • Column: HILIC stationary phase (e.g., amide or silica-based), 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium formate, pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous portion.

  • Flow Rate: 0.3 mL/min

  • Detection: MS/MS in positive ion mode

  • Injection Volume: 5 µL

Method Validation:

  • Follow a similar validation strategy as outlined in the reversed-phase protocol, adapting the parameters to the specific requirements of HILIC and MS detection.

Protocol for Mixed-Mode Chromatography

This protocol is based on the analysis of ionic liquids, which contain bulky cations similar to this compound compounds.[8]

Instrumentation:

  • HPLC system with UV and/or Evaporative Light Scattering Detector (ELSD) or MS.

Chromatographic Conditions:

  • Column: Mixed-mode stationary phase (e.g., Obelisc R)

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate). The pH and buffer concentration are critical parameters for optimizing selectivity.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, ELSD, or MS

  • Injection Volume: 10 µL

Method Validation:

  • The validation approach should be comprehensive, considering the dual retention mechanisms. The robustness of the method with respect to mobile phase pH and ionic strength should be thoroughly evaluated.

Visualizing the HPLC Method Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Development_and_Validation cluster_dev Method Development cluster_val Method Validation Dev_Start Define Analytical Target Profile Column_Selection Select Column (RP, HILIC, MMC) Dev_Start->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase Column_Selection->Mobile_Phase_Opt Detection_Opt Optimize Detector Settings Mobile_Phase_Opt->Detection_Opt Specificity Specificity Detection_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Robustness_Testing_Factors Robustness Robustness Testing Mobile_Phase Mobile Phase Composition (± % Organic) Robustness->Mobile_Phase pH Mobile Phase pH (± 0.1-0.2 units) Robustness->pH Flow_Rate Flow Rate (± 5-10%) Robustness->Flow_Rate Column_Temp Column Temperature (± 5°C) Robustness->Column_Temp Wavelength Detection Wavelength (± 2 nm) Robustness->Wavelength

Caption: Key factors to vary during robustness testing.

Conclusion

The selection of an appropriate HPLC method for the quantification of this compound compounds is a critical decision that impacts the accuracy, reliability, and efficiency of analytical testing.

  • Reversed-phase HPLC with ion-pairing is a well-established technique but suffers from limitations, particularly its incompatibility with MS.

  • HILIC is an excellent choice for highly polar compounds and offers good MS compatibility, making it a powerful tool for modern analytical laboratories.[2][4]

  • Mixed-mode chromatography provides the highest degree of flexibility, enabling the separation of complex mixtures with varying polarities in a single run.[2][3][5]

A thorough validation of the chosen method is mandatory to ensure its suitability for its intended purpose. By carefully considering the principles, advantages, and disadvantages of each technique, and by following a rigorous validation protocol, researchers can confidently and accurately quantify this compound compounds in their samples.

References

Triammonium Hexafluorosilicate: An Evaluation as an Alternative Fluoride Source in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluoride source is a critical decision in the synthesis of fluorinated organic molecules. An ideal reagent should offer high reactivity, selectivity, and yield, while also being cost-effective and safe to handle. This guide provides a comparative overview of common nucleophilic fluoride sources and evaluates the potential of triammonium hexafluorosilicate as an alternative, based on available data.

Comparison of Common Nucleophilic Fluoride Sources

The selection of a fluoride source for a nucleophilic fluorination reaction is a crucial step in the synthesis of a wide range of pharmaceuticals and agrochemicals. The reactivity of the fluoride anion is highly dependent on its counter-ion and the solvent system used. Below is a summary of the most frequently employed nucleophilic fluoride sources.

Fluoride SourceFormulaCommon ApplicationsAdvantagesDisadvantages
Alkali Metal Fluorides
Potassium FluorideKFHalogen exchange (Halex) reactions, fluorination of alkyl halides and sulfonates.Inexpensive, readily available.Low solubility in organic solvents, requires high temperatures and/or phase-transfer catalysts. Highly basic, can lead to elimination side reactions.
Cesium FluorideCsFHalex reactions, fluorination of sensitive substrates.More soluble and reactive than KF, allows for milder reaction conditions.More expensive and hygroscopic than KF.
Quaternary Ammonium Fluorides
Tetrabutylammonium FluorideTBAFDeoxyfluorination, desilylation, fluorination of alkyl halides and sulfonates.High solubility in organic solvents, high reactivity.Hygroscopic, can promote elimination and hydrolysis, thermally unstable (Hoffmann elimination).
Hydrogen Fluoride Complexes
Olah's ReagentHF/PyridineHydrofluorination of alkenes and alkynes, fluorination of alcohols.Powerful fluorinating agent.Highly corrosive and toxic, difficult to handle.
Triethylamine TrihydrofluorideEt₃N·3HFDeoxyfluorination, hydrofluorination.Easier to handle than HF/Pyridine, commercially available.Still corrosive and requires careful handling.
Organic Fluorinating Agents
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃Deoxyfluorination of alcohols and aldehydes.Effective for a wide range of substrates.Thermally unstable, can be explosive, moisture sensitive.
Deoxo-Fluor®(MeOCH₂CH₂)₂NSF₃Deoxyfluorination of alcohols.More thermally stable than DAST.Expensive, moisture sensitive.

Potential of this compound Hexafluorosilicate

This compound hexafluorosilicate is a source of fluoride ions and could theoretically be employed in nucleophilic fluorination reactions. Its solubility in polar apathetic solvents like DMSO and DMF would be a key factor in its applicability. The presence of the ammonium counterion might influence the reactivity and selectivity of the fluoride ion. One potential advantage could be its ease of handling as a solid compared to highly hygroscopic or volatile reagents. However, without experimental data, its efficacy remains speculative.

Experimental Protocols

Due to the lack of specific literature on the use of this compound hexafluorosilicate as a nucleophilic fluorinating agent in organic synthesis, a representative protocol using a well-established fluoride source is provided below for the fluorination of an alkyl bromide.

Representative Nucleophilic Fluorination of an Alkyl Bromide using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • Alkyl bromide (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)

  • Anhydrous acetonitrile (5 mL)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask equipped with a stir bar, add the alkyl bromide (1.0 mmol).

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile (5 mL).

  • Add the TBAF solution in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired fluoroalkane.

Reaction Mechanism and Workflow

The fundamental mechanism for nucleophilic fluorination of alkyl halides is the Sₙ2 (bimolecular nucleophilic substitution) reaction. The fluoride ion acts as a nucleophile, attacking the carbon atom bearing the leaving group (e.g., bromide) and displacing it in a single, concerted step.

SN2_Fluorination cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products F F⁻ TS [F⋅⋅⋅R⋅⋅⋅X]⁻ F->TS Nucleophilic Attack AlkylHalide R-X AlkylHalide->TS AlkylFluoride R-F TS->AlkylFluoride Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: General Sₙ2 mechanism for nucleophilic fluorination.

The experimental workflow for a typical nucleophilic fluorination reaction is outlined below.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reactants Add Substrate and Anhydrous Solvent start->reactants reagent Add Fluoride Source reactants->reagent reaction Heat and Stir Reaction Mixture reagent->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Work-up and Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for nucleophilic fluorination.

Conclusion

While this compound hexafluorosilicate presents an intriguing possibility as a fluoride source due to its solid nature and potential for easier handling, the lack of published experimental data on its performance in nucleophilic fluorination reactions in organic synthesis makes it difficult to recommend as a direct alternative to well-established reagents at this time. Further research is required to elucidate its reactivity, selectivity, and substrate scope. For current synthetic needs, researchers are advised to select from the range of commercially available and well-documented fluoride sources, carefully considering the specific requirements of their reaction and the safety implications of each reagent.

A Comparative Guide to the Chelating Efficacy of Triammonium Citrate and EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical and biomedical research, the selection of an appropriate chelating agent is paramount for a multitude of applications, ranging from heavy metal detoxification and drug formulation to industrial water treatment and cleaning.[1][2] Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, revered for its potent and broad-spectrum metal-binding capabilities.[3][4] However, alternatives such as triammonium citrate are gaining traction due to their distinct chemical properties and potential advantages in specific contexts.[1][5] This guide provides an objective comparison of the chelating efficacy of this compound citrate and EDTA, supported by quantitative data and detailed experimental protocols.

Unveiling the Chelators: A Molecular Overview

EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand, meaning it can form six bonds with a single metal ion.[6] This multi-pronged "claw-like" grip, a phenomenon known as the chelate effect, results in the formation of exceptionally stable, water-soluble metal complexes.[4][7] Its structure, featuring four carboxylate groups and two nitrogen atoms, allows it to sequester a wide array of di- and trivalent metal ions with high affinity.[8]

This compound citrate , the tribasic ammonium salt of citric acid, also functions as a chelating agent.[1] The citrate molecule, a tricarboxylic acid, can bind to metal ions through its carboxylate groups. While it is a weaker chelator than EDTA, it demonstrates effective binding with several metal ions, most notably iron, calcium, and magnesium.[1][5]

Quantitative Comparison of Chelating Efficacy

The efficacy of a chelating agent is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger and more stable complex formed between the chelating agent and the metal ion.[9] The following table summarizes the log K values for the formation of 1:1 metal-ligand complexes with EDTA and citrate.

Disclaimer: The stability constants for this compound citrate are not as extensively documented as those for citric acid/citrate. The values for citrate are used here as a close approximation for the chelating behavior of this compound citrate. The experimental conditions for determining these constants can vary, affecting the absolute values.

Metal Ionlog K (EDTA)log K (Citrate)
Ca²⁺10.65[10]3.5
Mg²⁺8.72.8
Fe²⁺14.33.2
Fe³⁺25.1[11]11.4
Cu²⁺18.8[7]6.1
Zn²⁺16.55.0
Pb²⁺18.06.5
Al³⁺16.4[10]7.9

Note: Stability constants are pH-dependent. The values presented are generally at or near neutral pH.

As the data indicates, EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to citrate. This superior binding affinity is a direct result of its hexadentate nature and the pronounced chelate effect.

Experimental Protocols for Efficacy Determination

To empirically compare the chelating efficacy of this compound citrate and EDTA, a spectrophotometric assay using an indicator ligand is a common and effective method. The following protocol is based on the well-established ferrozine assay for the determination of iron (II) chelation.[12]

Protocol: Comparative Iron (II) Chelation Assay using Ferrozine

1. Principle:

This assay is a competitive binding experiment. Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm. In the presence of a competing chelating agent (this compound citrate or EDTA), the formation of the Fe²⁺-ferrozine complex is inhibited, leading to a decrease in absorbance. The degree of this inhibition is proportional to the chelating efficacy of the test compound.

2. Materials and Reagents:

  • This compound citrate

  • EDTA (disodium salt)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine)

  • HEPES buffer (or another suitable buffer, pH 7.4)

  • Deionized water

  • UV-Vis spectrophotometer and cuvettes (or a microplate reader)

3. Solution Preparation:

  • FeSO₄ Solution (2 mM): Dissolve an appropriate amount of FeSO₄·7H₂O in deionized water. Prepare this solution fresh.

  • Ferrozine Solution (5 mM): Dissolve ferrozine in deionized water.

  • Chelating Agent Stock Solutions (e.g., 10 mM): Prepare stock solutions of this compound citrate and EDTA in HEPES buffer.

  • Working Solutions: Prepare a series of dilutions of the this compound citrate and EDTA stock solutions in HEPES buffer.

4. Assay Procedure:

  • To a microcentrifuge tube or a well of a microplate, add 50 µL of the chelating agent working solution (or buffer for the control).

  • Add 50 µL of the 2 mM FeSO₄ solution and mix well.

  • Incubate the mixture at room temperature for 10 minutes to allow for the chelation of iron to occur.

  • Add 100 µL of the 5 mM ferrozine solution to initiate the color-forming reaction. Mix thoroughly.

  • Incubate at room temperature for another 10 minutes.

  • Measure the absorbance of the solution at 562 nm.

5. Data Analysis:

The percentage of iron chelation is calculated using the following formula:

Where:

  • A_control is the absorbance of the solution containing only the buffer, FeSO₄, and ferrozine.

  • A_sample is the absorbance of the solution containing the chelating agent, FeSO₄, and ferrozine.

By comparing the percentage of chelation at various concentrations, a dose-response curve can be generated for both this compound citrate and EDTA, allowing for a direct comparison of their efficacy.

Visualizing the Chelation Process

The following diagrams, generated using the DOT language, illustrate the fundamental chelation mechanisms and a typical experimental workflow.

ChelationMechanisms cluster_EDTA EDTA Chelation cluster_Citrate This compound Citrate Chelation EDTA EDTA (Hexadentate) Metal_EDTA Stable Metal-EDTA Complex (5 Chelate Rings) EDTA->Metal_EDTA Strong Binding Metal1 Metal Ion Metal1->Metal_EDTA Citrate Citrate (Tridentate) Metal_Citrate Less Stable Metal-Citrate Complex Citrate->Metal_Citrate Weaker Binding Metal2 Metal Ion Metal2->Metal_Citrate

Caption: Comparative chelation mechanisms of EDTA and Citrate.

FerrozineAssayWorkflow A Prepare Chelator Solutions (EDTA and this compound Citrate) B Add FeSO4 Solution A->B C Incubate (Chelation Reaction) B->C D Add Ferrozine Solution C->D E Incubate (Color Development) D->E F Measure Absorbance at 562 nm E->F G Calculate Chelating Efficacy F->G

Caption: Workflow for the Ferrozine-based iron chelation assay.

Conclusion

The experimental data and established stability constants unequivocally demonstrate that EDTA is a more potent chelating agent than this compound citrate for a wide range of metal ions. The hexadentate structure of EDTA allows for the formation of highly stable, five-membered chelate rings, a structural advantage that citrate does not possess to the same extent.

However, the choice of a chelating agent is not solely dictated by its binding strength. Factors such as pH of the medium, potential toxicity, biodegradability, and the specific metal ion to be targeted are crucial considerations. This compound citrate, being a salt of a naturally occurring acid, may be preferred in applications where biocompatibility and environmental impact are of primary concern. For applications demanding the strongest possible sequestration of metal ions, particularly in cases of heavy metal poisoning or in analytical chemistry, EDTA remains the superior choice. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on the specific requirements of their work.

References

Purity Under the Microscope: A Comparative Guide to Triammonium Phosphate Analysis Using Powder X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of powder X-ray diffraction (PXRD) with other analytical techniques for the purity assessment of triammonium phosphate, a compound valued in various industrial and pharmaceutical applications. Detailed experimental protocols and supporting data are presented to offer a practical resource for laboratory settings.

This compound phosphate ((NH₄)₃PO₄) is known for its inherent instability, readily releasing ammonia to form diammonium hydrogen phosphate ((NH₄)₂HPO₄) and subsequently monoammonium phosphate (NH₄H₂PO₄). This characteristic makes purity assessment challenging and crucial. PXRD offers a rapid and non-destructive method to identify and quantify crystalline phases, making it a powerful tool for evaluating the purity of this compound phosphate.

Unveiling Crystalline Identity: The Power of PXRD

Powder X-ray diffraction works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline substance produces a unique diffraction pattern, acting as a "fingerprint" for identification. For this compound phosphate, this technique allows for the direct detection of its common crystalline impurities.

A key challenge in the PXRD analysis of this compound phosphate is the lack of a standard reference pattern in the Powder Diffraction File (PDF) database. However, crystallographic studies have determined that this compound phosphate trihydrate crystallizes in a monoclinic system with the space group P2₁/c[1]. This information allows for the simulation of a theoretical PXRD pattern from its Crystallographic Information File (CIF), which can then be used as a reference standard.

Experimental Protocol: PXRD Analysis of this compound Phosphate

A standard protocol for the PXRD analysis of this compound phosphate is outlined below.

1. Sample Preparation:

  • Gently grind the this compound phosphate sample to a fine, homogenous powder using an agate mortar and pestle.

  • Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface to minimize preferred orientation of the crystals.

2. Instrumental Parameters:

  • Instrument: A laboratory powder X-ray diffractometer.

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å).

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 10° to 60°.

  • Step Size: 0.02°.

  • Scan Speed: 1°/minute.

3. Data Analysis:

  • The collected diffraction pattern is compared against a simulated reference pattern of pure this compound phosphate trihydrate and the experimental patterns of potential impurities such as diammonium hydrogen phosphate and monoammonium phosphate.

  • Quantitative phase analysis can be performed using the Rietveld refinement method, which involves a least-squares fitting of a calculated diffraction profile to the experimental data. This method can determine the weight percentage of each crystalline phase present in the sample.

A Comparative Look: PXRD vs. Alternative Techniques

While PXRD is a powerful tool for identifying and quantifying crystalline impurities, a comprehensive purity assessment often benefits from the integration of multiple analytical techniques.

Technique Principle Information Provided Advantages Limitations
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by crystalline structures.Identification and quantification of crystalline phases.Non-destructive, rapid, provides information on polymorphism.Not suitable for amorphous content, quantification can be complex (Rietveld).
Ion Chromatography (IC) Separation of ions based on their affinity for a stationary phase.Quantification of ammonium (NH₄⁺) and phosphate (PO₄³⁻) ions.High sensitivity and selectivity for ionic species.Does not provide information on the crystalline form, requires sample dissolution.
Elemental Analysis Combustion of the sample to convert elements into detectable gases.Determination of the weight percentage of nitrogen (N) and phosphorus (P).Provides accurate elemental composition.Does not distinguish between different phosphate salts, destructive.
Quantitative Nuclear Magnetic Resonance (qNMR) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Quantification of the active pharmaceutical ingredient and impurities with NMR-active nuclei.Highly accurate and precise for quantification, can be a primary ratio method.Requires suitable internal standards, can be complex to set up and validate.

Visualizing the Workflow

To better understand the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationships involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_pxrd_analysis PXRD Analysis cluster_data_processing Data Processing & Analysis cluster_results Results start This compound Phosphate Sample grinding Grinding start->grinding packing Sample Holder Packing grinding->packing instrument PXRD Instrument packing->instrument data_collection Data Collection instrument->data_collection phase_id Phase Identification data_collection->phase_id quant_analysis Quantitative Analysis (Rietveld Refinement) phase_id->quant_analysis purity_report Purity Report quant_analysis->purity_report logical_relationship cluster_objective Purity Assessment Objective cluster_methods Analytical Methods cluster_information Information Obtained cluster_decision Decision objective Determine Purity of This compound Phosphate pxrd Powder X-ray Diffraction objective->pxrd ic Ion Chromatography objective->ic ea Elemental Analysis objective->ea qnmr Quantitative NMR objective->qnmr crystalline_purity Crystalline Phase Identity & Quantification pxrd->crystalline_purity ionic_composition Ammonium & Phosphate Concentration ic->ionic_composition elemental_composition Nitrogen & Phosphorus Content ea->elemental_composition absolute_purity Absolute Molar Purity qnmr->absolute_purity decision Acceptance or Rejection of the Batch crystalline_purity->decision ionic_composition->decision elemental_composition->decision absolute_purity->decision

References

A Head-to-Head Battle: Triammonium-Based vs. Halogenated Flame Retardants in Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive performance evaluation for researchers, scientists, and drug development professionals.

The selection of an appropriate flame retardant is a critical consideration in the development of polymer-based materials across a myriad of industries. This guide provides an objective comparison of the performance of two major classes of flame retardants: triammonium-based systems, primarily represented by ammonium polyphosphate (APP), and traditional halogenated flame retardants. This comparison is based on key industry-standard tests: Limiting Oxygen Index (LOI), UL 94 vertical burn test, and Thermogravimetric Analysis (TGA), offering a clear perspective on their respective efficiencies and mechanisms of action.

Quantitative Performance Evaluation

The efficacy of flame retardants is best understood through quantitative data. The following table summarizes the performance of this compound-based and halogenated flame retardants in various polymer matrices. It is important to note that a direct, universal comparison is challenging due to variations in polymer types, flame retardant loading levels, and the presence of synergistic agents in different studies. However, the data presented provides a representative overview of their performance.

Polymer MatrixFlame Retardant SystemLoading (%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (Thickness)Key TGA Observations
Polypropylene (PP)Modified Ammonium Polyphosphate (KAPP)2027.6V-0Promotes carbon formation in the cohesive phase.
Epoxy ResinAmmonium Polyphosphate (APP) with CoSA synergist529.4V-0Catalytic effect on the decomposition of both APP and the epoxy resin.
Polyamide 66 (PA66)Brominated Epoxy with Antimony Trioxide (Br/Sb)Not SpecifiedSignificant IncreaseV-0Shifts the degradation temperature 100°C lower.[1]

Delving into the Mechanisms of Flame Retardancy

The divergent performance of these two classes of flame retardants stems from their fundamentally different mechanisms of action, which can be categorized into gas phase and condensed phase inhibition.

This compound-Based Flame Retardants (e.g., Ammonium Polyphosphate): A Condensed Phase Approach

This compound-based flame retardants, such as ammonium polyphosphate, primarily operate in the condensed phase (the solid polymer). Upon heating, they decompose to produce phosphoric acid. This acid acts as a catalyst, promoting the dehydration and charring of the polymer. The resulting char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and reducing the release of flammable volatile gases.

dot

G cluster_0 Condensed Phase Heat Heat Polymer_FR Polymer + this compound FR Heat->Polymer_FR Decomposition Decomposition of FR Polymer_FR->Decomposition Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Char_Formation Catalytic Charring of Polymer Phosphoric_Acid->Char_Formation Insulating_Barrier Insulating Char Layer Char_Formation->Insulating_Barrier Reduced_Fuel Reduced Flammable Volatiles Insulating_Barrier->Reduced_Fuel Blocks Heat & Mass Transfer

Mechanism of this compound-Based Flame Retardants

Halogenated Flame Retardants: Dominating the Gas Phase

In contrast, halogenated flame retardants exert their primary influence in the gas phase (the flame itself). When the polymer burns, it releases flammable gases. The halogenated flame retardant also decomposes, releasing halogen radicals (e.g., bromine or chlorine radicals). These radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the combustion chain reaction in the flame. By interrupting this cycle, the flame is suppressed.

dot

G cluster_1 Gas Phase Burning_Polymer Burning Polymer Flammable_Gases Flammable Gases Burning_Polymer->Flammable_Gases Combustion_Radicals High-Energy Radicals (H•, OH•) Flammable_Gases->Combustion_Radicals In Flame Halogenated_FR Halogenated FR Halogen_Radicals Halogen Radicals (X•) Halogenated_FR->Halogen_Radicals Quenching Radical Scavenging Halogen_Radicals->Quenching Combustion_Radicals->Quenching Flame_Suppression Flame Suppression Quenching->Flame_Suppression

Mechanism of Halogenated Flame Retardants

Experimental Protocols: The Foundation of Performance Evaluation

The data presented in this guide is derived from standardized testing methodologies crucial for assessing the flammability of materials.

1. Limiting Oxygen Index (LOI) Test

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented test specimen.

  • Procedure:

    • The specimen is mounted vertically inside the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited.

    • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning is found.

  • Standard: ASTM D2863, ISO 4589.

2. UL 94 Vertical Burn Test

  • Principle: This test evaluates the burning characteristics of a vertically oriented polymer specimen after the application of a small flame. Materials are classified as V-0, V-1, or V-2 based on their self-extinguishing time, dripping behavior, and whether the drips ignite a cotton ball placed below. V-0 is the most stringent classification.

  • Apparatus: A test chamber, a Bunsen burner, a specimen holder, and a cotton ball.

  • Procedure:

    • A rectangular test specimen is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is immediately reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

    • Observations are made regarding whether flaming drips ignite the cotton placed below the specimen.

  • Classification Criteria:

    • V-0: Afterflame time for each individual specimen ≤ 10 seconds; total afterflame time for 5 specimens ≤ 50 seconds; no flaming drips that ignite the cotton.

    • V-1: Afterflame time for each individual specimen ≤ 30 seconds; total afterflame time for 5 specimens ≤ 250 seconds; no flaming drips that ignite the cotton.

    • V-2: Afterflame time for each individual specimen ≤ 30 seconds; total afterflame time for 5 specimens ≤ 250 seconds; flaming drips that ignite the cotton are allowed.

3. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability of the material and the effectiveness of the flame retardant in promoting char formation.

  • Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small, accurately weighed sample is placed in the sample pan.

    • The furnace is heated at a controlled rate.

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as mass versus temperature, and the derivative of this curve (DTG) shows the rate of mass loss.

  • Data Interpretation: A higher residual mass at elevated temperatures indicates greater char formation and, consequently, a more effective condensed phase flame retardant. The onset of degradation temperature can also be determined.

dot

G Start Start Sample_Preparation Sample Preparation Start->Sample_Preparation LOI_Test Limiting Oxygen Index (LOI) Test Sample_Preparation->LOI_Test UL94_Test UL 94 Vertical Burn Test Sample_Preparation->UL94_Test TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Preparation->TGA_Analysis Data_Collection Data Collection & Analysis LOI_Test->Data_Collection UL94_Test->Data_Collection TGA_Analysis->Data_Collection Performance_Evaluation Performance Evaluation Data_Collection->Performance_Evaluation

General Experimental Workflow for Flame Retardant Evaluation

Conclusion

The choice between this compound-based and halogenated flame retardants is a multifaceted decision that requires careful consideration of performance requirements, regulatory landscapes, and environmental impact. This compound-based flame retardants, like ammonium polyphosphate, offer an effective halogen-free alternative, primarily acting in the condensed phase to promote char formation. Halogenated flame retardants, on the other hand, are highly efficient in the gas phase, interrupting the combustion cycle. While they have historically been very effective, concerns over their environmental and health impacts have led to increased scrutiny and restrictions.

For researchers and professionals in material development, a thorough understanding of the underlying mechanisms and a careful evaluation of performance data from standardized tests are paramount. This guide provides a foundational understanding to aid in the selection of the most appropriate flame retardant strategy for a given application, balancing fire safety with other critical material properties and regulatory compliance.

References

A Comparative Guide to the Structural Validation of Triammonium Complexes using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of polyammonium compounds is a critical step in various fields, including coordination chemistry, materials science, and drug development. Triammonium complexes, in particular, serve as important building blocks for macrocyclic and chelating agents. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two powerful and complementary analytical techniques for the unambiguous structural validation of these molecules. This guide provides a comparative overview of the spectroscopic features of two common this compound complexes, 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl) and Tris(2-aminoethyl)amine trihydrochloride (tren·3HCl), and details the experimental protocols for their characterization.

Spectroscopic Data Comparison

The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for TACN·3HCl and tren·3HCl. This quantitative data allows for a direct comparison of their structural features.

Spectroscopic Parameter1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)Tris(2-aminoethyl)amine trihydrochloride (tren·3HCl)
¹H NMR (D₂O, 400 MHz) δ 3.55 (s, 12H)δ 3.50 (t, J = 6.8 Hz, 6H), 3.32 (t, J = 6.8 Hz, 6H)
¹³C NMR (D₂O, 100 MHz) δ 41.5δ 45.8, 35.2
Key IR Bands (KBr, cm⁻¹) ~3000-2800 (N-H⁺ stretch), ~1600 & ~1500 (N-H⁺ bend)~3000-2800 (N-H⁺ stretch), ~1600 & ~1500 (N-H⁺ bend)

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are crucial for accurate structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the this compound complex.

Materials:

  • This compound complex sample (5-10 mg)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tube (5 mm)

  • Micropipette

Procedure:

  • Accurately weigh 5-10 mg of the this compound salt and dissolve it in 0.6-0.7 mL of D₂O directly in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a micropipette.

  • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of D₂O.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).

  • Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the ammonium N-H bonds.

Materials:

  • This compound complex sample (~1-2 mg)

  • Potassium bromide (KBr, FT-IR grade)

  • Agate mortar and pestle

  • Pellet press

  • IR spectrometer

Procedure:

  • Place approximately 100 mg of dry KBr powder into an agate mortar.

  • Add ~1-2 mg of the this compound salt sample to the mortar.

  • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the collar of a pellet press.

  • Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the press.

  • Place the pellet in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Baseline correct and label the significant peaks in the resulting spectrum.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a this compound complex using NMR and IR spectroscopy.

Structural_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Unknown this compound Complex Sample Prep_NMR Dissolve in D₂O Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration Acq_NMR->Analyze_NMR Analyze_IR Analyze Vibrational Frequencies (N-H, C-H) Acq_IR->Analyze_IR Compare Compare with Reference Data/ Expected Structure Analyze_NMR->Compare Analyze_IR->Compare Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed Data Matches Structure_Inconsistent Structure Inconsistent Compare->Structure_Inconsistent Data Mismatches Further_Analysis Further Analysis Required (e.g., Mass Spectrometry, X-ray) Structure_Inconsistent->Further_Analysis

Caption: Workflow for this compound complex structural validation.

Interpretation of Spectroscopic Data

NMR Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of TACN·3HCl shows a single sharp peak, indicating that all twelve methylene protons are chemically equivalent due to the molecule's high symmetry. In contrast, tren·3HCl displays two distinct triplets, corresponding to the two non-equivalent sets of methylene protons in its less symmetrical structure. The integration of these peaks confirms the number of protons in each environment.

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum of TACN·3HCl exhibits a single resonance, confirming the equivalence of all six carbon atoms. The spectrum of tren·3HCl shows two signals, consistent with its two different carbon environments.

IR Spectroscopy:

The IR spectra of both this compound salts are characterized by strong, broad absorptions in the 3000-2800 cm⁻¹ region, which are characteristic of the N-H⁺ stretching vibrations in ammonium salts.[1] Additionally, bending vibrations for the N-H⁺ group typically appear around 1600 cm⁻¹ and 1500 cm⁻¹.[1] While the overall features are similar, subtle differences in the exact peak positions and shapes can be used to distinguish between different this compound complexes.

By combining the detailed structural information from NMR with the functional group identification from IR, researchers can confidently validate the structure of this compound complexes, ensuring the purity and identity of these important chemical entities.

References

A Comparative Analysis of Triammonium Salts for Promoting Protein Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high-quality protein crystals is a critical bottleneck in the determination of three-dimensional protein structures. The choice of precipitating agent is a key variable in this process. Among the various classes of precipitants, salts are widely used due to their ability to induce protein precipitation through the "salting-out" effect. This guide provides a comparative overview of the efficacy of three triammonium salts—this compound citrate, this compound phosphate, and this compound sulfate—in promoting protein crystal growth, supported by available experimental data and a detailed experimental protocol for their comparative evaluation.

The primary mechanism by which these salts promote crystallization is by reducing the solubility of the protein. In an aqueous solution, water molecules form hydration shells around the protein molecules, keeping them dissolved. When a high concentration of a salt is introduced, the salt ions compete with the protein for water molecules.[1] This effectively strips the hydration shell from the protein, increasing the strength of protein-protein interactions and leading to the formation of an ordered crystal lattice.[1][2] The effectiveness of different salts in this process is often generalized by the Hofmeister series, which ranks ions based on their ability to precipitate proteins.[3] Generally, ions that are strongly hydrated, such as sulfate and phosphate, are more effective at "salting out".[3]

Quantitative Comparison of Salt Efficacy

Direct comparative studies on the efficacy of the three this compound salts for protein crystallization are limited in the scientific literature. However, a seminal study by McPherson (2001) provides valuable insights into the success rates of various salts, including ammonium sulfate and ammonium phosphate, in a broad screening of 23 different proteins and viruses.[4][5] While this study utilized sodium citrate rather than this compound citrate, the citrate anion is a key component, and the data serves as the best available proxy for comparison. The results of this study are summarized below.

Precipitating SaltMacromolecules Crystallized (out of 23)Success Rate (%)Reference
Ammonium Sulfate 1147.8%[4][5]
Ammonium Phosphate 939.1%[4][5]
Sodium Citrate 1043.5%[4][5]

Note: Data is derived from the McPherson (2001) study, which screened 23 different macromolecules against 12 different salts at pH 7.2.[4][5] Sodium citrate is used as a proxy for this compound citrate.

From this broad screen, ammonium sulfate showed a slightly higher success rate compared to sodium citrate and ammonium phosphate.[4][5] It is important to note that the optimal precipitant is highly protein-dependent, and a salt that is effective for one protein may not be for another. Therefore, empirical screening of multiple precipitants is always recommended.

Experimental Protocol for Comparative Screening

This protocol outlines a general method for comparing the efficacy of this compound citrate, this compound phosphate, and this compound sulfate for crystallizing a target protein using the hanging drop vapor diffusion technique.

1. Materials and Reagents:

  • Purified target protein at a suitable concentration (typically 5-20 mg/mL) in a low ionic strength buffer.

  • Stock solutions of precipitating agents:

    • 2.0 M this compound Citrate, pH 7.0

    • 2.0 M this compound Phosphate, pH 7.0

    • 4.0 M this compound Sulfate, pH 7.0

  • Buffering agents (e.g., Tris-HCl, HEPES) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

  • Pipettes and tips.

  • Microscope for observing crystals.

2. Procedure:

  • Preparation of Reservoir Solutions:

    • For each of the three this compound salts, prepare a series of reservoir solutions by mixing the salt stock solution with a buffer and water to achieve a range of final salt concentrations (e.g., 1.0 M, 1.2 M, 1.4 M, 1.6 M, 1.8 M, 2.0 M for citrate and phosphate; 2.0 M, 2.4 M, 2.8 M, 3.2 M, 3.6 M, 4.0 M for sulfate) at different pH values.

    • Pipette 500 µL of each reservoir solution into the wells of the 24-well crystallization plates.

  • Hanging Drop Setup:

    • On a clean, siliconized cover slip, pipette 1 µL of the target protein solution.

    • Pipette 1 µL of the corresponding reservoir solution into the protein drop.

    • Carefully invert the cover slip and place it over the corresponding well, ensuring an airtight seal with grease or vacuum seal.

    • Repeat this for all prepared reservoir conditions.

  • Incubation and Observation:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Periodically (e.g., daily for the first week, then weekly) observe the drops under a microscope for the formation of crystals.

    • Document the results, noting the conditions (salt type, salt concentration, pH) that produce crystals, as well as the morphology and size of the crystals.

  • Optimization (if necessary):

    • If initial screening yields promising conditions (e.g., microcrystals or precipitate), further optimization can be performed by fine-tuning the salt concentration, protein concentration, and pH around those initial "hit" conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for comparing the efficacy of the different this compound salts.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_outcome Outcome Prot_Prep Purified Protein (5-20 mg/mL) Hanging_Drop Prepare Hanging Drops (1µL Protein + 1µL Reservoir) Prot_Prep->Hanging_Drop Salt_Stocks This compound Salt Stocks (Citrate, Phosphate, Sulfate) Setup_Plates Setup 24-Well Plates (Varying Salt Conc. & pH) Salt_Stocks->Setup_Plates Setup_Plates->Hanging_Drop Incubate Incubate at Constant Temperature Hanging_Drop->Incubate Observe Microscopic Observation Incubate->Observe Analyze Analyze Crystal (Size, Morphology) Observe->Analyze Hit Crystal Hit Analyze->Hit Success No_Hit No Crystals Analyze->No_Hit Failure Optimize Optimize Conditions Hit->Optimize No_Hit->Salt_Stocks Adjust Parameters

Caption: Experimental workflow for comparing this compound salts in protein crystallization.

This guide provides a framework for the systematic comparison of this compound citrate, this compound phosphate, and this compound sulfate as precipitating agents for protein crystallization. While broad screening data suggests a slight advantage for ammonium sulfate, the optimal salt is ultimately protein-specific, underscoring the importance of empirical testing as outlined in the provided protocol.

References

A Comparative Guide to Triammonium Phosphate and Monoammonium Phosphate in Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two ammonium phosphate fertilizers, detailing their chemical properties, performance, and practical applications in agriculture. This guide is intended for researchers, scientists, and professionals in agricultural science and crop nutrient management.

Introduction

Ammonium phosphates are a cornerstone of modern agriculture, providing essential nitrogen (N) and phosphorus (P) to crops worldwide. Among the various formulations, monoammonium phosphate (MAP) is a widely used and stable granular fertilizer. Triammonium phosphate (TAP), while theoretically offering a higher nutrient content, presents significant stability challenges that have limited its widespread adoption as a standalone product. This guide provides a detailed comparison of this compound phosphate and monoammonium phosphate, examining their chemical characteristics, agronomic implications, and the available experimental data.

Chemical Properties and Stability

Monoammonium phosphate (NH₄H₂PO₄) is produced by reacting ammonia with phosphoric acid in a 1:1 molar ratio.[1][2] It is a stable compound, readily soluble in water, and dissolves to form a moderately acidic solution (pH 4-4.5), making it particularly suitable for neutral to high-pH soils.[1][2]

This compound phosphate ((NH₄)₃PO₄), in its pure form, is an inorganic salt with a higher proportion of ammonia.[3] However, pure TAP is inherently unstable at room temperature, readily evolving ammonia to decompose into diammonium phosphate (DAP).[1][3][4] This instability poses significant challenges for its manufacture, storage, and application as a conventional fertilizer.[3]

Recent innovations have explored the production of this compound phosphate composite fertilizers, where TAP is formed within a mixed slurry and stabilized.[5] This approach aims to harness the higher nitrogen content of a TAP-like material while mitigating its inherent instability.[5]

Comparative Data

The following table summarizes the key properties of monoammonium phosphate and provides inferred properties for a stabilized this compound phosphate-containing fertilizer, based on available information. Direct comparative data for a standalone TAP fertilizer is not widely available due to its instability.

PropertyMonoammonium Phosphate (MAP)This compound Phosphate (TAP) - Stabilized Composite (Inferred)
Chemical Formula NH₄H₂PO₄(NH₄)₃PO₄
Nutrient Content (Typical) 10-12% N, 48-61% P₂O₅[1][2]Higher N content than MAP or DAP
Solubility in Water High (370 g/L at 20°C)[1]High[3]
Effect on Soil pH Acidic (pH of solution is 4.0-4.5)[1]Expected to be alkaline upon dissolution
Agronomic Suitability Excellent for neutral to high-pH soils[1]Potentially suitable for acidic soils
Ammonia Volatilization Risk Low[1]Higher potential risk due to higher ammonia content
Commercial Availability Widely available as a granular fertilizer[1][2]Not commercially available as a pure, standalone fertilizer; may be a component of composite fertilizers[3][5]

Performance in Agricultural Applications

Monoammonium Phosphate (MAP):

MAP is a globally utilized phosphorus fertilizer due to its high nutrient content and excellent storage and handling properties.[1] Upon dissolution in the soil, it releases ammonium (NH₄⁺) and phosphate (H₂PO₄⁻) ions, both readily available for plant uptake.[1][2] The acidic reaction of MAP in the soil can be beneficial in neutral to alkaline soils, as it can help to solubilize micronutrients in the vicinity of the fertilizer granule, enhancing their availability to the plant.[1] Agronomic studies have consistently shown that MAP is an effective source of phosphorus for a wide range of crops.[1][2]

This compound Phosphate (TAP):

Due to the instability of pure TAP, there is a lack of direct, peer-reviewed field studies comparing its performance to MAP. However, based on its chemical composition, some performance characteristics can be inferred for a stabilized TAP-containing fertilizer. The higher proportion of ammonia would result in a higher nitrogen content compared to MAP. The dissolution of a TAP-based fertilizer would likely create an alkaline reaction in the soil, similar to diammonium phosphate (DAP). This would make it theoretically more suitable for acidic soils.

A patent for a this compound phosphate composite fertilizer suggests that by forming stable nutrient units, it can provide a continuous release of nutrients according to the crop's needs, potentially improving fertilizer use efficiency.[5] However, without independent experimental data, these claims are difficult to verify.

Experimental Methodologies

1. Soil Incubation Study for Nutrient Release:

  • Objective: To determine the rate and extent of phosphorus and nitrogen release from the fertilizer granules into the soil.

  • Protocol:

    • Select a representative soil type (e.g., calcareous, acidic).

    • Incorporate the phosphate fertilizers (MAP and the experimental TAP-composite) at a recommended application rate into soil subsamples.

    • Incubate the soil samples under controlled temperature and moisture conditions.

    • At set time intervals (e.g., 1, 7, 14, 30, 60 days), extract soil solution and analyze for available phosphate and ammonium concentrations using standard analytical methods such as colorimetry or ion chromatography.

2. Greenhouse Pot Study for Plant Growth Response:

  • Objective: To assess the impact of the fertilizers on early plant growth, nutrient uptake, and biomass accumulation.

  • Protocol:

    • Grow a test crop (e.g., maize, wheat) in pots filled with a nutrient-deficient soil.

    • Apply the different phosphate fertilizers at varying rates, including a zero-fertilizer control.

    • Maintain optimal growing conditions (light, water, temperature).

    • After a set growth period (e.g., 4-6 weeks), harvest the above-ground biomass.

    • Measure dry matter yield and analyze plant tissue for nitrogen and phosphorus content to determine nutrient uptake.

3. Field Trials for Crop Yield:

  • Objective: To evaluate the fertilizer performance under real-world agricultural conditions.

  • Protocol:

    • Establish a randomized complete block design field trial with multiple replications.

    • Apply the fertilizers at locally recommended rates for the selected crop.

    • Manage the crop according to standard agronomic practices.

    • At maturity, harvest the crop from each plot and determine the grain or biomass yield.

    • Collect soil and plant samples throughout the growing season for nutrient analysis.

Visualizing the Chemical Reactions in Soil

The following diagrams illustrate the differing chemical reactions of monoammonium phosphate and a hypothetical this compound phosphate upon dissolution in the soil solution.

MAP_Reaction MAP Monoammonium Phosphate (NH₄H₂PO₄) Soil_Water_MAP Soil Water MAP->Soil_Water_MAP Dissolves in Ammonium_MAP Ammonium (NH₄⁺) Soil_Water_MAP->Ammonium_MAP Releases Phosphate_MAP Dihydrogen Phosphate (H₂PO₄⁻) Soil_Water_MAP->Phosphate_MAP Releases Acidic_Zone Acidic Zone (pH ↓) Phosphate_MAP->Acidic_Zone Contributes to

Dissolution of Monoammonium Phosphate in Soil

TAP_Reaction TAP This compound Phosphate ((NH₄)₃PO₄) Soil_Water_TAP Soil Water TAP->Soil_Water_TAP Dissolves in Ammonium_TAP Ammonium (3 NH₄⁺) Soil_Water_TAP->Ammonium_TAP Releases Phosphate_TAP Phosphate (PO₄³⁻) Soil_Water_TAP->Phosphate_TAP Releases Alkaline_Zone Alkaline Zone (pH ↑) Phosphate_TAP->Alkaline_Zone Contributes to

Hypothetical Dissolution of this compound Phosphate in Soil

Conclusion

Monoammonium phosphate remains a staple in agricultural production due to its stability, high phosphorus content, and favorable acidic reaction in neutral to alkaline soils. While this compound phosphate theoretically offers a higher nutrient analysis, its inherent instability has prevented its use as a standalone fertilizer. The development of stabilized TAP-containing composite fertilizers may offer a way to utilize its high nutrient density, potentially providing a slow-release characteristic and suitability for acidic soils. However, a comprehensive evaluation of these novel formulations through rigorous, independent experimental trials is necessary to validate their agronomic performance and establish their place in sustainable nutrient management strategies. Currently, MAP remains the more reliable and widely documented choice for phosphorus fertilization.

References

A Comparative Guide to Greener Chelating Agents: Alternatives to Triammonium Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable laboratory and industrial practices has led to a critical examination of commonly used reagents, including chelating agents. Triammonium citrate, while effective in many applications, is facing increasing scrutiny due to environmental considerations. This guide provides a comprehensive comparison of greener, more biodegradable alternatives, offering a data-driven resource for selecting the most appropriate chelating agent for your research and development needs.

Executive Summary

Several promising biodegradable chelating agents have emerged as viable alternatives to traditional options. This guide focuses on the performance of four key alternatives: Glutamic-N,N-Diacetic Acid (GLDA) , Methylglycinediacetic Acid (MGDA) , Ethylenediamine-N,N'-disuccinic acid (EDDS) , and Iminodisuccinic Acid (IDS) , benchmarked against this compound citrate. These alternatives, derived from natural and renewable sources, offer significant advantages in terms of biodegradability and reduced environmental impact, without compromising on chelation efficiency.

Performance Comparison of Chelating Agents

The following table summarizes the key performance indicators for this compound citrate and its greener alternatives. The data has been compiled from various scientific studies and technical data sheets.

Chelating AgentChemical StructureKey Performance CharacteristicsBiodegradability (28 days)Toxicity Profile
This compound Citrate (NH₄)₃C₆H₅O₇Effective for metal ion control, particularly iron.[1]Readily biodegradable.[1]Low toxicity.[1]
GLDA (Glutamic-N,N-Diacetic Acid)C₉H₁₃NO₈Excellent chelating strength for a wide range of metal ions across a broad pH range.[1] Derived from renewable L-glutamic acid.[1]~60% (OECD 301D).[2]Low toxicity (LD₅₀ > 2000 mg/kg).[3]
MGDA (Methylglycinediacetic Acid)C₇H₁₁NO₆Strong complexing agent, stable at high temperatures and across a wide pH range.[4][5]89-100% (in 14 days).[5]Low toxicity.[6]
EDDS (Ethylenediamine-N,N'-disuccinic acid)C₁₀H₁₆N₂O₈High affinity for heavy metals, with the [S,S] stereoisomer being readily biodegradable.[7]High, especially the [S,S] isomer.[7]Low toxicity.[8]
IDS (Iminodisuccinic Acid)C₈H₁₁NO₈Good chelating ability for various metal ions and readily biodegradable.~80% (in 7 days).Low toxicity (LD₅₀ > 2000 mg/kg).

Metal Ion Stability Constants (Log K)

The stability constant (Log K) indicates the strength of the bond between a chelating agent and a metal ion. Higher values signify a more stable complex.

Metal IonThis compound Citrate (as Citrate)GLDAMGDAEDDSIDS
Ca²⁺ 3.56.47.04.65.2
Mg²⁺ 3.45.55.85.26.1
Cu²⁺ 6.113.113.918.313.1
Fe³⁺ 11.911.716.522.015.2
Mn²⁺ 3.77.68.410.67.7
Zn²⁺ 4.910.011.016.310.8

Note: Stability constants can vary with experimental conditions such as pH and ionic strength. The values presented are for comparative purposes.

Signaling Pathways and Experimental Workflows

To visualize the fundamental principle of chelation and the rationale for transitioning to greener alternatives, the following diagrams are provided.

ChelationProcess TriammoniumCitrate This compound Citrate StableComplex Stable, Soluble Metal Complex TriammoniumCitrate->StableComplex Chelates GLDA GLDA GLDA->StableComplex Chelates MGDA MGDA MGDA->StableComplex Chelates EDDS EDDS EDDS->StableComplex Chelates IDS IDS IDS->StableComplex Chelates MetalIon Metal Ion (e.g., Fe³⁺) MetalIon->StableComplex Binds to Biodegradation Biodegradation StableComplex->Biodegradation Environment Environment Biodegradation->Environment Benign Products

Fig. 1: Chelation process with traditional and greener agents.

ExperimentalWorkflow cluster_performance Performance Evaluation cluster_environmental Environmental Impact Assessment Potentiometric Potentiometric Titration (Stability Constants) DataAnalysis Data Analysis & Comparison Potentiometric->DataAnalysis Spectrophotometry UV-Vis Spectrophotometry (Metal Binding Capacity) Spectrophotometry->DataAnalysis OECD301D OECD 301D Test (Biodegradability) OECD301D->DataAnalysis ToxicityAssay Toxicity Assays (e.g., Acute Toxicity) ToxicityAssay->DataAnalysis ChelatingAgent Chelating Agent (e.g., GLDA, MGDA) ChelatingAgent->Potentiometric ChelatingAgent->Spectrophotometry ChelatingAgent->OECD301D ChelatingAgent->ToxicityAssay

Fig. 2: Experimental workflow for comparing chelating agents.

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted experimental methodologies. Below are summaries of the key protocols used to evaluate the performance and environmental impact of chelating agents.

Determination of Metal-Chelate Stability Constants (Potentiometric Titration)

This method is used to determine the stability constants of metal complexes.

Principle: A solution of the chelating agent (ligand) is titrated with a standard solution of a strong base in the presence and absence of a specific metal ion. The change in pH is monitored using a calibrated pH electrode. The difference in the titration curves is used to calculate the formation constants of the metal-ligand complexes.[6]

Procedure:

  • Solution Preparation: Prepare standardized solutions of the chelating agent, the metal salt (e.g., metal chloride or nitrate), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KCl or KNO₃) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Ligand-only titration: A known volume of the chelating agent solution, acidified with a known amount of strong acid, is titrated with the standardized base.

    • Metal-ligand titration: A known volume of the chelating agent solution, containing a known concentration of the metal ion and acidified with a known amount of strong acid, is titrated with the standardized base.

  • Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using computer programs (e.g., SUPERQUAD, HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal complexes.

Assessment of Biodegradability (OECD 301D - Closed Bottle Test)

This test evaluates the ready biodegradability of chemical substances in an aerobic aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a source like sewage treatment plant effluent and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[1][2][4]

Procedure:

  • Test Setup: A series of bottles are prepared containing:

    • Test substance and inoculum.

    • Inoculum only (blank control).

    • A readily biodegradable reference substance and inoculum (positive control).

  • Incubation: The sealed bottles are incubated in the dark at 20-24°C for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration in each bottle is measured at regular intervals.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) of the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[4]

Determination of Metal Binding Capacity

This method quantifies the maximum amount of a specific metal ion that can be chelated by a given amount of the chelating agent.

Principle: A known amount of the chelating agent is reacted with an excess of a metal ion solution. The unchelated metal ions are then quantified, and the amount of chelated metal is determined by difference.

Procedure:

  • Reaction: A solution of the chelating agent is mixed with a solution containing a known, excess concentration of the metal ion at a specific pH.

  • Separation (optional): In some methods, the free metal ions are separated from the metal-chelate complexes.

  • Quantification: The concentration of the unchelated (free) metal ion is determined using analytical techniques such as:

    • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To measure the total metal concentration in the supernatant after precipitation of the unchelated metal.

    • UV-Vis Spectrophotometry: By using a colorimetric indicator that reacts with the free metal ion to produce a colored complex that can be quantified.

  • Calculation: The metal binding capacity is calculated as the mass of metal chelated per mass of the chelating agent.

Conclusion

The transition to greener chelating agents is a critical step towards more sustainable scientific practices. GLDA, MGDA, EDDS, and IDS all present as highly effective and environmentally benign alternatives to this compound citrate and other traditional chelating agents like EDTA. Their excellent biodegradability, low toxicity, and strong chelation capabilities make them suitable for a wide range of applications. This guide provides the necessary data and experimental context to empower researchers and professionals to make informed decisions when selecting a chelating agent, balancing performance with environmental responsibility.

References

A Comparative Guide to Titration Methods for the Assay of Triammonium Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of titration methods for the assay of triammonium citrate, designed for researchers, scientists, and drug development professionals. While direct comparative experimental data for all methods is not extensively available in the public domain, this document outlines the established methodologies and provides a framework for their validation, enabling users to generate their own comparative data.

Introduction to this compound Citrate Assay

This compound citrate ((NH₄)₃C₆H₅O₇) is the tribasic ammonium salt of citric acid. It is essential to have accurate and reliable analytical methods to determine its purity and strength in various applications. Titrimetry offers a robust, cost-effective, and widely accessible approach for this purpose. This guide focuses on the validation of a primary titration method and discusses potential alternatives.

The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters, as outlined in guidelines such as USP <1225> and ICH Q2(R1), include accuracy, precision, linearity, and specificity.[1][2]

Primary Titration Method: Ammonia-Steam Distillation with Back-Titration

An established method for the assay of this compound citrate is based on the liberation and distillation of ammonia from the sample, followed by a back-titration. A detailed protocol is provided by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3]

Experimental Protocol

Principle: The ammonium ions in this compound citrate are converted to ammonia gas by boiling with a strong base (sodium hydroxide). The liberated ammonia is distilled and collected in a known excess of a standard acid (sulfuric acid). The unreacted acid is then titrated with a standard base (sodium hydroxide), allowing for the calculation of the amount of ammonia, and subsequently, the amount of this compound citrate in the sample.

Reagents:

  • Sodium Hydroxide (1 N)

  • Sulfuric Acid (1 N, standardized)

  • Sodium Hydroxide (1 N, standardized)

  • Phenolphthalein TS (indicator)

  • Water (distilled or deionized)

Procedure:

  • Accurately weigh approximately 3.5 g of the this compound citrate sample.

  • Dissolve the sample in 50 ml of water in a distillation flask.

  • Add 50 ml of 1 N sodium hydroxide to the flask.

  • Connect the flask to a distillation apparatus.

  • Gently boil the solution for at least 15 minutes, or until all the ammonia has been evolved.

  • Collect the distillate in a receiving flask containing a known excess volume of 1 N sulfuric acid.

  • After distillation is complete, add a sufficient amount of 1 N sulfuric acid to the distillation flask to make the solution acidic to phenolphthalein.

  • Boil the solution in the distillation flask for 5 minutes, then cool.

  • Titrate the excess sulfuric acid in the receiving flask with 1 N sodium hydroxide, using phenolphthalein as the indicator.

  • Each ml of 1 N sodium hydroxide is equivalent to 81.07 mg of C₆H₁₇N₃O₇.[3]

Workflow Diagram

Titration_Workflow cluster_sample_prep Sample Preparation cluster_distillation Ammonia Distillation cluster_titration Back-Titration cluster_calculation Calculation weigh Weigh ~3.5g of This compound Citrate dissolve Dissolve in 50ml Water weigh->dissolve add_naoh Add 50ml 1N NaOH dissolve->add_naoh boil Boil for 15 min add_naoh->boil collect Collect distillate in excess 1N H₂SO₄ boil->collect add_indicator Add Phenolphthalein collect->add_indicator titrate Titrate with 1N NaOH add_indicator->titrate endpoint Endpoint Detection (Color Change) titrate->endpoint calculate Calculate % Assay endpoint->calculate

Caption: Workflow for the assay of this compound citrate by ammonia distillation and back-titration.

Alternative Titration Methods

While the ammonia-steam distillation method is robust, other titration techniques could potentially be employed for the assay of this compound citrate. These include non-aqueous acid-base titration and complexometric titration.

Non-Aqueous Acid-Base Titration

Principle: this compound citrate, being a salt of a weak acid and a weak base, can be titrated as a base in a non-aqueous solvent. Glacial acetic acid is a common solvent for such titrations, as it enhances the basicity of the citrate anion. The titration is typically performed with a strong acid prepared in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. The endpoint can be detected potentiometrically or with a visual indicator like crystal violet. A similar method is described in the European Pharmacopoeia for the assay of sodium citrate.

Complexometric Titration

Principle: The citrate ion is a chelating agent that forms stable complexes with metal ions. This property can be exploited for its quantification. A potential method involves adding a known excess of a metal ion solution, such as copper (II), to a solution of the this compound citrate sample. The excess, uncomplexed metal ions are then back-titrated with a standard solution of a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA). The endpoint can be determined using a metal-ion indicator.

Validation of the Titration Method

To ensure the reliability of a titration method for the assay of this compound citrate, it must be validated. The following sections detail the experimental protocols for validating the key performance parameters.

Data Presentation: A Framework for Comparison

Table 1: Comparison of Method Performance Characteristics

ParameterAmmonia-Steam DistillationNon-Aqueous TitrationComplexometric TitrationAcceptance Criteria
Accuracy (% Recovery) [Experimental Data][Experimental Data][Experimental Data]98.0% - 102.0%
Precision (RSD%)
- Repeatability[Experimental Data][Experimental Data][Experimental Data]≤ 2.0%
- Intermediate Precision[Experimental Data][Experimental Data][Experimental Data]≤ 2.0%
Linearity (R²) [Experimental Data][Experimental Data][Experimental Data]≥ 0.999
Specificity [Pass/Fail][Pass/Fail][Pass/Fail]No interference
Experimental Protocols for Validation

1. Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare a standard solution of this compound citrate of known purity at a concentration of 100% of the target assay concentration.

  • Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by accurately weighing the standard.

  • Analyze each sample in triplicate using the titration method.

  • Calculate the percentage recovery for each determination.

Table 2: Accuracy Data

Concentration LevelTheoretical Value (mg)Measured Value (mg)% Recovery
80%
Replicate 1
Replicate 2
Replicate 3
100%
Replicate 1
Replicate 2
Replicate 3
120%
Replicate 1
Replicate 2
Replicate 3
Mean % Recovery
RSD%

2. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound citrate at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same equipment.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on different equipment.

    • Compare the results from the two studies.

Table 3: Precision Data

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5
Sample 6
Mean
Standard Deviation
RSD%

3. Linearity

Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample.

Procedure:

  • Prepare a series of at least five samples of this compound citrate with concentrations ranging from 80% to 120% of the target assay concentration.

  • Analyze each sample using the titration method.

  • Plot a graph of the titrant volume consumed versus the concentration of this compound citrate.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Table 4: Linearity Data

Concentration LevelSample Weight (mg)Titrant Volume (ml)
80%
90%
100%
110%
120%
Correlation Coefficient (r)
Coefficient of Determination (R²)

Logical Relationship of Validation Parameters

Validation_Parameters cluster_method_performance Method Performance cluster_precision_types Types of Precision Accuracy Accuracy (Closeness to True Value) MethodValidation Validated Titration Method Accuracy->MethodValidation Precision Precision (Agreement between measurements) Repeatability Repeatability (Short term) Precision->Repeatability Intermediate Intermediate Precision (Within-lab variations) Precision->Intermediate Reproducibility Reproducibility (Between-lab variations) Precision->Reproducibility Precision->MethodValidation Linearity Linearity (Proportionality to Concentration) Linearity->MethodValidation Specificity Specificity (Analyte assessment without interference) Specificity->MethodValidation Robustness Robustness (Unaffected by small variations) Robustness->MethodValidation

Caption: Interrelationship of key validation parameters for a titration method.

Conclusion

The ammonia-steam distillation with back-titration method provides a reliable and established approach for the assay of this compound citrate. Alternative methods, such as non-aqueous and complexometric titrations, offer potential advantages in terms of simplicity and speed, but require thorough validation for this specific analyte. By following the outlined validation protocols, researchers can generate the necessary data to objectively compare the performance of these methods and select the most suitable one for their specific needs, ensuring the quality and reliability of their analytical results.

References

Safety Operating Guide

Proper Disposal of Triammonium Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of triammonium compounds is essential to ensure personal safety and environmental protection. This guide provides a comprehensive overview of the necessary precautions, disposal protocols, and regulatory considerations for this compound and other ammonium salts.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound in use. While specific hazards may vary depending on the anion, general safety precautions for handling ammonium compounds include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] In cases where dust or aerosols may be generated, respiratory protection is necessary.[1][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

  • Avoid Incompatibilities: Store and handle this compound compounds away from strong oxidizing agents, strong acids, and bases to prevent hazardous reactions.[1][5]

  • Spill Response: In the event of a spill, avoid generating dust.[1][4] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2][4] Prevent the spilled material from entering drains or waterways.[4][6]

Step-by-Step Disposal Plan

The appropriate disposal method for this compound compounds is dictated by the specific chemical identity, the quantity of waste, and local, state, and federal regulations. Always prioritize waste disposal through a licensed professional service.

Step 1: Identification and Waste Characterization

  • Clearly identify the specific this compound compound (e.g., this compound citrate, this compound phosphate).

  • Determine if the waste is contaminated with other hazardous materials.

  • Consult the Safety Data Sheet (SDS) for specific disposal recommendations.

Step 2: Segregation and Labeling

  • Segregate the this compound waste from other chemical waste streams.

  • Store the waste in a compatible, tightly sealed, and clearly labeled container. The label should include the chemical name and any associated hazards.

Step 3: Contact a Licensed Waste Disposal Service

  • The primary and recommended method for the disposal of laboratory chemical waste is to contact a licensed professional waste disposal company.[2] These services are equipped to handle, transport, and dispose of chemical waste in compliance with all regulatory requirements.

Step 4: Alternative Disposal for Small Quantities (Subject to Local Regulations)

In some jurisdictions, and only after explicit permission from your institution's Environmental Health and Safety (EHS) department, small quantities of certain less hazardous ammonium salts may be eligible for drain disposal after neutralization. This is not a universally accepted practice and must be approached with extreme caution.

  • Neutralization Protocol (for some ammonium salts):

    • Work in a fume hood.

    • Slowly and cautiously dilute the ammonium salt with a large amount of water (at least a 1:10 ratio of compound to water).[7]

    • If the solution is basic (like ammonium hydroxide), neutralize it by slowly adding a dilute, non-oxidizing acid such as hydrochloric acid until the pH is near neutral (pH 7-8).[7][8]

    • If the solution is acidic, neutralize it by slowly adding a dilute base such as sodium bicarbonate.

    • Once neutralized, the solution may be flushed down the sanitary sewer with copious amounts of water, provided this is permitted by local regulations.[7][8]

Important: Never mix ammonia-containing compounds with bleach, as this can produce toxic chloramine gas.[7]

Quantitative Data Summary

ParameterGuidelineSource
Dilution Ratio (for drain disposal) 1 part ammonia compound to at least 10 parts water[7]
Neutralization pH Target 7 - 8[7]

Logical Workflow for this compound Compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound compounds.

G start Start: this compound Compound Waste identify Identify Specific Compound & Consult SDS start->identify assess_quantity Assess Quantity of Waste identify->assess_quantity large_quantity Large Quantity or Prohibited from Drain Disposal assess_quantity->large_quantity Large small_quantity Small Laboratory Quantity assess_quantity->small_quantity Small disposal_service Contact Licensed Waste Disposal Service large_quantity->disposal_service check_regs Check Institutional & Local Regulations for Drain Disposal small_quantity->check_regs drain_disposal_allowed Drain Disposal Permitted? check_regs->drain_disposal_allowed end End: Proper Disposal Complete disposal_service->end drain_disposal_allowed->disposal_service No neutralize Neutralize Solution (if required) drain_disposal_allowed->neutralize Yes flush Flush with Copious Amounts of Water neutralize->flush flush->end

Caption: Decision workflow for the disposal of this compound compounds.

By adhering to these procedures and prioritizing safety and regulatory compliance, laboratory professionals can effectively manage the disposal of this compound compounds, thereby fostering a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triammonium Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling triammonium citrate, offering procedural, step-by-step guidance to directly address your operational questions. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound citrate, a thorough risk assessment should be conducted to ensure the appropriate personal protective equipment is used. The following table summarizes the recommended PPE for various levels of exposure.

Exposure LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Level/Indirect Exposure Safety glasses with side shields.[1]Nitrile, neoprene, or PVC gloves.Long-sleeved lab coat or workwear.Not generally required if ventilation is adequate.
Direct Handling/Risk of Splash Chemical splash goggles or a full-face shield.[1]Chemical-resistant gloves with longer cuffs.Chemical-resistant coveralls or an apron over a lab coat.[2]An approved respirator should be used if dust is generated or ventilation is inadequate.[2][3]
Emergency/Spill Response Full-face shield and chemical splash goggles.Double-layered or heavy-duty chemical-resistant gloves.Full-body chemical-resistant suit.A self-contained breathing apparatus (SCBA) may be necessary for large spills in confined spaces.[2]

First Aid in Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek medical attention.

Occupational Exposure Limits

It is important to note that no specific occupational exposure limits have been established for this compound citrate by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[6][7] This does not imply that the substance is harmless; rather, it underscores the importance of adhering to good industrial hygiene practices and using the personal protective equipment outlined above to minimize exposure.

SubstanceAgencyExposure Limit
This compound CitrateOSHANo data available
This compound CitrateNIOSHNo data available
This compound CitrateACGIHNo data available

Operational Plan for Handling this compound Citrate

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust generation.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Before starting, inspect all PPE for integrity.

2. Handling the Chemical:

  • Wear the appropriate PPE as determined by your risk assessment.

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Do not breathe in the dust.[6]

  • When weighing or transferring the solid, do so carefully to minimize the creation of airborne dust.

  • If creating a solution, slowly add the this compound citrate to the solvent to avoid splashing.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan for this compound Citrate

The disposal of this compound citrate must be carried out in accordance with all local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound citrate, including any contaminated materials, in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Depending on local regulations, disposal options may include:

    • Licensed Disposal Company: Transferring the waste to a licensed professional waste disposal service is a common and recommended practice.[3]

    • Incineration: Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber may be an option.

    • Dilution and Drain Disposal: Some local regulations may permit the disposal of small quantities of diluted solutions down the drain with a large excess of water. However, this is not universally acceptable and requires verification with your EHS department and local wastewater treatment authority.

3. Spill Cleanup:

  • In the event of a spill, evacuate unnecessary personnel from the area.[4]

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

  • Clean the spill area with a damp cloth or paper towels, and place these in the sealed waste container.

  • Ventilate the area after the cleanup is complete.[4]

Workflow for Handling this compound Citrate

G Workflow for Safe Handling of this compound Citrate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Weigh/Transfer Solid prep3->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 disp1 Collect Waste in Labeled Container handle3->disp1 clean2 Doff and Clean/Dispose of PPE clean1->clean2 clean3 Store Chemical Properly clean2->clean3 clean3->prep1 For next use disp2 Consult EHS for Disposal Protocol disp1->disp2 disp3 Dispose via Approved Method disp2->disp3 end end disp3->end End spill Spill Occurs spill_proc Contain and Clean Spill spill->spill_proc Follow Spill Cleanup Plan exposure Exposure Occurs first_aid Seek Medical Attention exposure->first_aid Administer First Aid

Caption: Workflow for the safe handling of this compound citrate from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。